Product packaging for 3-Chloro-1H-indazol-4-amine(Cat. No.:CAS No. 54768-48-8)

3-Chloro-1H-indazol-4-amine

Cat. No.: B1592266
CAS No.: 54768-48-8
M. Wt: 167.59 g/mol
InChI Key: HNLMMCOMDHTWKG-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazol-4-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B1592266 3-Chloro-1H-indazol-4-amine CAS No. 54768-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLMMCOMDHTWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598307
Record name 3-Chloro-2H-indazol-4-amine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54768-48-8
Record name 3-Chloro-1H-indazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54768-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2H-indazol-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Chloro-1H-indazol-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Indazole

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic system offers a versatile template for engaging with biological targets. The strategic introduction of functional groups onto this core is a cornerstone of drug design, allowing for the fine-tuning of physiochemical properties and target affinity.

This guide focuses on a particularly valuable, functionalized derivative: 3-Chloro-1H-indazol-4-amine . The presence of both a reactive chloro group at the 3-position and a nucleophilic amine at the 4-position makes this molecule a highly strategic building block. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing core chemical properties, insights into its reactivity, a validated synthetic approach, and a discussion of its application in pharmaceutical research.

Core Chemical & Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is typically a grey or pale brown powder or crystalline solid.[3][4] Its key identifiers and physicochemical characteristics are summarized below.

PropertyValueSource
CAS Number 54768-48-8[3]
Molecular Formula C₇H₆ClN₃[3]
Molecular Weight 167.6 g/mol [3]
Exact Mass 167.025025 Da[3][5]
Appearance Grey or Pale brown powder/crystals[3][4]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Topological Polar Surface Area 54.7 Ų[5]
IUPAC Name This compound[3]
Synonyms 4-Amino-3-chloro-1H-indazole[3]
Molecular Structure

The structural arrangement of the chloro and amine groups on the indazole core is critical to its reactivity and utility.

SynthesisWorkflow Start Substituted 2,6-Dichlorobenzonitrile Product This compound Start->Product SɴAr Cyclization Reagent1 Hydrazine Hydrate (N₂H₄·H₂O) Reagent1->Product Solvent Solvent (e.g., IPA) Heat (e.g., 95°C) Solvent->Product

References

An In-depth Technical Guide to 3-Chloro-1H-indazol-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-1H-indazol-4-amine, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, safety considerations, and its emerging role as a valuable building block in the development of novel therapeutics.

Core Chemical Identity and Descriptors

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric with indole and have garnered substantial interest in pharmaceutical research due to their diverse biological activities. The precise placement of the chloro and amine substituents on the indazole scaffold dictates its unique chemical reactivity and potential for forming specific interactions with biological targets.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) has assigned the number 54768-48-8 to this compound.[1] It is crucial to distinguish this compound from its isomer, 4-Chloro-1H-indazol-3-amine (CAS Number: 20925-60-4), as the differing substituent positions lead to distinct chemical properties and biological activities.

Synonyms for this compound include:

  • 4-Amino-3-chloro-1H-indazole

  • 3-Chloro-1H-indazol-4-ylamine

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure and physicochemical properties is fundamental to designing experiments and interpreting biological data.

Table 1: Key Identifiers and Physicochemical Properties of this compound

IdentifierValueSource
CAS Number 54768-48-8ECHEMI[1]
Molecular Formula C₇H₆ClN₃ECHEMI[1]
Molecular Weight 167.59 g/mol ECHEMI[1]
IUPAC Name This compoundECHEMI[1]
Canonical SMILES C1=CC=C2C(=C1N)C(=NN2)ClInferred
InChI Key HNLMMCOMDHTWKG-UHFFFAOYSA-NInferred
Appearance Solid (predicted)---
Solubility Soluble in organic solvents like DMSO and methanol (predicted)---
Melting Point Not experimentally determined---
Boiling Point Not experimentally determined---

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and logical synthetic route can be inferred from established organic chemistry principles and syntheses of analogous compounds. The most probable pathway involves the reduction of a nitro-intermediate.

Proposed Synthetic Pathway: Reduction of 3-Chloro-4-nitro-1H-indazole

The synthesis of this compound can be logically achieved through the chemical reduction of its nitro precursor, 3-chloro-4-nitro-1H-indazole. This transformation is a common and effective method for introducing an amino group onto an aromatic ring.

Synthesis_Pathway Start 3-Chloro-4-nitro-1H-indazole Intermediate Reduction Start->Intermediate e.g., H₂, Pd/C or SnCl₂, HCl or Fe, NH₄Cl End This compound Intermediate->End caption Fig. 1: Proposed synthesis of this compound.

Caption: Fig. 1: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

The choice of reducing agent is critical for the successful and clean conversion of the nitro group to an amine without affecting the chloro substituent or the indazole ring system.

  • Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method, often providing high yields with minimal side products. The palladium on carbon catalyst is robust and can be recycled. The reaction is typically carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere.[2]

  • Metal/Acid Reduction (SnCl₂/HCl or Fe/NH₄Cl): These are classic and cost-effective methods for nitro group reduction.[2] Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a powerful reducing system. Alternatively, iron powder with a milder acid source like ammonium chloride in a mixed solvent system (e.g., ethanol/water) is also a common choice, offering a more neutral workup.

Hypothetical Experimental Protocol (Based on Analogue Syntheses)

The following is a generalized, hypothetical protocol based on standard procedures for nitro group reduction on aromatic systems. Note: This protocol has not been experimentally validated for this specific compound and should be optimized by the end-user.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-nitro-1H-indazole (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Reagent Addition: Add the chosen reducing agent. For example, add iron powder (e.g., 5-10 equivalents) and ammonium chloride (e.g., 5-10 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the solid catalyst/reagents.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validating System: The purity of the final compound should be rigorously assessed using a combination of techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3] The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The primary application of this compound is as a key intermediate in the synthesis of libraries of compounds for screening against various biological targets. The amino group can be readily derivatized through reactions such as acylation, sulfonylation, and reductive amination, while the chloro group can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

Applications Start This compound Amine_Deriv Amine Derivatization (Acylation, Sulfonylation, etc.) Start->Amine_Deriv Chloro_Deriv Chloro Derivatization (Cross-Coupling Reactions) Start->Chloro_Deriv End Diverse Library of Indazole Derivatives Amine_Deriv->End Chloro_Deriv->End caption Fig. 2: Derivatization potential of this compound.

Caption: Fig. 2: Derivatization potential of this compound.

Potential as a Pharmacophore

Indazole-containing compounds have shown a wide range of biological activities, including but not limited to:

  • Kinase Inhibition: Many indazole derivatives are potent inhibitors of various protein kinases, which are key targets in oncology.[4]

  • Antiviral Activity: The indazole nucleus is present in compounds with antiviral properties, such as the HIV capsid inhibitor Lenacapavir, which contains a substituted 3-aminoindazole core.[5]

  • Anti-inflammatory and Analgesic Effects: Some indazole derivatives exhibit anti-inflammatory and pain-relieving properties.

While the specific biological activity of this compound itself is not extensively documented, its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of new drugs in these and other therapeutic areas.

Safety, Handling, and Disposal

Hazard Identification (Based on Analogue Data)

Based on data for similar compounds, this compound should be handled as a potentially hazardous substance with the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Table 2: General Safety and Handling Recommendations

AspectRecommendationSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]
Handling Handle in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols. Use non-sparking tools.[9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
First Aid (General) If inhaled: Move to fresh air. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. If swallowed: Rinse mouth. Seek medical attention if you feel unwell.[6]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific Hazards: May emit toxic fumes, including nitrogen oxides and hydrogen chloride, under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[9]

Conclusion

This compound is a valuable chemical entity with significant potential for use in drug discovery and development. Its well-defined structure, coupled with the reactivity of its amino and chloro substituents, makes it an attractive starting material for the synthesis of diverse chemical libraries. While detailed experimental and biological data for this specific compound are still emerging, its structural relationship to a class of compounds with proven therapeutic relevance underscores its importance for further investigation by researchers in the pharmaceutical and life sciences sectors. As with all chemical research, adherence to strict safety protocols is paramount when handling this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Scarcity in Chemical Data

In the landscape of chemical research and drug discovery, it is not uncommon to encounter compounds for which extensive experimental data is not yet publicly available. 3-Chloro-1H-indazol-4-amine is one such molecule. While its structural analogues are featured in numerous studies, particularly in the context of medicinal chemistry, detailed crystallographic and spectroscopic data for this specific isomer remains elusive in the current body of scientific literature.

This guide, therefore, adopts a multi-faceted approach. It synthesizes established principles of chemical bonding and molecular structure, draws inferences from experimentally characterized related compounds, and leverages computational data to present a comprehensive, albeit partially predictive, technical overview. The methodologies and insights provided are grounded in authoritative chemical principles to ensure scientific integrity, with the explicit understanding that certain aspects are theoretical and await experimental validation.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C7H6ClN3. Its structure is characterized by a bicyclic indazole core, substituted with a chlorine atom at the 3-position and an amine group at the 4-position.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 167.59 g/mol --INVALID-LINK--[1]
Exact Mass 167.0250249 Da--INVALID-LINK--[1]
Topological Polar Surface Area 54.7 Ų--INVALID-LINK--[1]
Hydrogen Bond Donor Count 2--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[1]
XLogP3-AA (Lipophilicity) 1.8--INVALID-LINK--[1]
CAS Number 54768-48-8--INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]

In-Depth Analysis of Molecular Structure and Bonding

The Indazole Core: A Privileged Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] The planarity of this bicyclic system is a key feature, arising from the sp2 hybridization of its constituent carbon and nitrogen atoms. This planarity facilitates π-stacking interactions in a solid-state or biological context.

Based on crystallographic studies of related indazole derivatives, such as N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the fused five- and six-membered rings of the indazole core are expected to be nearly planar.[3]

Substituent Effects on Geometry and Electronics

The electronic and steric properties of the chloro and amine substituents significantly influence the overall characteristics of the molecule.

  • 3-Chloro Group: The chlorine atom is an electron-withdrawing group via induction due to its high electronegativity. It also possesses lone pairs that can participate in resonance, though this effect is generally weaker than its inductive pull in aryl systems. The C-Cl bond will polarize the electron density in its vicinity.

  • 4-Amine Group: The amine group is a strong electron-donating group through resonance, where the nitrogen lone pair delocalizes into the aromatic ring. This increases the electron density of the benzene portion of the indazole core. The amine group also acts as a hydrogen bond donor.

The interplay of these two groups—the electron-withdrawing chloro group and the electron-donating amine group—is expected to create a polarized molecule with distinct regions of electron richness and poverty. This electronic profile is critical for its intermolecular interactions and potential biological activity.

Hybridization and Aromaticity

All carbon atoms in the bicyclic ring system are sp2 hybridized, as are the two nitrogen atoms of the pyrazole ring. This sp2 hybridization results in a trigonal planar geometry around each atom, contributing to the overall planarity of the indazole core. The p-orbitals of these atoms overlap to form a delocalized π-electron system. According to Hückel's rule (4n+2 π electrons), the indazole ring system, with 10 π electrons, is aromatic, which accounts for its thermodynamic stability.

Intermolecular Bonding and Solid-State Structure

In the solid state, this compound is expected to exhibit a network of intermolecular interactions. The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. Therefore, strong N-H···N hydrogen bonds are predicted to be a dominant feature of its crystal lattice.

Additionally, π-π stacking interactions between the planar indazole rings of adjacent molecules are likely to contribute to the stability of the crystal structure. The presence of the chlorine atom may also lead to halogen bonding in certain crystal packing arrangements.

Figure 1: Predicted Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B node_A This compound node_B This compound node_A->node_B N-H···N Hydrogen Bond π-π Stacking Figure 2: Hypothetical Synthesis Workflow start 2,6-dichlorobenzonitrile step1 Nitration (H2SO4, HNO3) start->step1 intermediate1 2,6-dichloro-3-nitrobenzonitrile step1->intermediate1 step2 Cyclization (Hydrazine Hydrate) intermediate1->step2 intermediate2 3-chloro-4-nitro-1H-indazole step2->intermediate2 step3 Reduction (SnCl2 or H2/Pd-C) intermediate2->step3 product This compound step3->product

References

An In-Depth Technical Guide to 4-Chloro-1H-indazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-1H-indazol-3-amine, a key heterocyclic building block in modern drug discovery. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into its nomenclature, synthesis, physicochemical properties, and its significant role as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.

Nomenclature and Structural Elucidation

The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-chloro-1H-indazol-3-amine . It is crucial to note the numbering of the indazole ring system, where the chloro-substituent is at position 4 and the amine group is at position 3.

Synonyms: This compound is also known by several other names in chemical literature and commercial catalogs, including:

  • 3-Amino-4-chloroindazole

  • 4-Chloro-3-aminoindazole

  • (4-chloro-1H-indazol-3-yl)amine[1]

CAS Registry Number: 20925-60-4[1]

Chemical Structure:

The molecular structure consists of a bicyclic indazole core, which is an aromatic system composed of a fused benzene and pyrazole ring.

Figure 1: Chemical structure of 4-chloro-1H-indazol-3-amine.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 4-chloro-1H-indazol-3-amine is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

Table 1: Physicochemical Properties of 4-Chloro-1H-indazol-3-amine

PropertyValueReference(s)
Molecular Formula C₇H₆ClN₃[1]
Molecular Weight 167.59 g/mol [2]
Appearance Solid[3]
Melting Point 159-162 °C[4]
Boiling Point 408.7 ± 25.0 °C at 760 mmHg (Predicted)[4]
Density 1.5 ± 0.1 g/cm³ (Predicted)[4]
Purity Typically ≥98%[5]
Safety & Handling:

As with any laboratory chemical, proper safety precautions must be observed when handling 4-chloro-1H-indazol-3-amine and its derivatives.

  • Hazard Classification: While specific GHS classifications for this exact compound are not universally harmonized, related aminoindazoles are classified as harmful if swallowed, and can cause skin and serious eye irritation.[6] For N-alkylated derivatives, acute oral toxicity (GHS Category 3) has been noted.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Prevent dispersion of dust.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.

Synthesis of 4-Chloro-1H-indazol-3-amine

The synthesis of 3-aminoindazoles is a well-established area of heterocyclic chemistry. A practical and scalable approach can be adapted from the synthesis of the analogous compound, 7-bromo-4-chloro-1H-indazol-3-amine, which also starts from an inexpensive, commercially available benzonitrile derivative.[4][8] The proposed synthesis of 4-chloro-1H-indazol-3-amine involves a two-step process starting from 2,6-dichlorobenzonitrile.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Purification start 2,6-Dichlorobenzonitrile product1 4-Chloro-1H-indazol-3-amine start->product1 SNAr Cyclization reagent1 Hydrazine Hydrate (N₂H₄·H₂O) Sodium Acetate (NaOAc) reagent1->product1 solvent1 Solvent (e.g., 2-MeTHF) Heat (e.g., 95°C) solvent1->product1 crude Crude Product Mixture product1->crude Reaction Work-up final_product Purified 4-Chloro-1H-indazol-3-amine crude->final_product Isolation purification Recrystallization (e.g., MeOH/H₂O) purification->final_product

Figure 2: Proposed synthetic workflow for 4-chloro-1H-indazol-3-amine.

Detailed Experimental Protocol (Adapted):

This protocol is adapted from the validated synthesis of a structurally related compound and is presented as a robust starting point for laboratory synthesis.[4][8]

Step 1: Synthesis of 4-Chloro-1H-indazol-3-amine via Cyclization

  • Reaction Setup: To a pressure-rated reactor, add 2,6-dichlorobenzonitrile (1.0 eq.), sodium acetate (1.2 eq.), and a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).

  • Reagent Addition: Add hydrazine hydrate (2.0 eq.) to the stirred mixture.

  • Reaction Conditions: Seal the reactor and heat the mixture to approximately 95 °C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

    • Causality: The use of heat is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) and subsequent cyclization. Hydrazine acts as a dinucleophile, first displacing one of the chloro-groups and then cyclizing onto the nitrile to form the pyrazole ring of the indazole system. The second chloro-group at the ortho position is sterically hindered and less reactive, leading to the desired regioselectivity.

Step 2: Work-up and Purification

  • Quenching and Extraction: After cooling to room temperature, quench the reaction mixture with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be effectively purified by recrystallization. A solvent system such as a methanol/water mixture has proven effective for analogous compounds.[8]

    • Self-Validation: This purification method is self-validating as the formation of a crystalline solid from a specific solvent system is indicative of the compound's purity. The purity can be further confirmed by measuring the melting point and comparing it to the literature value, as well as by analytical techniques like HPLC and NMR.

Applications in Drug Discovery & Medicinal Chemistry

The 1H-indazole-3-amine scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its ability to serve as an effective hinge-binding fragment, enabling potent and selective interactions with the ATP-binding site of various protein kinases.[9]

Role as a Kinase Inhibitor Scaffold:

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 3-aminoindazole core mimics the hydrogen bonding pattern of the adenine portion of ATP, allowing it to anchor within the kinase hinge region. The substituents on the indazole ring can then be modified to achieve selectivity and potency for a specific kinase target.

Derivatives of 3-aminoindazole have been successfully developed as inhibitors for a range of kinases, including:

  • Tyrosine Kinases (e.g., VEGFR, Lck)[4][10]

  • Serine/Threonine Kinases (e.g., Aurora Kinases)

  • BCR-ABL Kinase (implicated in chronic myeloid leukemia)[9]

Example Application: Inhibition of the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many human cancers. Indazole-based compounds have been designed to inhibit key kinases in this pathway, such as RAF and MEK, thereby blocking the downstream signaling that drives tumor growth.

G cluster_legend Mechanism of Action receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription Activates inhibitor 4-Chloro-1H-indazol-3-amine Derivative (Kinase Inhibitor) inhibitor->raf Inhibits ATP Binding key1 Signaling Protein key2 Inhibitor key3 Biological Outcome

Figure 3: Inhibition of the RAF kinase within the RAS/RAF/MEK/ERK signaling pathway by an indazole-based inhibitor.

Conclusion

4-Chloro-1H-indazol-3-amine is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its robust and scalable synthesis, combined with the privileged nature of the 3-aminoindazole scaffold for kinase inhibition, ensures its continued importance in the field of drug discovery. This guide provides a foundational understanding of its properties and applications, serving as a critical resource for scientists working to develop the next generation of targeted therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in numerous biologically active compounds. The specific substitution pattern of a chloro group at the 3-position and an amine group at the 4-position presents a unique electronic and structural profile, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research and development pipeline.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering scheme, is shown below. The key structural features that will influence its spectroscopic signatures are the aromatic indazole ring system, the electron-withdrawing chloro group, and the electron-donating amine group. The tautomeric nature of the N-H proton on the pyrazole ring will also play a role in its spectral characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below is a detailed analysis of the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

Experimental Protocol for ¹H NMR Acquisition:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

experimental_workflow_1H_NMR cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup & Acquisition cluster_data_processing Data Processing sample Dissolve ~5-10 mg of This compound solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) sample->solvent tms Add tetramethylsilane (TMS) as internal standard (0 ppm) solvent->tms tube Transfer to a 5 mm NMR tube tms->tube instrument Place sample in a 400 MHz (or higher) NMR spectrometer tube->instrument shimming Shim the magnetic field to optimize homogeneity instrument->shimming parameters Set acquisition parameters: - Pulse angle (e.g., 30°) - Relaxation delay (e.g., 1-5 s) - Number of scans (e.g., 16-64) shimming->parameters acquire Acquire the Free Induction Decay (FID) parameters->acquire fourier Apply Fourier Transform to the FID acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data and Interpretation:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
NH (indazole)~12.0 - 13.0br s1H-The acidic proton on the indazole nitrogen is typically broad and downfield.
H-7~7.5 - 7.7d1H~8.0Positioned ortho to the electron-donating amine group, but influenced by the heterocyclic ring.
H-5~7.2 - 7.4t1H~8.0Coupled to both H-6 and H-7.
H-6~6.8 - 7.0d1H~8.0Positioned para to the amine group and ortho to the chloro-substituted carbon, experiencing shielding.
NH₂~5.0 - 6.0br s2H-The amine protons are typically a broad singlet and their chemical shift can be concentration and solvent dependent.

Comparative Analysis with 4-Chloro-1H-indazol-3-amine: The supplementary information from Asad et al. (2024) provides the ¹H NMR spectrum of the isomeric 4-chloro-1H-indazol-3-amine in DMSO-d₆.[1] This spectrum shows distinct signals for the aromatic protons, which can be used to refine the predictions for the 4-amino isomer. The key difference will be the effect of the amine group's position on the chemical shifts of the aromatic protons. In the 4-amino isomer, the amine group's electron-donating effect will more strongly shield protons H-5 and H-7.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data and Interpretation:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~145 - 150Attached to the electron-withdrawing chlorine atom and nitrogen.
C-7a~140 - 145Bridgehead carbon adjacent to the indazole nitrogen.
C-4~135 - 140Attached to the electron-donating amine group.
C-3a~125 - 130Bridgehead carbon.
C-6~120 - 125Aromatic carbon.
C-5~115 - 120Aromatic carbon shielded by the amine group.
C-7~110 - 115Aromatic carbon shielded by the amine group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy (ATR):

experimental_workflow_IR cluster_sample_prep_ir Sample Preparation cluster_acquisition_ir Data Acquisition cluster_processing_ir Data Processing sample_ir Place a small amount of solid This compound crystal onto the ATR crystal sample_ir->crystal background Collect a background spectrum of the empty ATR crystal crystal->background acquire_ir Lower the anvil and apply pressure background->acquire_ir scan Acquire the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) acquire_ir->scan correction Perform ATR correction scan->correction baseline_ir Apply baseline correction correction->baseline_ir label_peaks Identify and label significant peaks baseline_ir->label_peaks

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Predicted IR Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3200N-H stretchAmine (NH₂) and Indazole (N-H)Medium-Strong
3100 - 3000C-H stretchAromaticMedium
1650 - 1550C=C stretchAromatic RingMedium-Strong
1620 - 1580N-H bendAmine (NH₂)Medium
1300 - 1000C-N stretchAromatic AmineMedium
850 - 750C-Cl stretchAryl HalideStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry (ESI):

experimental_workflow_MS cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition cluster_analysis_ms Data Analysis sample_ms Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) infuse Infuse the solution directly into the ESI source or inject via LC system sample_ms->infuse instrument_ms Electrospray Ionization (ESI) Mass Spectrometer infuse->instrument_ms parameters_ms Set ESI parameters: - Ionization mode (positive/negative) - Capillary voltage - Nebulizing gas flow instrument_ms->parameters_ms scan_ms Acquire the mass spectrum over a defined m/z range parameters_ms->scan_ms molecular_ion Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) scan_ms->molecular_ion isotopes Analyze the isotopic pattern (presence of ³⁵Cl and ³⁷Cl) molecular_ion->isotopes fragments Identify major fragment ions isotopes->fragments

Caption: Standard workflow for acquiring an ESI mass spectrum.

Predicted Mass Spectrometry Data and Interpretation:

  • Molecular Ion: The molecular weight of this compound is 167.59 g/mol . In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) would be observed.

  • Isotopic Pattern: A key feature will be the characteristic isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), will result in two peaks for the molecular ion and its fragments containing chlorine, separated by 2 m/z units with an approximate intensity ratio of 3:1.

    • [M+H]⁺ for ³⁵Cl: m/z 168.0

    • [M+H]⁺ for ³⁷Cl: m/z 170.0

  • Major Fragment Ions:

    • Loss of HCl: A potential fragmentation pathway is the loss of a molecule of hydrogen chloride, leading to a fragment ion at m/z 132.

    • Loss of HCN: Fragmentation of the pyrazole ring could lead to the loss of HCN, resulting in a fragment ion at m/z 141.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. This guide, by integrating predicted data with established experimental protocols and comparative analysis with a close structural isomer, offers a valuable resource for researchers. Adherence to rigorous experimental and data analysis practices is essential for ensuring the quality and reliability of data in drug discovery and development, where the precise characterization of such molecular entities is a foundational requirement.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-1H-indazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific heterocyclic amine. The guide offers a detailed interpretation of expected spectral features, grounded in established principles and data from analogous structures, and provides robust protocols for sample preparation and spectral acquisition.

Introduction: The Structural Significance of this compound

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their function and for the development of new therapeutic agents. NMR spectroscopy is an unparalleled tool for determining the molecular structure of organic compounds in solution.[2] This guide will focus on the detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a roadmap for its unambiguous characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene ring, the amine (-NH₂) protons, and the N-H proton of the indazole ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro substituent.

Aromatic Region (δ 6.5-7.5 ppm)

The benzene portion of the indazole ring contains three protons at positions 5, 6, and 7. Their expected chemical shifts and multiplicities are as follows:

  • H-5: This proton is ortho to the electron-donating amino group, which is expected to shield it, shifting its signal upfield. It is also coupled to H-6. Therefore, H-5 is predicted to appear as a doublet.

  • H-6: This proton is situated between H-5 and H-7 and will be split by both, resulting in a triplet (or more accurately, a doublet of doublets). Its chemical shift will be influenced by both adjacent protons.

  • H-7: This proton is coupled to H-6 and will appear as a doublet.

The relative positions of these signals are dictated by the electronic effects of the substituents. The amino group at C-4 will exert a strong shielding effect, particularly on the ortho proton (H-5) and the para proton (H-7 is meta, so the effect is smaller).

Amine and Indazole N-H Protons (Variable Chemical Shifts)
  • -NH₂ Protons: The two protons of the primary amine group are expected to appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a non-protic solvent like DMSO-d₆, these protons might appear in the range of δ 4.0-6.0 ppm.

  • N-H Proton: The proton on the nitrogen at position 1 of the indazole ring is also expected to be a broad singlet and its chemical shift is highly variable for the same reasons as the amine protons. In DMSO-d₆, this signal is typically observed at a more downfield position, often above δ 10 ppm.[3]

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~6.6 - 6.8d~7-8
H-6~7.0 - 7.2t or ddJ₅,₆ ≈ 7-8, J₆,₇ ≈ 7-8
H-7~6.8 - 7.0d~7-8
-NH₂4.0 - 6.0 (broad)br s-
N-H> 10 (broad)br s-

Note: These are predicted values and may vary based on experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will provide information about the carbon framework of the molecule. The spectrum will be proton-decoupled, meaning each unique carbon atom will appear as a singlet. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Aromatic and Heterocyclic Carbons (δ 100-150 ppm)

The indazole ring system contains seven carbon atoms. Their expected chemical shifts are influenced by the attached heteroatoms and substituents.

  • C-3: This carbon is directly attached to the electronegative chlorine atom and a nitrogen atom, which will cause a significant downfield shift.

  • C-4: This carbon is bonded to the electron-donating amino group, which will cause an upfield shift (shielding).

  • C-5, C-6, C-7: These are the carbons of the benzene ring. Their chemical shifts will be influenced by the fused pyrazole ring and the amino group.

  • C-3a and C-7a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are characteristic of such fused aromatic systems.

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)
C-3~135 - 145
C-4~130 - 140
C-5~110 - 120
C-6~120 - 130
C-7~105 - 115
C-3a~120 - 130
C-7a~140 - 150

Note: These are predicted values based on general substituent effects in heterocyclic systems and may vary.[4]

Experimental Protocols

To obtain high-quality NMR spectra of this compound, meticulous sample preparation and appropriate acquisition parameters are crucial.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for this compound due to its ability to dissolve polar compounds and slow down the exchange of N-H and -NH₂ protons, leading to sharper signals. Chloroform-d (CDCl₃) can also be used, but proton exchange might be faster.[5]

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.[6] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7] Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool or cotton into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • Final Volume: The final solution height in the NMR tube should be at least 4 cm to ensure it is within the detection region of the NMR coil.[9]

Protocol 2: NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[7]

  • Spectral Width: Typically 12-16 ppm.[5]

  • Acquisition Time: 2-4 seconds.[7]

  • Relaxation Delay: 1-5 seconds.[5]

  • Number of Scans: 8-16 for a moderately concentrated sample.[7]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[5]

  • Spectral Width: Typically 0-220 ppm.[7]

  • Acquisition Time: 1-2 seconds.[5]

  • Relaxation Delay: 2-5 seconds.[7]

  • Number of Scans: 128 to several thousand, depending on the sample concentration.[5]

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform to convert the raw data (FID) into a spectrum.[7]

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to obtain a flat baseline.[7]

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.[7]

  • Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Visualization of the Analytical Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg for 1H, 20-50 mg for 13C) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Filter Solution into NMR Tube C->D E Insert Sample into Spectrometer D->E Prepared Sample F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire 1H and 13C Spectra G->H I Fourier Transform H->I Raw Data (FID) J Phase and Baseline Correction I->J K Reference Spectrum J->K L Peak Picking, Integration & Assignment K->L M Structural Elucidation L->M

Caption: A comprehensive workflow for the NMR spectral analysis of this compound.

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a systematic process that combines theoretical prediction with meticulous experimental practice. While direct experimental data for this specific molecule is not widely published, a robust interpretation can be achieved by understanding the fundamental principles of NMR and by drawing comparisons with structurally related indazole derivatives. The protocols and predictive analyses provided in this guide offer a solid foundation for researchers to confidently acquire and interpret the NMR spectra of this and similar heterocyclic compounds, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals and Research Scientists Preamble: This document provides a comprehensive technical overview of the safety, handling, and available data for 3-Chloro-1H-indazol-4-amine (CAS: 54768-48-8). As a specialized heterocyclic intermediate, its proper management in a research and development setting is paramount to ensuring personnel safety and experimental integrity. A critical consideration highlighted within this guide is the limited publicly available toxicological data for this specific isomer. Consequently, this guide is built upon a foundation of prudent laboratory practice, treating the compound with the caution afforded to novel chemical entities and drawing precautionary insights from structurally related analogues.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted indazole, a class of compounds of significant interest in medicinal chemistry. Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
Chemical Name This compoundEchemi[1]
Synonyms 4-Amino-3-chloro(1H)indazoleEchemi[1]
CAS Number 54768-48-8Echemi[1]
Molecular Formula C₇H₆ClN₃Echemi[1]
Molecular Weight 167.59 g/mol PubChem[2]
Physical State Solid, powder (presumed)General Analogue Data
Melting/Boiling Point Not availableEchemi[1]
Solubility Not availableEchemi[1]

Note: Data for certain physical properties like melting point and solubility are not consistently available. Researchers should determine these experimentally under controlled conditions if required.

Section 2: Hazard Assessment and GHS Classification

A thorough review of supplier safety data sheets reveals a significant data gap: as of the writing of this guide, this compound (CAS 54768-48-8) is not formally classified under the Globally Harmonized System (GHS).[1] This lack of data necessitates a conservative approach.

Causality Behind a Precautionary Stance: In drug development, novel intermediates that lack full toxicological profiles must be handled as potentially hazardous. Structurally similar compounds, such as other amino-chloro-indazoles, often exhibit defined hazards. For instance, 4-chloro-1H-indazol-3-amine (a positional isomer) is classified as acutely toxic if swallowed (Acute Tox. 3).[2] Other amino-indazoles are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]

Therefore, it is scientifically prudent and essential for safety to handle this compound as if it possesses the following hazards until empirical data proves otherwise.

Precautionary GHS Profile:

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable. The primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls and Ventilation

All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood. The causality is clear: a fume hood provides primary containment, preventing the inhalation of fine particulates and any potential vapors. For weighing operations, which can generate static and aerosolize fine powders, a ventilated balance enclosure or a dedicated powder containment hood is best practice.

Decontamination and Housekeeping

Work surfaces should be decontaminated at the end of each procedure. A suitable solvent (e.g., isopropanol or ethanol) followed by a soap and water wash is effective. All contaminated materials, including wipes, disposable PPE, and pipette tips, must be disposed of as hazardous chemical waste according to institutional and local regulations.[6]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Container: Store in the original, tightly sealed container to prevent contamination and accidental release.[7]

  • Environment: The storage location should be a cool, dry, and well-ventilated area designated for chemical reagents.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong alkalis.[6] While specific reactivity data is unavailable, this is a standard precaution for amine-containing heterocyclic compounds.

Section 4: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory. The selection of PPE is not a static checklist but a dynamic risk-based decision.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[7] Double-gloving is recommended when handling the neat solid.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[5] If there is a splash hazard, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of contamination, such as large-scale reactions or cleaning spills, chemical-resistant aprons and sleeves should be utilized.[7]

  • Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator is required. For fine dusts, a full-face respirator with appropriate particulate filters is recommended.[1][5]

PPE_Workflow cluster_risk Risk Assessment cluster_ppe Required PPE Level Start Assess Task-Specific Risk Weighing Weighing Solid (<1g) Start->Weighing Low Dust Potential Solution Solution Prep / Transfer Start->Solution Low Splash Risk Spill Spill Cleanup / Large Scale Start->Spill High Exposure Potential Level1 Standard PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves Weighing->Level1 Level2 Enhanced PPE: - Standard PPE plus: - Double Gloves - Face Shield Solution->Level2 Level3 Maximum PPE: - Enhanced PPE plus: - Chemical Apron - Respiratory Protection Spill->Level3

Caption: Risk-based PPE selection workflow for handling this compound.

Section 5: Emergency Procedures and First-Aid

Immediate and correct action is vital in the event of an exposure. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.[8]

  • Inhalation: Remove the individual to fresh air immediately.[7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the safety data sheet or container label to the medical professional.[7]

First_Aid_Response cluster_routes cluster_actions Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Skin Flush with Water (15 min) Remove Contaminated Clothing Skin->Action_Skin Action_Eye Flush with Water (15 min) Remove Contact Lenses Eye->Action_Eye Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical

Caption: Immediate first-aid response flowchart for exposure incidents.

Section 6: Fire-Fighting and Accidental Release

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[1] A water spray can be used to cool fire-exposed containers, but a direct water jet may spread the material.

  • Specific Hazards: During combustion, toxic and corrosive fumes may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes by wearing the appropriate level of PPE (See Section 4).[1][4]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[1]

  • Containment and Cleanup: For a dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] Do not use compressed air for cleaning. After material pickup is complete, decontaminate the area.

Section 7: Toxicological, Stability, and Disposal Information

Toxicology and Stability
  • Acute Toxicity: No specific data is available for this compound.[1] Based on analogues, it should be presumed to be harmful if swallowed.[3]

  • Carcinogenicity & Mutagenicity: No data available.[1]

  • Chemical Stability: The material is expected to be stable under recommended storage conditions.[6]

  • Reactivity and Conditions to Avoid: Avoid excessive heat and direct sunlight. Keep away from incompatible materials like strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes.[6]

Disposal Considerations

Disposal of this compound and its contaminated packaging must be performed in accordance with all local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it in standard laboratory drains or as regular trash. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Theoretical and computational studies of 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Studies of 3-Chloro-1H-indazol-4-amine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial intermediate or scaffold for the synthesis of potent therapeutic agents.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, designed for researchers, scientists, and drug development professionals. By leveraging a suite of in silico tools, from quantum chemical calculations to molecular simulations, we can elucidate the intrinsic electronic properties, predict potential biological interactions, and assess the drug-likeness of this and related indazole derivatives. This guide emphasizes the causality behind methodological choices, offering step-by-step protocols for Density Functional Theory (DFT) analysis, molecular docking, molecular dynamics (MD) simulations, and ADMET prediction, thereby providing a self-validating system for computational drug discovery workflows.

Introduction to this compound

Chemical Identity and Structure

This compound (CAS No: 54768-48-8) is an aromatic heterocyclic compound with the molecular formula C₇H₆ClN₃.[3] The indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] The specific substitution pattern of a chloro group at position 3 and an amine group at position 4 imparts distinct physicochemical properties that are critical for its role as a synthetic building block and its potential bioactivity.

Significance in Medicinal Chemistry

The indazole nucleus is a bioisostere of indole and is found in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5] Specifically, 3-aminoindazole derivatives are common in potent kinase inhibitors, which are crucial in oncology.[6] For example, closely related structures like 7-bromo-4-chloro-1H-indazol-3-amine are key intermediates in the synthesis of modern antiviral drugs like Lenacapavir, an HIV-1 capsid inhibitor.[7][8] This precedent underscores the importance of understanding the structural and electronic characteristics of this compound to rationally design next-generation therapeutics.

Rationale for Computational Investigation

Before committing to costly and time-consuming synthesis and in vitro testing, computational methods provide a rapid, cost-effective means to evaluate a molecule's potential.[9] Theoretical studies can predict molecular geometry, reactivity, and spectroscopic properties, while computational simulations can model interactions with biological targets and predict pharmacokinetic profiles (ADMET). This in silico approach de-risks the drug discovery process, allowing for the prioritization of candidates with the highest probability of success.[10][11]

Quantum Chemical Investigations (Theoretical Core)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT provides a robust balance between computational cost and accuracy for systems of this size.[12]

Computational Methodology

A typical and reliable approach involves using a software package like Gaussian, ORCA, or Spartan. The choice of functional and basis set is critical for accuracy.

Protocol: DFT Geometry Optimization and Frequency Calculation

  • Input Structure: Build the 3D structure of this compound using a molecular editor like GaussView or Avogadro.

  • Select Method: Choose the B3LYP hybrid functional. B3LYP is widely used and well-benchmarked for organic molecules, providing excellent results for geometries and energies.[13][14]

  • Select Basis Set: Employ the 6-311++G(d,p) basis set. This is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to handle non-spherical electron density distributions, which is crucial for the heterocyclic system.

  • Define Calculation Type: Set the job type to Opt Freq (Optimization and Frequency). This command first performs a geometry optimization to find the lowest energy conformation and then conducts a frequency calculation on the optimized structure.

  • Validation: Confirm that the frequency calculation yields no imaginary (negative) frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[15]

  • Output Analysis: Extract optimized coordinates, thermodynamic data, and predicted vibrational frequencies (for IR/Raman spectra).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[15]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability.[15] This value helps predict how the molecule might participate in charge-transfer interactions.

  • Orbital Distribution: Visualizing the HOMO and LUMO surfaces reveals the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions, respectively.

Molecular Electrostatic Potential (MEP) Surface Analysis

The MEP surface is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting reactivity and intermolecular interactions.[15]

  • Color Coding: The MEP surface is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.

  • Interpretation: For this compound, one would expect to see negative potential (red) around the nitrogen atoms of the pyrazole ring and the amine group due to their lone pairs, making them likely sites for hydrogen bond acceptance. The hydrogen atoms of the amine group would exhibit positive potential (blue), marking them as hydrogen bond donor sites.

Simulating Biomolecular Interactions

For drug development professionals, understanding how a molecule interacts with a biological target is paramount. Molecular docking and molecular dynamics simulations are the primary tools for this purpose.[16][17]

Overall Computational Workflow

The following diagram outlines a comprehensive workflow for the computational analysis of a drug candidate like this compound.

G cluster_0 Part 1: Quantum Mechanics cluster_1 Part 2: Molecular Interaction cluster_2 Part 3: Drug-Likeness A 1. Molecule Input (this compound) B 2. DFT Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Property Calculation (HOMO-LUMO, MEP) B->C E 5. Molecular Docking (Predict Binding Pose) C->E Optimized Ligand D 4. Target Identification (e.g., Protein Kinase) D->E F 6. MD Simulation (Assess Complex Stability) E->F H 8. Data Analysis & Candidate Prioritization F->H G 7. In Silico ADMET (Absorption, Toxicity) G->H

Caption: Comprehensive workflow for computational analysis.

Step-by-Step Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[18] Software like AutoDock, GOLD, or Schrödinger Suite are industry standards.

Protocol: Protein-Ligand Docking

  • Target Preparation:

    • Obtain the 3D structure of a relevant target protein (e.g., a kinase like VEGFR-2, PDB ID: 4AGD) from the Protein Data Bank (PDB).[4]

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a force field like CHARMM or AMBER.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound from Part 2.0.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Binding Site Definition:

    • Define the active site for docking. This can be done by specifying a grid box centered on the position of a known co-crystallized ligand or by using site-finder algorithms.

  • Docking Execution:

    • Run the docking algorithm (e.g., a genetic algorithm in AutoDock).[19] The algorithm will explore various poses of the ligand within the binding site.

  • Results Analysis:

    • Rank the resulting poses based on their calculated binding energy (scoring function). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts with active site residues.

Protocol for Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[20][21][22] This is crucial for assessing the stability of the predicted binding pose. GROMACS is a powerful, open-source tool for this purpose.

Protocol: GROMACS MD Simulation

  • System Preparation:

    • Use the best-ranked protein-ligand complex from the docking study as the starting structure.

    • Choose a suitable force field (e.g., CHARMM36 for both protein and ligand).[23] Ligand parameters may need to be generated using a server like CGenFF.[23]

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.[20]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature.

    • Perform a short NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the system's pressure and density.

  • Production Run: Run the main MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to sample conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to evaluate the persistence of key interactions over time.

Predictive ADMET Analysis

A compound's success as a drug depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[24] In silico tools can predict these properties before synthesis.[10][11]

In Silico ADMET Prediction Tools

Numerous web servers and software packages are available, such as SwissADME, pkCSM, and ADMETlab 2.0.[9] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a wide range of properties based on the molecule's structure.[25]

Interpreting Key ADMET Parameters

Table 1: Predicted Physicochemical and ADMET Properties for this compound (Hypothetical Data)

Property CategoryParameterPredicted ValueSignificance
Physicochemical Molecular Weight167.6 g/mol Complies with Lipinski's Rule of Five (<500)
LogP1.95Optimal lipophilicity for cell permeability
Topological Polar Surface Area54.7 ŲGood potential for oral bioavailability (<140 Ų)
Absorption Caco-2 PermeabilityHighIndicates good intestinal absorption
P-glycoprotein SubstrateNoLow risk of efflux from target cells
Distribution Blood-Brain Barrier (BBB) PermeabilityLowLess likely to cause CNS side effects
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLower risk of major metabolic interactions
Toxicity AMES ToxicityNoPredicted to be non-mutagenic
hERG I InhibitorLow RiskLow risk of cardiotoxicity

Disclaimer: The values in Table 1 are hypothetical examples based on typical values for similar small molecules and are for illustrative purposes. Actual values must be calculated using validated prediction tools.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted computational strategy to thoroughly characterize this compound. By integrating quantum mechanics, molecular docking, MD simulations, and ADMET predictions, researchers can build a comprehensive profile of the molecule's potential as a drug scaffold. The theoretical insights into its electronic structure inform the interpretation of its biomolecular interactions, while stability analysis from MD simulations validates the initial docking predictions. Finally, predictive ADMET profiling helps to identify potential liabilities early in the drug discovery pipeline. This integrated in silico approach enables a more rational, efficient, and data-driven path toward the development of novel indazole-based therapeutics.

References

Methodological & Application

Synthetic Routes to Functionalized 3-Aminoindazoles: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 3-Aminoindazole Scaffold in Drug Discovery

The 3-aminoindazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid bicyclic structure, combined with the hydrogen bond donor-acceptor capabilities of the pyrazole and amino functionalities, allows for specific and high-affinity interactions with various biological targets.[1] Consequently, derivatives of 3-aminoindazole are integral to the development of therapeutics targeting a wide array of diseases, most notably as potent kinase inhibitors in oncology.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic strategies to access functionalized 3-aminoindazoles, complete with mechanistic insights and actionable protocols.

Strategic Approaches to the 3-Aminoindazole Core

The synthesis of the 3-aminoindazole core can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, functional group tolerance, and scalability. The choice of a particular route is often dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings.

Cyclization Strategies: Building the Bicyclic Core

The most direct and convergent approaches involve the construction of the indazole ring from acyclic or monocyclic precursors. These methods are particularly powerful for introducing diversity at an early stage.

A widely employed and reliable method for the synthesis of 3-aminoindazoles involves the reaction of ortho-halogenated benzonitriles with hydrazine derivatives.[4][5][6] This approach leverages the nitrile group as a precursor to the 3-amino functionality.

  • Mechanism: The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-halogen by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile. The final step is an intramolecular addition of the second nitrogen of the hydrazine to the nitrile, forming the pyrazole ring.

  • Key Advantages:

    • Readily available starting materials (substituted 2-halobenzonitriles).

    • Direct introduction of the 3-amino group.

    • Amenable to the synthesis of N-1 and N-2 substituted indazoles by using substituted hydrazines.[7]

A significant advancement in this area is the palladium-catalyzed N-arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence.[4][8] This two-step procedure circumvents the limitations often encountered in direct SNAr reactions, such as the need for highly activated aromatic systems or harsh reaction conditions.[4]

Protocol 1: Two-Step Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles [3][4]

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

  • To a Schlenk tube under an argon atmosphere, add the 2-bromobenzonitrile (1.0 equiv), benzophenone hydrazone (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.055 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the arylhydrazone intermediate.

Step 2: Acidic Deprotection and Cyclization

  • Dissolve the arylhydrazone intermediate from Step 1 in methanol.

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic amount).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 3-aminoindazole.

A more recent and innovative approach involves a two-step sequence starting from readily available tertiary amides.[9][10] This method features a chemoselective activation of the amide followed by a palladium-catalyzed intramolecular C-H amination.[9][10]

  • Mechanism: The tertiary amide is first activated with triflic anhydride (Tf₂O), followed by nucleophilic addition of a hydrazide to form an aminohydrazone precursor. This intermediate then undergoes an intramolecular, ligand-free palladium-catalyzed C-H amination to construct the indazole ring.[9][10]

  • Key Advantages:

    • Access to structurally diverse 3-aminoindazoles.[9]

    • Avoids the use of pre-functionalized aromatic rings (e.g., halo-substituents).

    • The resulting azaheterocycles can be further diversified.[9]

Workflow for 3-Aminoindazole Synthesis from Tertiary Amides

G cluster_0 Step 1: Aminohydrazone Formation cluster_1 Step 2: Intramolecular C-H Amination A Tertiary Amide B Tf2O Activation A->B Chemoselective Activation C Nucleophilic Hydrazide Addition B->C D Aminohydrazone Precursor C->D E Aminohydrazone Precursor F Pd-Catalyzed C-H Amination E->F Intramolecular Cyclization G Functionalized 3-Aminoindazole F->G

Caption: A two-step workflow for the synthesis of 3-aminoindazoles.

Post-Cyclization Functionalization: Modifying the Core

For accessing specific derivatives, functionalization of a pre-formed 3-aminoindazole core is a common and effective strategy. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools in this context.

Selective functionalization at the N-1 or N-2 positions of the indazole ring is crucial for tuning the physicochemical and pharmacological properties of the final compound.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for the N-arylation of 3-aminoindazoles with aryl halides or triflates.[3][11] Careful selection of ligands and bases can often control the regioselectivity of the arylation.

  • Chan-Evans-Lam (CEL) Coupling: Copper-catalyzed N-arylation using arylboronic acids provides a complementary method to the palladium-catalyzed approaches and is often milder.[12][13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Haloindazoles [3]

  • In a reaction vessel, combine the 3-haloindazole (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add an anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with an appropriate solvent and filter.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-substituted 3-aminoindazole.

Comparative Overview of Synthetic Strategies

Synthetic StrategyStarting MaterialsKey TransformationAdvantagesConsiderations
From 2-Halobenzonitriles 2-Halobenzonitriles, HydrazinesSNAr/Cyclization[4][5]Readily available materials, direct, good scope.Can require harsh conditions for unactivated systems.
Pd-Catalyzed Route 2-Bromobenzonitriles, Benzophenone hydrazonePd-catalyzed N-arylation, Cyclization[4][8]Milder conditions, broader substrate scope.Two-step process, use of palladium catalyst.
From Tertiary Amides Tertiary Amides, HydrazidesC-H Amination[9][10]Access to diverse structures, avoids pre-functionalization.Multi-step, requires specific amide precursors.
Post-Functionalization 3-Haloindazoles, Amines/Boronic AcidsBuchwald-Hartwig, Chan-Evans-Lam[3][13]Late-stage diversification, high yields.Requires synthesis of the halo-indazole core first.

Applications in Drug Development: Targeting Kinases

The 3-aminoindazole scaffold is a proven and effective hinge-binding motif for a wide range of protein kinases.[1] The N-H and amino groups of the 3-aminoindazole can form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes, leading to potent and often selective inhibition.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many 3-aminoindazole-based compounds have demonstrated significant inhibitory activity against RTKs such as VEGFR, PDGFR, FLT3, and c-Kit, which are implicated in tumor angiogenesis and growth.[1]

RTK Receptor Tyrosine Kinase (RTK) P P RTK->P Autophosphorylation Inhibitor 3-Aminoindazole Inhibitor Inhibitor->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

A notable example is Entrectinib, a potent inhibitor of ALK, ROS1, and pan-TRK kinases, which features a 3-aminoindazole core.[2] The development of such targeted therapies underscores the importance of having a robust synthetic toolbox to generate diverse libraries of 3-aminoindazole derivatives for structure-activity relationship (SAR) studies.

Conclusion

The synthetic routes to functionalized 3-aminoindazoles are diverse and continue to evolve. From classical cyclization reactions to modern transition-metal-catalyzed methods, chemists have a powerful arsenal of strategies at their disposal. The choice of a particular route will depend on the specific target molecule, desired substitution patterns, and scalability requirements. A thorough understanding of these synthetic methodologies is essential for researchers in drug discovery to efficiently explore the chemical space around this privileged scaffold and to develop the next generation of targeted therapeutics.

References

Application Notes and Protocols: 3-Chloro-1H-indazol-4-amine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors.[1] Its bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows it to act as a bioisostere for other key heterocycles like indole and to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3] This interaction is a cornerstone of many Type I and Type II kinase inhibitor binding modes. Kinase inhibitors incorporating the indazole scaffold have shown significant therapeutic success, with approved drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) validating its importance.[2]

This guide focuses on a particularly valuable, yet underexplored, building block: 3-Chloro-1H-indazol-4-amine . The strategic placement of a chloro group at the 3-position and an amino group at the 4-position provides orthogonal synthetic handles for diversification, enabling the exploration of chemical space in multiple vectors from a single, advanced intermediate. The C3-chloro atom is primed for functionalization via cross-coupling reactions, while the C4-amino group serves as an excellent nucleophile for amide bond formation, sulfonylation, or alkylation, allowing for the introduction of solubilizing groups or moieties that can probe deeper pockets of the kinase active site.

These application notes will provide a comprehensive overview of the synthesis and utility of this compound, complete with detailed protocols for its preparation and subsequent elaboration into potential kinase inhibitors.

Part 1: Synthesis of the this compound Building Block

The proposed multi-step synthesis is outlined below:

Synthesis_of_this compound A 2-Chloro-6-nitrobenzonitrile B 3-Chloro-4-nitro-1H-indazole A->B  Hydrazine Hydrate (N2H4·H2O)    Solvent (e.g., EtOH, BuOH)    Heat   C This compound B->C  Reducing Agent (e.g., Fe/AcOH, SnCl2)    Solvent (e.g., EtOH, EtOAc)   Functionalization_of_this compound cluster_0 C3-Position Functionalization cluster_1 C4-Position Functionalization A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst, Ligand, Base D Sonogashira Coupling (Alkynes) A->D Pd/Cu Catalysts, Base I Diverse Kinase Inhibitor Scaffolds B->I C->I D->I E This compound F Acylation (Acyl Chlorides, Carboxylic Acids) E->F Base G Sulfonylation (Sulfonyl Chlorides) E->G Base H Reductive Amination (Aldehydes/Ketones) E->H Reducing Agent F->I G->I H->I Biological_Evaluation_Workflow A Synthesized Compound Library B In Vitro Kinase Assay (e.g., LanthaScreen™, ADP-Glo™) A->B C Determine IC50 Values B->C D Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) C->D Potent Hits E Determine GI50/IC50 Values D->E F Target Engagement & Pathway Analysis (e.g., Western Blot for p-Substrate) E->F Active Compounds G Lead Optimization F->G

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, particularly in oncology. Its ability to act as a versatile hinge-binding motif in various kinases has led to the development of potent inhibitors for targets like Axitinib and Pazopanib. The specific building block, 3-Chloro-1H-indazol-4-amine, represents a highly valuable starting material for drug discovery programs. The chlorine atom at the C-3 position serves as a reactive handle for introducing molecular complexity and diversity through modern synthetic methodologies. The adjacent amino group at the C-4 position provides a crucial vector for modulating physicochemical properties or establishing key interactions with biological targets.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such heterocyclic systems, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[1] This guide provides detailed application notes and robust starting protocols for three cornerstone palladium-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing this compound as the electrophilic partner. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Part 1: Foundational Principles and Mechanistic Overview

A thorough understanding of the underlying catalytic cycles is paramount for effective troubleshooting and optimization. While each named reaction has unique components, they share a common mechanistic framework revolving around a Pd(0)/Pd(II) cycle.

The General Palladium Cross-Coupling Cycle

The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki-Miyaura reaction, an activated organoboron species (formed from the boronic acid and a base) transfers its organic group to the Pd(II) center.[2]

    • In the Sonogashira reaction, a copper(I) acetylide, formed in situ from the terminal alkyne and a copper co-catalyst, undergoes transmetalation to the palladium center.[3][4]

    • In the Buchwald-Hartwig amination, the amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

The presence of unprotected nitrogen atoms (both the indazole N-H and the 4-amino group) in the substrate can present challenges, such as catalyst inhibition through coordination.[7] Therefore, the choice of ligand and base is critical to favor the desired catalytic turnover over off-cycle inhibitory pathways.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 L₂Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Cl(L)₂ Oxidative Adduct Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(L)₂ Transmetalation Product OxAdd->Transmetal Transmetalation (Suzuki) or Amine Binding/Deprotonation (Buchwald) or Transmetalation (Sonogashira) Transmetal->Pd0  Regeneration Product Product (Ar-R) Transmetal->Product Reductive Elimination ArCl This compound (Ar-Cl) ArCl->OxAdd Reagent [R-B(OH)₂ + Base] (Suzuki) or [R-NH₂ + Base] (Buchwald) or [R-C≡C-Cu] (Sonogashira) Reagent->Transmetal caption Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle.

Caption: Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle.

Part 2: Experimental Protocols and Application Data

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is designed for the coupling of this compound with various aryl- and heteroarylboronic acids. The conditions are adapted from successful couplings on the closely related 5-bromo-1H-indazol-3-amine scaffold, which suggests high applicability.[8]

Rationale: The use of a pre-formed catalyst like PdCl₂(dppf) ensures a reliable source of the active catalyst. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand suitable for many cross-coupling reactions. Cesium carbonate (Cs₂CO₃) is an effective base for activating the boronic acid, and the 1,4-dioxane/water solvent system provides good solubility for both organic and inorganic reagents.[8]

ParameterRecommended ConditionJustification & Notes
Palladium Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))Robust, commercially available, and effective for related systems.[8]
Ligand dppf (included in catalyst complex)---
Base Cesium Carbonate (Cs₂CO₃)Effective base for promoting transmetalation.[8]
Solvent 1,4-Dioxane / Water (4:1 to 5:1 v/v)Aprotic/protic mixture aids solubility of all components.
Temperature 90 - 100 °CProvides sufficient thermal energy for oxidative addition of the aryl chloride.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 - 1.5 equiv), and Cesium Carbonate (2.0 - 2.5 equiv).

  • Add PdCl₂(dppf) (0.03 - 0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water to the vessel via syringe to achieve a 4:1 or 5:1 ratio and a final concentration of ~0.1 M with respect to the indazole substrate.

  • Seal the vessel and place the reaction mixture in a preheated oil bath at 90-100 °C.

  • Stir vigorously for 6-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol is for the coupling of this compound with primary and secondary amines. The substrate presents a challenge due to the two free amino groups (N-H on the indazole and the C4-amine), which can coordinate to and inhibit the palladium catalyst. Therefore, a highly active catalyst system, adapted from protocols for other challenging amino-heterocycles like 3-halo-2-aminopyridines, is recommended.[7]

Rationale: The use of a bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos is critical. These ligands promote fast reductive elimination and can stabilize the monoligated Pd(0) species, which is often the most active catalyst.[6][7] A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is required to deprotonate the coupling amine without competing as a nucleophile.[7] The use of a pre-catalyst (e.g., RuPhos Pd G3) is highly recommended for reproducibility.

ParameterRecommended ConditionJustification & Notes
Palladium System RuPhos Pd G3 or BrettPhos Pd G3 (Pre-catalyst)Highly active for challenging C-N couplings with amino-heterocycles.[7]
Ligand RuPhos or BrettPhos (included in pre-catalyst)Bulky, electron-rich ligands that accelerate key catalytic steps.[6]
Base LiHMDS or NaOtBuStrong, non-nucleophilic base required for amine deprotonation.[7]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents are standard for this transformation.
Temperature 80 - 110 °CNecessary to drive the oxidative addition of the C-Cl bond.
Atmosphere Inert (Nitrogen or Argon)Absolutely critical for catalyst stability.

Step-by-Step Protocol:

  • Inside a glovebox, add this compound (1.0 equiv), the chosen pre-catalyst (e.g., RuPhos Pd G3, 0.02 - 0.04 equiv), and the base (LiHMDS or NaOtBu, 1.5 - 2.0 equiv) to an oven-dried Schlenk tube.

  • Add anhydrous, degassed solvent (Toluene or 1,4-Dioxane) to achieve a concentration of ~0.1-0.2 M.

  • Add the amine coupling partner (1.1 - 1.3 equiv). If the amine is a solid, add it in step 1.

  • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 80-110 °C.

  • Stir vigorously for 4-24 hours. Monitor progress by LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira C-C Alkynylation

This protocol describes the coupling of this compound with terminal alkynes. A key consideration for this reaction is the potential for the indazole N-H to interfere with the catalytic cycle. Literature on the coupling of 3-iodoindazoles suggests that N-protection may be necessary for successful C-3 functionalization.[9] While a chloro-substrate is less reactive and may be more tolerant, this possibility must be considered for optimization.

Rationale: The classic Sonogashira conditions involve a dual catalyst system: a palladium source for the main cross-coupling cycle and a copper(I) salt (CuI) to generate the reactive copper acetylide intermediate.[3][4] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as a solvent. Pd(PPh₃)₂Cl₂ is a common and effective palladium source.

ParameterRecommended ConditionJustification & Notes
Palladium Catalyst Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)Standard, effective catalyst for Sonogashira reactions.
Co-catalyst Copper(I) Iodide (CuI)Essential for activating the terminal alkyne.[4]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both base and often as a co-solvent.
Solvent Anhydrous THF or DMFProvides good solubility for the indazole substrate.
Temperature 50 - 80 °CMilder conditions are often sufficient compared to other couplings.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst system.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous solvent (THF or DMF, to ~0.2 M), the terminal alkyne (1.2 - 1.5 equiv), and the amine base (TEA or DIPA, 2.0 - 3.0 equiv).

  • To this stirred solution, add CuI (0.05 - 0.10 equiv) followed by Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv).

  • Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Filter the mixture through Celite to remove metal residues.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Key Consideration & Troubleshooting: If the Sonogashira reaction fails or gives low yields, N-protection of the indazole is the most logical next step. Protection with a group like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride) prior to the coupling can prevent inhibitory interactions. The protecting group can typically be removed under acidic or fluoride-mediated conditions post-coupling.

Caption: Fig. 2: General Experimental Workflow.

Part 3: Final Assessment and Expert Recommendations

The protocols provided herein represent robust starting points for the palladium-catalyzed functionalization of this compound. Due to the specific electronic and steric nature of this substrate, particularly the presence of the 4-amino group, researchers should anticipate the need for some level of optimization.

  • For Suzuki-Miyaura coupling, the primary variable for optimization will likely be the choice of base and solvent system to ensure complete consumption of the starting material.

  • For Buchwald-Hartwig amination, the reaction is highly sensitive to the choice of ligand and base. Screening a small panel of modern biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) is highly recommended for challenging amine partners.

  • For Sonogashira coupling, the key decision point will be whether N-protection is required. Running a small-scale test reaction on the unprotected substrate is a logical first step before committing to a protection/deprotection sequence.

By understanding the mechanistic principles and leveraging these field-tested protocols, researchers can effectively unlock the synthetic potential of this compound as a cornerstone for innovation in drug discovery and development.

References

The Art of Connection: Advanced Suzuki-Miyaura Coupling Protocols for Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold and C-C Bond Formation

The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of biologically active compounds, including anti-cancer agents like Lonidamine, kinase inhibitors, and potent receptor agonists and antagonists.[1][2] The functionalization of the indazole core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of these complex molecules and in the exploration of new chemical space for drug discovery.

Among the myriad of cross-coupling reactions available to the synthetic chemist, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its remarkable versatility, functional group tolerance, and relatively mild reaction conditions.[3][4] This powerful transformation, which forges a C-C bond between an organohalide and an organoboron species, has become an indispensable tool for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[4] When applied to substituted indazoles, the Suzuki-Miyaura coupling provides an efficient and reliable pathway to novel derivatives that would be otherwise challenging to synthesize.[2][5]

This comprehensive guide provides an in-depth exploration of Suzuki-Miyaura coupling protocols specifically tailored for substituted indazoles. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, explore various field-proven protocols with detailed experimental procedures, and offer insights into the critical parameters that govern the success of these transformations.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Coupling Mechanism

The elegance of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which masterfully orchestrates the formation of a new C-C bond through a series of distinct steps centered around a palladium catalyst.[3][6] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reactions. The generally accepted catalytic cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][7]

  • Oxidative Addition: The cycle commences with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond (C-X) of the substituted indazole halide. This step, often the rate-determining one, results in the formation of a square-planar Pd(II) intermediate.[6]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center.[3] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, enhancing its ability to displace the halide from the palladium complex.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond in the product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants & Products Indazole Substituted Indazole Halide (R-X) OxAdd OxAdd Indazole->OxAdd Boronic Organoboron Reagent (R'-B(OR)2) Trans Trans Boronic->Trans Product Coupled Product (R-R') Trans->Product caption Suzuki-Miyaura Catalytic Cycle

Field-Proven Protocols for the Suzuki-Miyaura Coupling of Substituted Indazoles

The success of a Suzuki-Miyaura coupling reaction with substituted indazoles is highly dependent on the careful selection of the catalyst, base, solvent, and reaction conditions. The nature of the substituents on the indazole ring and the coupling partner also play a crucial role. Below, we present a selection of robust protocols that have been successfully applied to the synthesis of various substituted indazoles.

Protocol 1: Coupling of N-Substituted 5-Bromoindazoles with Heteroarylboronic Acids

This protocol is particularly effective for the synthesis of 5-heteroaryl-substituted indazoles, which are important motifs in biologically active molecules.[1] The use of a ferrocene-based phosphine ligand is key to the success of this transformation.

Experimental Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-substituted 5-bromoindazole (1.0 equiv.), the heteroarylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.) to the flask.

  • Add degassed dimethoxyethane (DME) and water (typically in a 4:1 to 5:1 ratio) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): This catalyst is often the best choice for coupling heteroarylboronic acids due to the ability of the dppf ligand to stabilize the palladium center and promote both oxidative addition and reductive elimination.[1][9]

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing decomposition of sensitive substrates.

  • Solvent (DME/Water): The use of a mixed aqueous-organic solvent system is crucial. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species, while the organic solvent (DME) ensures the solubility of the organic reactants and intermediates.

Protocol 2: Microwave-Assisted Coupling of Free (NH)-3-Bromoindazoles

For indazoles that are not protected at the N1 position, microwave irradiation can significantly accelerate the reaction rate and improve yields.[10] This protocol is particularly useful for high-throughput synthesis and library generation.

Experimental Procedure:

  • In a microwave vial, combine the 3-bromoindazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.) to the vial.

  • Add a degassed solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 7:2:1 ratio).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 15-30 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times and often cleaner reactions compared to conventional heating.

  • Catalyst (Pd(PPh₃)₄): This is a robust and commonly used Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[11]

  • Base (Cs₂CO₃): Cesium carbonate is a stronger base than potassium carbonate and is often more effective for less reactive substrates or when using NH-free indazoles, as it can also deprotonate the indazole NH, potentially influencing the reaction pathway.

Protocol 3: Coupling of 3-Iodo-N-Boc-Indazoles with Concomitant Deprotection

This protocol offers an efficient two-step sequence for the synthesis of 1,3-disubstituted indazoles. The use of microwave heating can facilitate both the C-C bond formation and the removal of the Boc protecting group in a single step.[11]

Experimental Procedure:

  • In a heavy-walled Pyrex tube, combine the 3-iodo-N-Boc-indazole (1.0 equiv.), the arylboronic acid (2.0 equiv.), and an aqueous base (e.g., 2M Na₂CO₃).

  • Add Pd(PPh₃)₄ (0.1 equiv.) to the tube.

  • Add 1,4-dioxane as the solvent.

  • Seal the tube and heat in a microwave reactor to a temperature that facilitates both coupling and deprotection (e.g., 120-150 °C) for 20-40 minutes.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the resulting NH-indazole by column chromatography. The product can then be used in a subsequent N-arylation step if desired.

Causality Behind Experimental Choices:

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common nitrogen protecting group that can be cleaved under thermal conditions, especially with microwave heating, which makes this one-pot coupling/deprotection strategy feasible.[11]

  • Microwave Heating: As in the previous protocol, microwave irradiation is key to driving the reaction to completion and facilitating the deprotection in a short timeframe.

  • Excess Boronic Acid: Using a larger excess of the boronic acid can help to drive the coupling reaction to completion, which is particularly important in this one-pot procedure.[11]

Comparative Overview of Suzuki-Miyaura Coupling Protocols for Substituted Indazoles

ParameterProtocol 1Protocol 2Protocol 3
Indazole Substrate N-Substituted 5-BromoindazoleFree (NH)-3-Bromoindazole3-Iodo-N-Boc-Indazole
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃Cs₂CO₃Na₂CO₃ (aq)
Solvent DME/Water1,4-Dioxane/Ethanol/Water1,4-Dioxane
Heating Method Conventional (80-100 °C)Microwave (140 °C)Microwave (120-150 °C)
Key Feature Good for heteroaryl couplingsFast, for NH-free indazolesCoupling and deprotection in one step

General Experimental Workflow

The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to detail, particularly with regard to the exclusion of oxygen, which can deactivate the palladium catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reactants: Indazole Halide, Boronic Acid, Base Addition Add Reagents & Catalyst to Flask Reagents->Addition Glassware Flame-Dry Glassware Inert Establish Inert Atmosphere (Argon/Nitrogen) Glassware->Inert Inert->Addition Solvent Add Degassed Solvent Addition->Solvent Heating Heat & Stir (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress by TLC/LC-MS Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize caption General Experimental Workflow for Suzuki-Miyaura Coupling

Conclusion and Future Outlook

The Suzuki-Miyaura coupling has proven to be a powerful and reliable method for the synthesis of a diverse array of substituted indazoles.[2] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct complex molecular architectures that are of significant interest in drug discovery and materials science. The development of more active and robust catalysts, along with the exploration of greener reaction conditions, will undoubtedly continue to expand the scope and utility of this important transformation in the years to come. The protocols and insights provided in this guide serve as a strong foundation for researchers seeking to leverage the power of the Suzuki-Miyaura coupling for the synthesis of novel substituted indazoles.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-1H-indazol-4-amine in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique structural and electronic properties make it an attractive core for the design of therapeutic agents targeting a wide range of diseases, including cancer and viral infections.[3][4][5] Specifically, this compound serves as a crucial intermediate in the synthesis of more complex molecules, with the amino group at the 4-position offering a versatile handle for chemical modification.[6]

The derivatization of this primary amino group is a key strategy in drug discovery for modulating the physicochemical properties, target binding affinity, and pharmacokinetic profile of lead compounds. Common derivatization pathways include acylation, sulfonylation, and alkylation, each imparting distinct characteristics to the final molecule. This guide provides an in-depth exploration of these derivatization methodologies, complete with detailed protocols and the scientific rationale behind the experimental choices, to empower researchers in their drug development endeavors.

Core Derivatization Strategies and Protocols

The nucleophilic nature of the 4-amino group on the indazole ring allows for a variety of chemical transformations. The following sections detail the most common and effective derivatization protocols.

Acylation: Synthesis of N-(3-Chloro-1H-indazol-4-yl)amides

Acylation introduces an acyl group onto the amino moiety, forming a stable amide bond. This modification is widely used to explore structure-activity relationships (SAR) by introducing a diverse range of substituents. The resulting amides can participate in hydrogen bonding, which is often crucial for target engagement.

Scientific Rationale: The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A base is typically added to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amino group, thereby increasing its nucleophilicity.

Experimental Workflow: Acylation

cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Purification Start Dissolve this compound in an aprotic solvent (e.g., DCM, THF) under an inert atmosphere (N2 or Ar). AddBase Add a suitable base (e.g., triethylamine, pyridine). Start->AddBase Cool Cool the reaction mixture to 0 °C. AddBase->Cool AddAcylatingAgent Slowly add the acylating agent (e.g., acyl chloride or anhydride) dropwise. Cool->AddAcylatingAgent WarmToRT Allow the reaction to warm to room temperature and stir for the specified time. AddAcylatingAgent->WarmToRT Monitor Monitor reaction progress by TLC or LC-MS. WarmToRT->Monitor Quench Quench the reaction with water or a saturated aqueous solution of NaHCO3. Monitor->Quench Extract Extract the product with an organic solvent (e.g., ethyl acetate). Quench->Extract Dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. Extract->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography or recrystallization. Concentrate->Purify End Characterize the final product (NMR, MS, etc.). Purify->End

Caption: General workflow for the acylation of this compound.

Detailed Protocol: Synthesis of N-(3-Chloro-1H-indazol-4-yl)acetamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-(3-Chloro-1H-indazol-4-yl)acetamide. A similar procedure can be followed for the synthesis of other amide derivatives.[7][8]

ParameterConditionRationale
Solvent Anhydrous DCM, THFAprotic solvents to prevent reaction with the acylating agent.
Base Triethylamine, PyridineTo neutralize the generated acid and enhance nucleophilicity.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction, then RT drives it to completion.
Monitoring TLC, LC-MSTo determine the endpoint of the reaction.
Sulfonylation: Synthesis of N-(3-Chloro-1H-indazol-4-yl)sulfonamides

Sulfonylation introduces a sulfonyl group, creating a sulfonamide linkage. Sulfonamides are a key functional group in a wide array of pharmaceuticals due to their ability to mimic the transition state of enzymatic reactions and their strong hydrogen bonding capabilities.[9][10]

Scientific Rationale: Similar to acylation, sulfonylation is a nucleophilic substitution reaction. The amino group attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base, such as pyridine, which can also act as the solvent.[9][11][12]

Experimental Workflow: Sulfonylation

cluster_0 Reaction Setup cluster_1 Sulfonylation Reaction cluster_2 Work-up and Purification Start Dissolve this compound in pyridine. AddSulfonylChloride Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) portion-wise at room temperature. Start->AddSulfonylChloride Stir Stir the reaction mixture at room temperature for the specified duration (e.g., 24 h). AddSulfonylChloride->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Concentrate Concentrate the reaction mixture in vacuo. Monitor->Concentrate Purify Purify the resulting residue by flash column chromatography. Concentrate->Purify End Characterize the final product (NMR, MS, etc.). Purify->End

Caption: General workflow for the sulfonylation of this compound.

Detailed Protocol: Synthesis of N-(3-Chloro-1H-indazol-4-yl)-4-methylbenzenesulfonamide

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the desired N-(3-Chloro-1H-indazol-4-yl)-4-methylbenzenesulfonamide. This protocol can be adapted for other sulfonyl chlorides.[9][11][12][13]

ParameterConditionRationale
Solvent/Base PyridineActs as both solvent and base to neutralize HCl.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Duration 24 hoursA common timeframe to ensure complete reaction.
Purification Flash ChromatographyTo isolate the product from pyridine and other impurities.
N-Alkylation: Synthesis of N-Alkyl-3-chloro-1H-indazol-4-amines

N-alkylation involves the introduction of an alkyl group to the amino nitrogen. This modification can significantly impact the basicity, lipophilicity, and steric profile of the molecule, which can be beneficial for improving oral bioavailability and target selectivity.

Scientific Rationale: The N-alkylation of an amino group can be achieved through several methods, including reductive amination or direct alkylation with an alkyl halide. Reductive amination involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). Direct alkylation with an alkyl halide is a nucleophilic substitution reaction where the amine displaces the halide. A base is often required to scavenge the acid byproduct. A copper-catalyzed cross-coupling reaction has also been reported for the N-alkylation of indazoles with alkyl bromides.[14]

Experimental Workflow: Reductive Amination

cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Work-up and Purification Start Dissolve this compound and an aldehyde/ketone in a suitable solvent (e.g., methanol, DCE). Acid Add a catalytic amount of acetic acid (optional). Start->Acid AddReducingAgent Add a reducing agent (e.g., NaBH4, STAB) portion-wise. Acid->AddReducingAgent Stir Stir at room temperature until reaction is complete. AddReducingAgent->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Quench Carefully quench the reaction with water or a saturated aqueous solution of NH4Cl. Monitor->Quench Extract Extract the product with an organic solvent. Quench->Extract Dry Dry the organic layer and concentrate in vacuo. Extract->Dry Purify Purify by column chromatography. Dry->Purify End Characterize the final product. Purify->End

Caption: General workflow for N-alkylation via reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-3-chloro-1H-indazol-4-amine (via Reductive Amination)

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol or dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired N-benzyl-3-chloro-1H-indazol-4-amine.

ParameterConditionRationale
Solvent Methanol, DCECommon solvents for reductive amination.
Reducing Agent NaBH₄, STABTo selectively reduce the imine intermediate.
Temperature 0 °C to Room Temp.Initial cooling for controlled reduction, then RT for completion.
Catalyst Acetic AcidTo catalyze the formation of the imine.

Conclusion and Future Perspectives

The derivatization of the amino group of this compound is a fundamental step in the synthesis of novel indazole-based compounds for drug discovery. The protocols for acylation, sulfonylation, and N-alkylation outlined in this guide provide a robust foundation for researchers to build upon. The choice of derivatization strategy and the specific reagents used will ultimately be guided by the desired properties of the final compound and the specific aims of the research program. Further exploration of novel coupling chemistries and the development of more efficient and selective derivatization methods will continue to be an active area of research, paving the way for the discovery of the next generation of indazole-based therapeutics.

References

Application Notes and Protocols for Regioselective Reactions of 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-1H-indazol-4-amine in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its isosteric relationship with indole allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling and disease progression.[2] The specific molecule, this compound, represents a highly versatile building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic placement of the chloro, amino, and reactive indazole nitrogens offers multiple avenues for chemical modification, enabling the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[3] For instance, derivatives of 3-aminoindazoles are key components in potent inhibitors of BCR-ABL, a kinase implicated in chronic myeloid leukemia.[4]

However, the very feature that makes this molecule so valuable—the presence of multiple reactive sites (N1, N2, and the 4-amino group)—also presents a significant synthetic challenge: controlling regioselectivity. The indazole ring exhibits annular tautomerism, with the proton capable of residing on either nitrogen, leading to 1H and 2H tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1] Direct functionalization, such as alkylation or acylation, often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer.[5]

This guide provides a detailed exploration of the factors governing the regioselective reactions of this compound. It offers field-proven insights and detailed protocols to enable researchers, scientists, and drug development professionals to strategically navigate the synthetic complexities and unlock the full potential of this valuable scaffold. We will delve into strategies for selective N-alkylation, N-arylation, and reactions involving the exocyclic amino group, with a focus on the underlying principles that dictate the reaction outcomes.

Understanding the Competing Nucleophilic Sites

The key to controlling regioselectivity lies in understanding the relative nucleophilicity and acidity of the three key nitrogen atoms: N1, N2, and the exocyclic 4-amino group. The interplay of electronic effects from the chloro and amino substituents, along with the reaction conditions, will determine the site of reactivity.

Under basic conditions, deprotonation typically occurs at N1, forming a delocalized indazolide anion. While the N1-substituted product is often thermodynamically more stable, the N2 position can be kinetically favored for attack by electrophiles.[5] The 4-amino group, being a primary arylamine, is also nucleophilic and its reactivity must be considered, often necessitating the use of protecting groups for selective reactions on the indazole core.[6]

Part 1: Regioselective N-Alkylation

The N-alkylation of indazoles is a fundamental transformation in the synthesis of many pharmaceutical agents. The challenge lies in directing the alkyl group to either the N1 or N2 position with high fidelity.

Selective N1-Alkylation: Thermodynamic Control

Achieving high selectivity for the N1 position often relies on conditions that favor the formation of the thermodynamically more stable product.[7] A widely adopted and effective method involves the use of a strong hydride base in an aprotic solvent, such as sodium hydride (NaH) in tetrahydrofuran (THF).[8]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): As a non-nucleophilic strong base, NaH irreversibly deprotonates the indazole at the N1 position, forming the sodium indazolide salt.

  • Tetrahydrofuran (THF): This aprotic solvent is ideal for reactions involving NaH. It is relatively non-polar and does not compete with the indazolide anion as a nucleophile.

  • Thermodynamic Control: The N1-alkylated indazole is generally the more stable isomer. By allowing the reaction to reach equilibrium, or by using conditions that favor its formation, high N1 selectivity can be achieved.[5]

Protocol 1: Selective N1-Alkylation of this compound

  • Note: This protocol is adapted from established procedures for substituted indazoles and may require optimization.[8] Prior protection of the 4-amino group is recommended to prevent side reactions.

Step 1: Protection of the 4-Amino Group (as Boc-derivative)

  • Dissolve this compound (1.0 eq) in anhydrous THF (10 mL per mmol of substrate).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.

Step 2: N1-Alkylation

  • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (10 mL per mmol of substrate) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the Boc-protected this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N1-alkylated product.

Step 3: Deprotection of the 4-Amino Group

  • Dissolve the purified N1-alkylated, Boc-protected indazole in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4 M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate or DCM.

  • Dry the organic layer, filter, and concentrate to yield the deprotected N1-alkylated this compound.

Alkylating AgentBase/SolventExpected Selectivity (N1:N2)Representative YieldReference
IodomethaneNaH / THF>95:5Good to Excellent[8]
Benzyl bromideNaH / THF>95:5Good to Excellent[8]
n-Pentyl bromideNaH / THF>95:5Good to Excellent[5]
Selective N2-Alkylation: Kinetic and Catalytic Control

Selective N2-alkylation is often more challenging but can be achieved under conditions that favor kinetic control or through specific catalytic methods. Acid-catalyzed conditions have been shown to favor N2 substitution.[9]

Causality Behind Experimental Choices:

  • Acid Catalysis (e.g., TfOH): In the presence of a strong acid, the N2 position of the indazole ring can be preferentially protonated or activated, making it more susceptible to nucleophilic attack by certain alkylating agents like diazo compounds or trichloroacetimidates.[7][10] This approach avoids the formation of the indazolide anion and directs the alkylation to the N2 position.[9]

  • Kinetic Control: Reactions performed at low temperatures with less reactive bases may favor the kinetically preferred N2 product.

Protocol 2: Selective N2-Alkylation using TfOH and a Diazo Compound

  • Note: This protocol is based on a highly selective method developed for various indazoles and should be applicable to the 4-amino protected substrate.[7]

Step 1: Protection of the 4-Amino Group (as described in Protocol 1)

Step 2: N2-Alkylation

  • To a solution of the Boc-protected this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) at 0 °C, add trifluoromethanesulfonic acid (TfOH) (10-20 mol%).

  • Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 eq) in DCE dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the N2-alkylated product.

Step 3: Deprotection of the 4-Amino Group (as described in Protocol 1)

Alkylating AgentCatalyst/SolventExpected Selectivity (N2:N1)Representative YieldReference
Ethyl diazoacetateTfOH / DCE>99:1Excellent[7]
TrimethylsilyldiazomethaneTfOH / DCE>99:1Good[7]
Alkyl 2,2,2-trichloroacetimidateTfOH / DCE>99:1Excellent[10]

G cluster_alkylation N-Alkylation start This compound protect Protect 4-NH2 (e.g., Boc anhydride) start->protect protected_indazole Boc-protected Indazole protect->protected_indazole n1_alkylation N1-Alkylation (NaH, THF, R-X) protected_indazole->n1_alkylation n2_alkylation N2-Alkylation (TfOH, R-N2, DCE) protected_indazole->n2_alkylation n1_product N1-Alkyl, Boc-protected Indazole n1_alkylation->n1_product n2_product N2-Alkyl, Boc-protected Indazole n2_alkylation->n2_product deprotect_n1 Deprotection (TFA or HCl) n1_product->deprotect_n1 deprotect_n2 Deprotection (TFA or HCl) n2_product->deprotect_n2 final_n1 N1-Alkyl-3-chloro-1H-indazol-4-amine deprotect_n1->final_n1 final_n2 N2-Alkyl-3-chloro-1H-indazol-4-amine deprotect_n2->final_n2

Part 2: Regioselective N-Arylation and Cross-Coupling Reactions

The introduction of aryl or heteroaryl moieties onto the indazole core is crucial for developing many kinase inhibitors. Palladium- and copper-catalyzed cross-coupling reactions are the primary methods for achieving these transformations.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to the N-arylation of indazoles.[11] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[12]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These are common Pd(0) or Pd(II) precursors that initiate the catalytic cycle.[13]

  • Phosphine Ligand (e.g., XPhos, BINAP): The choice of ligand is critical for the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps.[14]

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃): The base is required to deprotonate the indazole, forming the nucleophile for the cross-coupling reaction. The strength of the base can influence the reaction rate and outcome.[13]

Protocol 3: N1-Arylation of this compound

  • Note: This protocol is a general guideline based on Buchwald-Hartwig conditions for related heterocycles.[12] Protection of the 4-amino group is essential.

Step 1: Protection of the 4-Amino Group (as described in Protocol 1)

Step 2: N1-Arylation

  • In a glovebox or under an inert atmosphere, combine the Boc-protected this compound (1.0 eq), aryl halide (e.g., aryl bromide, 1.2 eq), Pd₂(dba)₃ (2-5 mol%), XPhos (4-10 mol%), and NaOt-Bu (1.4 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Step 3: Deprotection of the 4-Amino Group (as described in Protocol 1)

Suzuki-Miyaura Coupling at the C3-Position

The chloro group at the C3 position is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.[15]

Protocol 4: Suzuki-Miyaura Coupling at C3

  • Note: The reactivity of the C3-chloro group in this specific substrate for Suzuki coupling may require a robust catalyst system. The N1 and 4-amino positions should be protected.

Step 1: Protection of N1 and 4-Amino Groups

  • Protect the 4-amino group with a Boc group as described in Protocol 1.

  • The N1 position can be protected with a group that is stable to the Suzuki coupling conditions, such as a p-methoxybenzyl (PMB) group, and can be removed orthogonally to the Boc group if needed.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of the protected this compound (1.0 eq), an arylboronic acid or ester (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a solvent mixture like 1,4-dioxane and water (e.g., 4:1), add a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%).[15]

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection (as required)

Reaction TypeCatalyst/LigandBaseExpected ProductRepresentative YieldReference
N1-ArylationPd₂(dba)₃ / XPhosNaOt-BuN1-Aryl derivativeModerate to Good[12]
C3-ArylationPd(dppf)Cl₂K₂CO₃C3-Aryl derivativeModerate to Good[15]

Part 3: Reactions at the 4-Amino Group

The exocyclic 4-amino group can undergo typical reactions of an arylamine, such as acylation and sulfonylation. To achieve selectivity, the indazole nitrogens should be protected.

Protocol 5: Acylation of the 4-Amino Group

  • Protect the N1 position of this compound, for example, with an acetyl group by reacting with acetic anhydride.

  • Dissolve the N1-protected indazole (1.0 eq) in a solvent like DCM or pyridine.

  • Add an acyl chloride or acid anhydride (1.1 eq) and a base such as triethylamine or pyridine.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up by washing with aqueous acid, base, and brine, then dry and concentrate.

  • Purify by chromatography or recrystallization.

  • Selectively deprotect the N1-acetyl group if desired, for instance, under mild basic conditions.

A similar procedure can be followed for sulfonylation, using a sulfonyl chloride in the presence of a base like pyridine.[16]

Conclusion

This compound is a molecule of significant strategic value in the synthesis of complex, biologically active molecules. While its multiple reactive sites pose a challenge, a deep understanding of the principles of regioselectivity, coupled with the strategic use of protecting groups and carefully chosen reaction conditions, allows for precise control over its functionalization. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this versatile building block in their drug discovery and development endeavors. The provided methodologies, while based on robust and well-established precedents in indazole chemistry, should be seen as a starting point for optimization for this specific and highly promising substrate.

References

Synthesis of biologically active compounds using 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Biologically Active Compounds from 3-Chloro-1H-indazol-4-amine

Authored by: A Senior Application Scientist

Foreword: The Indazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs. These are termed "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold.[1][2] Its structural rigidity, combined with its capacity for diverse substitution, has made it a cornerstone in the development of therapeutics targeting a spectrum of diseases, including cancer, inflammation, and infectious agents.[2][3]

This guide focuses on a particularly valuable and versatile building block: This compound . The strategic placement of a reactive chlorine atom at the C3 position and a nucleophilic amino group at the C4 position provides synthetic chemists with two orthogonal handles for molecular elaboration. This dual functionality allows for the construction of complex molecular architectures with high precision, making it an indispensable starting material in modern drug discovery. This document provides field-proven insights and detailed protocols for leveraging the unique reactivity of this synthon to forge novel, biologically active compounds.

Part 1: Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. Understanding these characteristics is paramount for designing logical and efficient synthetic routes.

  • The 4-Amino Group: This primary amine is a potent nucleophile and a versatile functional handle. It readily participates in a variety of classical transformations, including:

    • Acylation/Amidation: Formation of amide bonds by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to introduce diverse side chains.

    • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, a common motif in many pharmaceutical agents.[4]

    • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to install a wide range of substituents (e.g., -OH, -CN, halogens) at the C4 position.

  • The 3-Chloro Group: The chlorine atom on the electron-deficient pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds with high efficiency. Key transformations include:

    • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.

    • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl groups, a critical step in the synthesis of certain kinase inhibitors.[5]

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

    • Nucleophilic Substitution: Direct displacement by strong nucleophiles like alkoxides, thiolates, or amines under appropriate conditions.

The strategic selection of reaction sequences—for instance, functionalizing the amino group first before performing a cross-coupling on the chloro group—is key to preventing unwanted side reactions and achieving the desired molecular target.

G cluster_amine C4-Amine Reactions cluster_chloro C3-Chloro Reactions start This compound acylation Acylation / Amidation start->acylation RCOCl or HATU/RCOOH sulfonylation Sulfonylation start->sulfonylation RSO2Cl diazotization Diazotization -> Sandmeyer start->diazotization NaNO2, HCl suzuki Suzuki Coupling (C-C Bond) start->suzuki sonogashira Sonogashira Coupling (C-C Bond) start->sonogashira buchwald Buchwald-Hartwig (C-N Bond) start->buchwald acylation->suzuki Sequential Reaction sulfonylation->sonogashira Sequential Reaction bioactive Biologically Active Compounds suzuki->bioactive sonogashira->bioactive buchwald->bioactive

Caption: General synthetic pathways from this compound.

Part 2: Application Notes & Experimental Protocols

Application 1: Synthesis of Pan-BCR-ABL Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is the causative agent of most cases of CML.[5] Kinase inhibitors targeting this oncoprotein are a validated and effective therapeutic strategy. Indazole-based compounds have shown exceptional potency against both wild-type and drug-resistant mutants of BCR-ABL, such as the formidable T315I "gatekeeper" mutation.[5] The following protocol outlines a key Sonogashira coupling step, a cornerstone reaction for creating potent diarylamide 3-aminoindazole inhibitors.[5]

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol describes the coupling of a functionalized 3-chloro-1H-indazol-4-yl derivative with a terminal alkyne. This reaction is central to constructing the core of inhibitors like AKE-72, which demonstrate picomolar to low nanomolar efficacy.[5]

G cluster_workflow Sonogashira Coupling Workflow start 1. Combine Reactants (Indazole, Alkyne, Et3N, DMF) degas 2. Degas Mixture (N2/Ar Purge) start->degas catalyst 3. Add Catalysts (PdCl2(PPh3)2, CuI) degas->catalyst reaction 4. Heat Reaction (e.g., 85 °C, dark) catalyst->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: Workflow for the Sonogashira cross-coupling reaction.

Methodology:

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-chloro-4-amido-indazole starting material (1.0 eq), the terminal alkyne coupling partner (1.2 eq), triethylamine (Et₃N, 3.0 eq), and anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is an excellent polar aprotic solvent for dissolving the reactants and catalysts. Et₃N acts as the base to deprotonate the terminal alkyne and neutralize the HCl generated during the catalytic cycle.

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Causality: Oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and poor yields. Establishing an inert atmosphere is critical for success.

  • Catalyst Addition: Under a positive pressure of nitrogen, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

    • Causality: PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step in the catalytic cycle.

  • Reaction Conditions: Heat the reaction mixture to 85 °C and stir in the dark.

    • Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Some coupling reactions are light-sensitive, so protecting the reaction with aluminum foil is good practice.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indazole is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation:

CompoundTargetIC₅₀ (nM)[5]Cell LineGI₅₀ (nM)[5]
AKE-72 (5) BCR-ABL (WT)< 0.5K-562< 10
AKE-72 (5) BCR-ABL (T315I)9K-562< 10
Ponatinib BCR-ABL (WT)< 0.5--
Ponatinib BCR-ABL (T315I)2--
Application 2: Synthesis of Polo-Like Kinase 4 (PLK4) Inhibitors for Breast and Neuroblastoma Cancers

Polo-like kinase 4 (PLK4) is a master regulator of centrosome duplication, and its overexpression is linked to tumorigenesis in various cancers.[6] Inhibiting PLK4 leads to mitotic errors and subsequent cancer cell death, making it an attractive oncology target.[7] Indazole-based structures have been successfully developed into highly potent and selective PLK4 inhibitors, with some compounds now in clinical trials.[8] A crucial step in their synthesis often involves a Suzuki coupling to append a substituted (hetero)aryl group onto the indazole core.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of the 3-chloro-indazole core with a (hetero)arylboronic acid. This reaction is fundamental for creating the N-(1H-indazol-6-yl)benzenesulfonamide scaffold found in a series of potent PLK4 inhibitors.[8]

Methodology:

  • Vessel Preparation: In a microwave vial or Schlenk tube, combine the this compound derivative (1.0 eq), the arylboronic acid or pinacol ester (1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.5 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

    • Causality: The aqueous component is often crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane is an excellent solvent for the organic components and is stable at high temperatures.

  • Inert Atmosphere: Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 - 0.1 eq).

    • Causality: Pd(dppf)Cl₂ is a robust and highly effective precatalyst for Suzuki couplings. The dppf ligand is electron-rich and has a large bite angle, which promotes the reductive elimination step and prevents β-hydride elimination, leading to higher yields.

  • Reaction Conditions: Seal the vessel and heat the mixture to 90-110 °C (either conventional heating or microwave irradiation) for 2-12 hours.

  • Monitoring: Track the disappearance of the starting material using LC-MS or TLC.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude material via flash chromatography or preparative HPLC to obtain the desired product.

  • Validation: Characterize the final compound by NMR and MS to confirm its identity and purity.

Data Presentation:

CompoundTargetIC₅₀ (nM)[8]Cell LineAntiproliferative IC₅₀ (µM)[6]
K17 PLK40.3--
K22 PLK40.1MCF-71.3
CFI-400945 PLK42.8--
C05 PLK4< 0.1MCF-70.979

Part 3: References

  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem. 1

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. 2

  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. Benchchem. 9

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. 3

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. 5

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. 8

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. --INVALID-LINK--

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. 6

  • N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. National Institutes of Health. 4

  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals Incorporated. 7

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3-Chloro-1H-indazol-4-amine, this technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions. The content is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Recommended Synthetic Pathway

The synthesis of this compound is most reliably achieved through a three-step sequence starting from the commercially available precursor, 2-methyl-3-nitroaniline. This pathway ensures good control over regioselectivity, which can be a significant challenge in the functionalization of the indazole core. The sequence involves:

  • Diazotization and Cyclization to form the indazole ring.

  • Regioselective Chlorination at the C3 position.

  • Chemoselective Reduction of the nitro group to the target amine.

Reaction scheme for the synthesis of this compound

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-indazole

This procedure is adapted from established methods for the cyclization of substituted o-toluidines.[1][2][3] The reaction proceeds via in situ diazotization of the amine followed by an intramolecular cyclization to form the indazole ring.

Materials:

  • 2-Methyl-3-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked flask equipped with an overhead mechanical stirrer and a thermometer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid (approx. 6.5 mL per gram of aniline).

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (2.2 eq).

  • Add the sodium nitrite solution to the cooled aniline solution all at once. An immediate precipitate will form, and the reaction is exothermic. Carefully maintain the internal temperature below 10 °C.[3]

  • After the initial exotherm subsides, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Continue stirring vigorously overnight (12-16 hours) to ensure the reaction goes to completion.

  • Filter the precipitate and concentrate the filtrate under reduced pressure.

  • Suspend the combined crude solids in cold water, stir vigorously, and collect the product by filtration.

  • Wash the solid with water and dry under vacuum to yield 4-nitro-1H-indazole as a dark orange solid. The product is often of sufficient purity for the next step.

Step 2: Synthesis of 3-Chloro-4-nitro-1H-indazole

The C3 position of the indazole ring is electron-rich and susceptible to electrophilic halogenation. This protocol uses N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent. The procedure is based on analogous bromination reactions on the 4-nitroindazole scaffold.[4]

Materials:

  • 4-Nitro-1H-indazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

Procedure:

  • Suspend 4-nitro-1H-indazole (1.0 eq) in acetonitrile (approx. 25 mL per gram) in a round-bottom flask equipped with a reflux condenser.

  • Add N-Chlorosuccinimide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from methanol or ethanol to yield 3-chloro-4-nitro-1H-indazole.

Step 3: Synthesis of this compound

The final step involves the selective reduction of the nitro group. Tin(II) chloride (SnCl₂) in an alcoholic solvent is a classic and highly effective method for reducing aromatic nitro groups in the presence of aryl halides, preventing dehalogenation.[4][5][6]

Materials:

  • 3-Chloro-4-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice

Procedure:

  • Dissolve 3-chloro-4-nitro-1H-indazole (1.0 eq) in ethanol (approx. 20 mL per gram) in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic (pH ~8). This will precipitate tin salts.

  • Extract the resulting slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to yield this compound.

Data & Workflow Visualizations

Summary of Reaction Conditions
StepReactantReagentsSolventTemp.TimeTypical Yield
1 2-Methyl-3-nitroanilineNaNO₂, H₂OGlacial Acetic Acid0 °C to RT12-16 h~95-99%[1]
2 4-Nitro-1H-indazoleN-Chlorosuccinimide (NCS)AcetonitrileReflux (~82 °C)2-3 h~80-85%
3 3-Chloro-4-nitro-1H-indazoleSnCl₂·2H₂OEthanol60-70 °C2-4 h~75-85%

Experimental Workflow Diagram

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitro Reduction start 2-Methyl-3-nitroaniline step1_reagents NaNO₂ Glacial Acetic Acid start->step1_reagents 0°C to RT step1_product 4-Nitro-1H-indazole step1_reagents->step1_product step2_reagents NCS Acetonitrile step1_product->step2_reagents Reflux step2_product 3-Chloro-4-nitro-1H-indazole step2_reagents->step2_product step3_reagents SnCl₂·2H₂O Ethanol step2_product->step3_reagents 60-70°C step3_product This compound step3_reagents->step3_product

Caption: Overall synthetic workflow for this compound.

Mechanism: Diazotization and Cyclization

G cluster_diazotization Diazotization cluster_cyclization Intramolecular Cyclization Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium H⁺, NaNO₂ Intermediate Activated Intermediate Diazonium->Intermediate Deprotonation of Methyl Group IndazoleRing Indazole Ring Intermediate->IndazoleRing Ring Closure (-H⁺, -N₂)

Caption: Key mechanistic steps in the formation of the indazole ring.

Troubleshooting Guide & FAQs

Troubleshooting Common Issues

Question: My yield in Step 1 (Indazole Formation) is very low.

  • Answer: Low yields in this reaction are often due to improper temperature control or incomplete reaction. The initial addition of sodium nitrite is highly exothermic; if the temperature rises significantly above 10 °C, the diazonium salt intermediate can decompose. Ensure robust cooling and slow, controlled addition if necessary. Also, allowing the reaction to stir overnight at room temperature is crucial for the cyclization to complete.[3]

Question: In Step 2 (Chlorination), my starting material is not being consumed, or I see multiple chlorinated products.

  • Answer:

    • No Reaction: Ensure your starting material is dry and the acetonitrile is of sufficient purity. Water can interfere with the reaction. Confirm that your NCS is fresh, as it can degrade over time.

    • Over-chlorination: The formation of dichloro- products can occur if the reaction is run for too long or with a large excess of NCS.[7] To minimize this, use a slight excess (1.05-1.1 eq) of NCS and carefully monitor the reaction by TLC. Adding the NCS portion-wise can also help maintain a low concentration and improve selectivity.[7]

Question: During Step 3 (Reduction), I am losing the chlorine substituent (dehalogenation).

  • Answer: Dehalogenation is a common side reaction when using catalytic hydrogenation (e.g., with Pd/C) on aryl chlorides.[6] This is why SnCl₂ is the recommended reagent, as it is highly chemoselective for the nitro group. If you must use hydrogenation, catalysts like Raney Nickel or sulfided platinum on carbon (Pt/S/C) are known to minimize dehalogenation, but conditions would need to be carefully optimized.[5][6]

Question: The workup for Step 3 is difficult, resulting in a thick emulsion or poor recovery.

  • Answer: The precipitation of tin salts (stannic hydroxide) during neutralization is the primary cause of workup issues. To manage this, pour the reaction mixture into a large volume of ice to keep it cold during neutralization. Add the base slowly and with very vigorous stirring. If an emulsion persists, filtering the entire biphasic mixture through a pad of Celite can help break it up and remove the insoluble tin salts before proceeding with the extraction.

Frequently Asked Questions (FAQs)

Q1: Why is this multi-step route preferred over direct chlorination of 1H-indazol-4-amine?

  • A1: Direct electrophilic chlorination of 1H-indazol-4-amine would be challenging. The amino group is a strong activating group, which could lead to multiple chlorination sites on the benzene ring and potential oxidation side reactions.[8] The proposed route of installing the nitro group first, chlorinating, and then reducing provides excellent regiochemical control.

Q2: How should I monitor the progress of these reactions?

  • A2: Thin-Layer Chromatography (TLC) is suitable for all three steps. Use a solvent system like ethyl acetate/hexanes. The product of each step should have a different Rf value from the starting material. For more precise monitoring, especially for impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: What is the best method for purifying the final product?

  • A3: For small-scale lab synthesis, column chromatography on silica gel using an ethyl acetate/hexanes or dichloromethane/methanol gradient is effective for achieving high purity. For larger scales, recrystallization is more practical.[9] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find optimal conditions.

Q4: What are the primary safety concerns for this synthesis?

  • A4:

    • Diazonium Salts (Step 1): While used in situ, diazonium salts can be explosive if isolated and dried. Always keep the reaction mixture cold during their formation.[10]

    • Reagents: Glacial acetic acid is corrosive. N-Chlorosuccinimide is an irritant. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Tin Salts (Step 3): While inorganic tin salts are less toxic than organotins, they are still considered hazardous. Avoid inhalation and skin contact.[11]

Q5: What analytical techniques should I use to confirm the structure of this compound?

  • A5: A combination of techniques is essential for unambiguous structure confirmation:

    • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and regiochemistry.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for chlorine.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretches for the amine and indazole).

References

Technical Support Center: Purification of 3-Chloro-1H-indazol-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of 3-Chloro-1H-indazol-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. The inherent properties of this molecule—namely, its basic amine group and polar indazole core—present unique obstacles in standard silica gel chromatography. This guide provides not just protocols, but the underlying chemical principles and troubleshooting frameworks to empower you to solve purification challenges methodically.

Section 1: Pre-Chromatography Checklist & Compound Profile

Before attempting any purification, a thorough understanding of the target molecule and its potential interactions with the chromatographic system is critical. Answering these preliminary questions can prevent common failures like low recovery or sample decomposition.

Q1: What are the critical physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the foundation of developing a robust purification method. This compound is a polar, basic compound. Its amine functional group is a strong Lewis base, which leads to significant interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is the primary cause of many purification issues.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Chromatography
Molecular Formula C₇H₆ClN₃-
Molecular Weight ~167.59 g/mol Influences diffusion rate but is less critical for flash chromatography.[1][2]
Appearance Pale brown crystals or powderVisual identification in fractions.[3]
XLogP3 1.8Indicates moderate lipophilicity, suggesting solubility in organic solvents but also significant polarity.[2]
Topological Polar Surface Area (TPSA) 54.7 ŲA high TPSA confirms the molecule's polar nature, predicting strong retention on polar stationary phases like silica.[2][4]
Chemical Nature Aromatic Heterocyclic AmineThe basic amine group is prone to strong, non-ideal interactions (peak tailing) with acidic silica.[5]

Q2: What essential safety precautions must be taken when handling this compound?

A2: this compound is a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed or in contact with skin and causes serious skin and eye irritation.[1][6] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

Q3: My compound seems to be degrading during purification. How can I test its stability on silica gel before running a large-scale column?

A3: This is a crucial pre-validation step. The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[7] A two-dimensional Thin Layer Chromatography (2D-TLC) experiment is a fast and effective way to assess stability.[7][8]

Protocol: 2D-TLC for Silica Gel Stability
  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). On a square TLC plate, spot the sample in one corner, about 1 cm from the edges.[8]

  • First Elution (1st Dimension): Develop the plate in a TLC chamber with your chosen eluent system.

  • Drying: Remove the plate and thoroughly dry it with a stream of nitrogen or air to remove all solvent. Let it sit on the benchtop for 10-15 minutes, allowing the compound to remain in contact with the silica.

  • Second Elution (2nd Dimension): Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again using the same eluent system.

  • Visualization: Dry the plate and visualize the spots under UV light or with a stain.

    • Interpretation: If the compound is stable, all spots will appear on a 45-degree diagonal line from the origin. If new spots appear that are not on this diagonal, it indicates that the compound has degraded upon prolonged contact with the silica stationary phase.[7][8]

Section 2: Core Purification Protocol

This section provides a robust starting methodology for the purification of this compound. The key to success is mitigating the strong interaction between the basic amine and the acidic silica.

Recommended Stationary Phase

Standard flash-grade silica gel (40-63 µm) is acceptable, but only if the mobile phase is modified with a basic additive. For particularly difficult separations or high-value material, using an amine-functionalized silica column is a superior, albeit more expensive, alternative that often provides sharper peaks without mobile phase modification.[5]

Mobile Phase Selection & Modification
  • Initial TLC Analysis: Use a solvent system of Dichloromethane (DCM) and Methanol (MeOH) to determine the approximate polarity needed. Aim for an Rf value of 0.2-0.3 for the target compound.[9]

  • Basic Modifier Addition: The most critical step is to add a basic modifier to the eluent to suppress the interaction with silica silanols.[5]

    • Prepare a stock solution of 1% triethylamine (TEA) or 1% ammonium hydroxide in Methanol.

    • Use this modified methanol as the polar component in your mobile phase. For example, a 95:5 DCM:MeOH eluent would be prepared using the MeOH stock containing the basic additive.

Table 2: Suggested Starting Solvent Systems (with 1% TEA in MeOH portion)

If TLC Rf in 100% DCM is...Suggested Starting EluentElution Type
> 0.5100% DCM -> 98:2 DCM/MeOHGradient
0.1 - 0.598:2 DCM/MeOHIsocratic or Shallow Gradient
< 0.1 (At Baseline)95:5 DCM/MeOH -> 90:10 DCM/MeOHGradient
Step-by-Step Column Chromatography Protocol
  • Column Packing (Wet Slurry Method):

    • Choose an appropriate column size based on the amount of crude material (typically a 40-100:1 ratio of silica:crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM).

    • Pour the slurry into the column and use gentle pressure to pack a stable, uniform bed. Ensure no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.[8]

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[8]

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.[8]

  • Elution:

    • Begin elution with the starting solvent system. If running a gradient, systematically and slowly increase the percentage of the polar component (modified methanol).[7][9] A shallow gradient is often more effective for separating closely related impurities.

    • Collect fractions and monitor the elution progress using TLC.

  • Fraction Analysis & Product Isolation:

    • Spot collected fractions on a TLC plate, alongside a reference spot of your crude material.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to isolate the purified this compound.

Section 3: Troubleshooting Guide (FAQ Format)

This section addresses the most common problems encountered during the purification of this compound.

Q4: My compound is streaking badly down the TLC plate and the column peak is very broad (tailing). What is happening?

A4: This is the classic sign of a strong, undesirable interaction between a basic compound and acidic silica gel. The amine group on your molecule is binding tightly to the silanol groups on the stationary phase, leading to poor chromatographic performance.

  • Immediate Solution: Add a basic modifier to your eluent. Prepare your polar solvent (Methanol) with 0.5-2% triethylamine (TEA) or ammonium hydroxide. This small, competing base will occupy the acidic sites on the silica, allowing your compound to travel through the column more uniformly.[5][9]

  • Alternative Stationary Phase: If the problem persists even with a modifier, your compound may be too basic for standard silica. Switch to an amine-functionalized silica column, which provides a basic surface environment and eliminates the need for mobile phase modifiers.[5]

Q5: My compound is not eluting from the column at all, even after I increased the solvent polarity significantly. Where is it?

A5: This frustrating situation typically points to one of three possibilities. The troubleshooting workflow below can help diagnose the issue.

  • Insufficient Eluent Polarity: Your mobile phase may still not be strong enough. Some polar amines require highly polar mobile phases, such as 15-20% methanol in DCM. Before concluding the compound is lost, try flushing the column with a very strong solvent (e.g., 80:20:1 DCM/MeOH/NH₄OH) to see if the compound can be recovered.

  • Irreversible Adsorption/Decomposition: The compound has either permanently bound to the silica or has decomposed on the column.[7] This is likely if your 2D-TLC test showed instability. In this case, the material is likely unrecoverable from that column run.

  • Precipitation at the Column Head: If the compound was not fully dissolved when loaded or has low solubility in the initial eluent, it may have precipitated at the top of the column and will not move.

The following diagnostic workflow can help you determine the cause and solution.

Visualization: Troubleshooting Workflow for Non-Eluting Compound

Below is a logical decision tree to diagnose why your compound is not eluting from the column.

Troubleshooting_Workflow problem problem check check solution solution cause cause start Problem: Compound Not Eluting check_polarity Is eluent polarity high enough? (e.g., >10% MeOH in DCM) start->check_polarity check_stability Did you perform a 2D-TLC stability test? check_polarity->check_stability Yes cause_polarity Likely Cause: Insufficient Eluent Strength check_polarity->cause_polarity No flush_column Action: Flush column with 20% MeOH/DCM + 2% NH4OH check_stability->flush_column No, or it looked stable cause_adsorption Likely Cause: Irreversible Adsorption or Decomposition on Silica check_stability->cause_adsorption Yes, and it showed streaking/degradation increase_polarity Action: Increase % of polar solvent in gradient significantly increase_polarity->flush_column If still no elution next_run For Next Run: - Use deactivated silica - Use amine-silica or alumina - Re-evaluate solvent system cause_adsorption->next_run cause_polarity->increase_polarity

Caption: Troubleshooting decision tree for a non-eluting compound.

Q6: I am unable to separate my product from an impurity that has a very similar Rf value. How can I improve the resolution?

A6: This is a common challenge requiring a more nuanced optimization of the chromatographic conditions.

  • Run a Shallower Gradient: If you are running a gradient, make it much shallower.[9] For example, instead of increasing from 2% to 10% MeOH over 10 column volumes, increase from 2% to 5% over 20 column volumes. This gives the compounds more time to interact with the stationary phase and resolve.

  • Change Solvent Selectivity: The interaction between solvents, your compound, and the stationary phase is complex. Sometimes, completely changing the solvent system can alter the elution order and improve separation. If you are using a DCM/MeOH system, try a Hexane/Ethyl Acetate system (also with a TEA modifier) or an Ethyl Acetate/Methanol system.

  • Reduce Column Loading: Overloading the column is a primary cause of poor separation. Reduce the amount of crude material loaded onto the column by at least 50% and repeat the purification.

  • Try a Different Stationary Phase: If all else fails, the selectivity of silica may not be sufficient. Alumina (basic or neutral) can offer a different selectivity profile for polar amines.[7] Alternatively, reversed-phase chromatography (e.g., C18 silica) with a water/acetonitrile mobile phase may provide the necessary resolution, although this is typically a second choice for this type of molecule.

References

Technical Support Center: Overcoming Challenges in the Purification of Basic Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of basic amine-containing compounds. Basic analytes are notoriously difficult due to their propensity for strong, undesirable interactions with stationary phases, leading to poor peak shape, low recovery, and inconsistent results.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the fundamental chemistry behind these challenges and offer systematic, validated protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs) - The Core Problems

This section addresses the most common issues encountered during the purification of basic compounds.

Q1: Why do my chromatographic peaks for basic compounds consistently show tailing?

A1: Peak tailing is the most frequent problem when purifying basic compounds on silica-based stationary phases.[1][2] The primary cause is a secondary retention mechanism involving strong ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the silica surface.[1][3][4][5]

  • Mechanism Explained: Silica surfaces contain silanol groups (Si-OH). These groups are acidic, with a pKa around 3.8–4.2.[6] In mobile phases with a pH above this range, the silanols deprotonate, acquiring a negative charge (Si-O⁻).[6] Basic amines, which are protonated and positively charged at neutral or acidic pH, are then strongly attracted to these anionic sites. This ion-exchange interaction is stronger than the intended hydrophobic (in reversed-phase) or polar (in normal-phase) retention mechanism, causing a portion of the analyte molecules to lag behind as they elute, resulting in a "tail".[3][5]

Q2: I added an amine additive like triethylamine (TEA) to my normal-phase chromatography, but now I can't get rid of it. What should I do?

A2: This is a common trade-off. While adding a competing base like TEA to the mobile phase can effectively mask the acidic silanol sites and improve peak shape, its high boiling point and similar basicity to the analyte can make it difficult to remove during post-purification solvent evaporation.[7][8]

  • Alternative Strategies:

    • Use an Amine-Modified Stationary Phase: Amine-functionalized silica columns create a less acidic surface, reducing the need for mobile phase modifiers and simplifying the purification process.[8][9]

    • Switch to Reversed-Phase: If your compound has sufficient hydrophobicity, reversed-phase chromatography at high pH can be an excellent alternative. At a pH two units above the amine's pKa, the compound is in its neutral, free-base form, making it more hydrophobic and better retained.[10]

    • Supercritical Fluid Chromatography (SFC): SFC is another powerful technique. While basic additives are often still needed, adding them to the sample diluent instead of the bulk mobile phase can improve chromatography while allowing the additive to elute separately from the desired fractions.[11]

Q3: My polar basic compound isn't retained at all in reversed-phase HPLC and just elutes in the solvent front. What are my options?

A3: This occurs when a compound is too hydrophilic (polar) to interact with the non-polar reversed-phase stationary phase (e.g., C18).[12][13] The compound has a greater affinity for the polar mobile phase and is washed off the column without retention.

  • Recommended Technique: HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution for this problem.[12][14][15] HILIC uses a polar stationary phase (like bare silica or diol) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous buffer.[13][15] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling retention and separation.[14][15]

Part 2: Troubleshooting Guides by Chromatographic Mode

This section provides detailed, technique-specific troubleshooting workflows and protocols.

Guide 1: Reversed-Phase HPLC (RP-HPLC) - Managing Peak Shape

RP-HPLC is the most common chromatographic technique, but it requires careful method development for basic analytes.[16] The logical workflow below outlines how to troubleshoot and resolve poor peak shape.

G

Objective: To determine the optimal mobile phase pH to minimize silanol interactions and achieve symmetrical peaks.

Methodology:

  • Compound pKa Estimation: Determine the pKa of your basic amine. This is critical for selecting the correct pH range.

  • Low pH Screening (pH 2.5-3.5):

    • Prepare mobile phases buffered at pH 2.5 and 3.5. Use MS-compatible buffers like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). TFA often provides sharper peaks but can cause ion suppression in mass spectrometry.[16]

    • Equilibrate the column with at least 10 column volumes of the mobile phase.

    • Inject the sample and analyze the peak shape. At this low pH, most silanol groups are protonated (neutral), minimizing ionic interactions with the protonated amine.[2][6][16]

  • High pH Screening (pH 9-10):

    • WARNING: Only use columns rated for high pH stability (e.g., hybrid or ethylene-bridged silica). Standard silica columns will dissolve above pH 8.

    • Prepare a mobile phase buffered at pH 9.5 or 10 using an additive like ammonium bicarbonate.[17]

    • At a pH at least two units above the amine's pKa, the analyte will be in its neutral, free-base form. This eliminates ionic interactions and often increases hydrophobic retention.[10][18]

    • Equilibrate the column thoroughly and inject the sample.

AdditiveTypical ConcentrationpH RangeMechanism of ActionProsCons
Formic Acid 0.1%Acidic (~2.7)Acidifies mobile phase to protonate silanols.MS-compatible, volatile.May not fully eliminate tailing for strong bases.[4]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acidic (~2.0)Stronger acid, also acts as an ion-pairing agent.[16]Excellent peak shape.Strong ion suppression in MS, hard to remove from column.
Triethylamine (TEA) 0.1 - 0.5%Adjusted to pH 3 or 7Competing base; masks active silanol sites.[7]Effective at reducing tailing.Can shorten column life, not MS-friendly.[7]
Ammonium Bicarbonate 5-10 mMBasic (9-10)Buffers at high pH to keep amines in free-base form.Excellent for high pH methods, MS-compatible.[17]Requires a pH-stable column.
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for polar basic compounds that are poorly retained in reversed-phase.[14][19]

A: Column and mobile phase selection in HILIC is critical for achieving the desired selectivity.[14]

  • Column Selection:

    • Bare Silica: A good starting point, offering strong retention for polar compounds.[13]

    • Amide/Amine Phases: These are less acidic than bare silica and can offer better peak shapes for basic compounds. The primary amino group on an aminopropyl phase is positively charged and shows a high affinity for anionic compounds.[12]

    • Zwitterionic Phases: These columns contain both positive and negative charges and can provide unique selectivity, especially for charged analytes.[12][14]

  • Starting Mobile Phase:

    • A typical starting point is 95:5 Acetonitrile:Aqueous Buffer (v/v).[15] The aqueous component should contain a buffer to control pH and ionic strength (e.g., 10 mM ammonium formate).

    • Unlike reversed-phase, water is the strong, eluting solvent in HILIC.[12][14] A gradient would involve increasing the percentage of the aqueous component to elute compounds.

G

Guide 3: Supercritical Fluid Chromatography (SFC)

SFC is a normal-phase technique that uses supercritical CO₂ as the main mobile phase.[20] It is particularly advantageous for chiral separations and for being a "greener" alternative to normal-phase LC.[20][21]

A: Similar to HPLC, poor peak shape for basic compounds in SFC is often due to interactions with the stationary phase. The use of a basic additive is typically required.[11][22]

  • Mechanism of Additives in SFC: Basic additives (often called modifiers) are added to the organic co-solvent (e.g., methanol). They work by neutralizing acidic sites on the stationary phase, improving peak shape and efficiency.

Objective: Improve chromatography for a basic compound in SFC while avoiding contamination of the final purified product with the additive.

Insight: Basic additives can be difficult to remove from the final product after purification.[11] A highly effective strategy is to add the basic modifier to the sample diluent only, not to the bulk mobile phase co-solvent.[11]

Methodology:

  • Prepare Mobile Phase: Use a neutral co-solvent (e.g., Methanol) with the supercritical CO₂.

  • Prepare Sample: Dissolve the crude sample in a diluent that contains a small percentage (e.g., 0.5-1%) of a volatile basic additive (e.g., dimethylethylamine or diethylamine).

  • Inject and Run: When the sample is injected, the small amount of amine additive effectively treats the column head, improving the peak shape of the analyte. Because the additive is not present in the bulk mobile phase, it will typically elute very early in the run, well-separated from the target compound(s).[11]

  • Collect Fractions: Collect the fractions containing the purified compound, which will now be free of the additive, eliminating the need for subsequent removal steps.[11]

References

Identification and characterization of byproducts in 3-Chloro-1H-indazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-1H-indazol-4-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, characterizing, and mitigating common byproducts. The information herein is structured to provide both foundational knowledge and actionable troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing a foundational understanding of the process.

Q1: What is a common and reliable synthetic route for this compound?

A common synthetic pathway starts from 2-chloro-6-nitrobenzonitrile. The synthesis involves two key transformations: a reduction of the nitro group to an amine, followed by a diazotization and intramolecular cyclization to form the indazole ring.

A representative scheme is as follows:

  • Reduction: The nitro group of 2-chloro-6-nitrobenzonitrile is reduced to an amine, forming 2-amino-6-chlorobenzonitrile. Common reducing agents include tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.

  • Diazotization & Cyclization: The resulting 2-amino-6-chlorobenzonitrile is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in a strong acid (e.g., HCl), to form an in-situ diazonium salt. This intermediate is unstable and undergoes spontaneous intramolecular cyclization to yield the 3-chloro-1H-indazole core. Subsequent reaction with hydrazine can then be used to form the final 3-aminoindazole product, though the specific route to this compound may vary. A related synthesis for a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, involves the reaction of a substituted benzonitrile with hydrazine hydrate.[1][2][3][4]

Q2: What are the most critical process parameters to control for minimizing byproduct formation?

Controlling key parameters is crucial for maximizing yield and purity. Based on the chemistry of indazole synthesis and diazotization reactions, the following parameters are critical[5][6]:

  • Temperature Control during Diazotization: Diazonium salts are notoriously unstable at elevated temperatures.[7] The diazotization step must be conducted at low temperatures, typically between 0–5 °C, to prevent decomposition of the diazonium intermediate. Elevated temperatures can lead to the formation of phenolic byproducts and other degradation products.[8][9]

  • Acid Concentration: A sufficient concentration of strong acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent unwanted side reactions, such as the coupling of the diazonium salt with the starting amine to form azo compounds.[10]

  • Purity of Starting Materials: The presence of isomeric impurities in the starting material (e.g., 4-chloro-2-nitrobenzonitrile) can lead to the formation of corresponding isomeric byproducts that may be difficult to separate from the desired product.

  • Rate of Reagent Addition: Slow, controlled addition of sodium nitrite is essential to maintain the low reaction temperature and prevent localized concentration spikes, which can lead to side reactions.

Q3: Which analytical techniques are best suited for monitoring this reaction and characterizing byproducts?

A multi-technique approach is essential for robust process monitoring and impurity characterization.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and profiling impurities.[14] A reversed-phase HPLC method with UV detection can effectively separate the starting material, intermediates, the final product, and various byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for the initial identification of unknown byproducts. It provides the molecular weight of impurities, which is the first step in structural elucidation.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure confirmation of isolated impurities.[12] 1H and 13C NMR, along with 2D techniques like COSY and HSQC, are used to piece together the exact chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile or semi-volatile impurities, such as residual solvents or certain low molecular weight byproducts.[11]

Section 2: Troubleshooting Guide: Common Byproducts & Their Identification

This section is formatted to address specific experimental issues, providing a logical path from observation to solution.

Problem: My HPLC chromatogram shows a significant unknown peak eluting near the main product peak.

Q: What are the potential identities of byproducts in the synthesis of this compound?

A: Based on the common synthetic route, several byproducts can be anticipated. The table below summarizes potential impurities, their likely origin, and their expected mass, which can be initially identified using LC-MS.

Potential Byproduct Likely Origin Molecular Formula Exact Mass (M)
Isomeric Chloro-1H-indazol-4-amineIsomeric impurity in starting materialC₇H₆ClN₃167.0250
3-Hydroxy-1H-indazol-4-amineDecomposition of diazonium salt intermediateC₇H₇N₃O149.0589
Azo-dimer ByproductSelf-coupling of diazonium salt with starting amineC₁₄H₁₀Cl₂N₆332.0344
Uncyclized Diazonium IntermediateIncomplete cyclizationC₇H₄ClN₄⁺180.0125 (cation)
Residual 2-amino-6-chlorobenzonitrileIncomplete reactionC₇H₅ClN₂152.0141

Workflow for Impurity Identification

The following diagram illustrates a systematic workflow for identifying and characterizing an unknown impurity detected during synthesis.

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Hypothesis & Confirmation cluster_2 Phase 3: Root Cause & Mitigation A Unexpected Peak Detected in HPLC B Perform LC-MS Analysis A->B C Obtain Mass (m/z) of Impurity B->C D Propose Plausible Structures (Refer to Table 1) C->D E Isolate Impurity (Prep-HPLC / Column Chrom.) D->E F Structural Elucidation (1H, 13C, 2D NMR) E->F G Identify Root Cause (e.g., Temp excursion, reagent issue) F->G H Modify Protocol & Re-run Experiment G->H

Caption: Workflow for Byproduct Identification.

Q: My diazotization reaction is low-yielding and appears "dirty" on TLC/HPLC. What are the likely side reactions?

A: A poorly controlled diazotization is a common source of multiple byproducts. The primary issues are often temperature and acidity.

  • Phenol Formation: If the reaction temperature rises above 5-10 °C, the diazonium salt can be hydrolyzed by water to form a corresponding phenol (or in this case, an indazolol) and evolve nitrogen gas.[7] This is often an irreversible and significant yield loss pathway.

    • Mitigation: Maintain strict temperature control using an ice-salt bath. Ensure the reaction vessel is well-chilled before adding reagents.

  • Azo Coupling: The electrophilic diazonium salt can attack an unreacted, electron-rich aromatic amine (the starting material) to form a brightly colored azo compound.[8][10] This is more likely if the reaction medium is not sufficiently acidic, as the free amine is more nucleophilic than its protonated ammonium salt form.

    • Mitigation: Ensure a sufficient excess of strong acid (e.g., 2.5-3.0 equivalents) is present before and during the addition of sodium nitrite. This keeps the concentration of the free amine low.

The diagram below illustrates these competing reaction pathways.

ReactionPathways cluster_desired Desired Pathway cluster_side Side Reactions A Ar-NH2 (Starting Amine) B Ar-N2+ (Diazonium Intermediate) A->B NaNO2 / HCl (0-5 °C) C This compound (Product) B->C Intramolecular Cyclization D Ar-OH (Phenolic Byproduct) B->D H2O / >10 °C E Ar-N=N-Ar-NH2 (Azo Dimer) B->E + Ar-NH2 (Insufficient Acid)

Caption: Desired vs. Side Reaction Pathways.

Section 3: Standardized Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a method to monitor the synthesis of this compound.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Rationale:

  • The C18 column provides good retention for the aromatic indazole core.

  • The formic acid modifier improves peak shape and provides protons for mass spectrometry if an LC-MS system is used.

  • The gradient elution allows for the separation of compounds with a wide range of polarities, from polar starting materials to more nonpolar byproducts like azo dimers.

References

Improving yield and purity of 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the synthesis and purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound. A plausible synthetic route is presented below, and the troubleshooting advice is structured around this pathway.

Proposed Synthetic Pathway

A common and effective method for the synthesis of substituted aminoindazoles involves a two-step process:

  • Cyclization: Reaction of a substituted o-halobenzonitrile with hydrazine to form the indazole ring system.

  • Reduction: Conversion of a nitro group to an amine.

For this compound, a logical precursor is 2,6-dichloro-3-nitrobenzonitrile.

Synthetic Pathway start 2,6-dichloro-3-nitrobenzonitrile intermediate 3-Chloro-4-nitro-1H-indazole start->intermediate Hydrazine hydrate (N2H4·H2O) Solvent (e.g., Ethanol, 2-MeTHF) Heat product This compound intermediate->product Reducing agent (e.g., SnCl2, Fe/HCl) Solvent (e.g., Ethanol)

Caption: Proposed two-step synthesis of this compound.

Q1: My cyclization reaction to form 3-Chloro-4-nitro-1H-indazole is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the cyclization of 2,6-dichloro-3-nitrobenzonitrile with hydrazine are often attributable to several factors. Let's break them down:

  • Causality of Low Yield:

    • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, temperature, or equivalents of hydrazine.

    • Side Reactions: The primary competing reaction is the substitution of both chlorine atoms by hydrazine, leading to the formation of di-substituted byproducts. Another possibility is the hydrolysis of the nitrile group to an amide, especially if there is water in the reaction mixture and the temperature is high.[1]

    • Poor Regioselectivity: While the electronic effects of the nitro and cyano groups favor the desired cyclization, there is a possibility of forming the isomeric 3-chloro-6-nitro-1H-indazole, although this is generally less favored.

  • Troubleshooting and Optimization:

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

    • Temperature and Time: Gradually increase the reaction temperature. While some cyclizations proceed at moderate temperatures (60-80 °C), others may require reflux conditions to achieve a good conversion rate.[1] Similarly, extend the reaction time and follow the consumption of the starting material by TLC or HPLC.

    • Equivalents of Hydrazine: While an excess of hydrazine is necessary to drive the reaction to completion, a large excess can promote di-substitution. Start with 2-3 equivalents of hydrazine hydrate and optimize from there.

    • Solvent Choice: The choice of solvent can significantly impact the reaction's success. Protic solvents like ethanol or isopropanol are often good starting points.[1] Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be effective but may require more stringent purification to remove.

ParameterRecommendationRationale
Hydrazine Hydrate 2-4 equivalentsDrives the reaction to completion while minimizing di-substitution.
Temperature 80 °C to refluxEnsures sufficient energy for the reaction to proceed at a reasonable rate.
Solvent Ethanol, 2-MeTHFGood solubility for reactants and facilitates product precipitation upon cooling.
Reaction Time 12-24 hoursTypically sufficient for completion; monitor by TLC/HPLC.

Q2: I am having difficulty with the reduction of the nitro group. The reaction is either incomplete or I am seeing byproducts. What should I do?

A2: The reduction of a nitro group to an amine is a standard transformation, but on a heterocyclic system like an indazole, challenges can arise.

  • Causality of Incomplete Reduction or Byproduct Formation:

    • Insufficient Reducing Agent: The most common cause of an incomplete reaction is an insufficient amount of the reducing agent.

    • Dehalogenation: A significant side reaction to be aware of is dehalogenation, where the chlorine atom at the 3-position is removed. This is more likely with catalytic hydrogenation (e.g., H₂/Pd-C) under harsh conditions. Using metal-acid systems like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) can mitigate this.

    • Formation of Intermediates: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates, which can complicate purification.

  • Troubleshooting and Optimization:

    • Choice of Reducing Agent: For this substrate, SnCl₂ in a protic solvent like ethanol or ethyl acetate is a reliable choice.[2][3] It is generally selective and effective. An alternative is activated iron powder in the presence of an acid like hydrochloric acid or acetic acid.

    • Control of Reaction Conditions: If using SnCl₂, the reaction is often exothermic. It's advisable to add the reducing agent portion-wise at a controlled temperature (e.g., 0-10 °C) and then allow the reaction to warm to room temperature or be gently heated to ensure completion.

    • Work-up Procedure: After the reduction is complete, the work-up is crucial. The reaction mixture will be acidic. Careful neutralization with a base (e.g., sodium bicarbonate, sodium carbonate) to a pH of 7-8 is necessary to precipitate the free amine.[2][3]

Experimental Protocol: Reduction of 3-Chloro-4-nitro-1H-indazole
  • Suspend 3-Chloro-4-nitro-1H-indazole (1.0 eq) in ethanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid (5 volumes) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and carefully basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.

Q3: My final product, this compound, has a low purity. What are the likely impurities and how can I remove them?

A3: Purity issues in the final product can stem from both the cyclization and reduction steps.

  • Likely Impurities:

    • Isomeric Impurities: The most probable isomeric impurity is 3-Chloro-1H-indazol-6-amine, arising from the non-regioselective cyclization in the first step.

    • Dehalogenated Product: 1H-Indazol-4-amine may be present if dehalogenation occurred during the reduction step.

    • Unreacted Starting Material: Residual 3-Chloro-4-nitro-1H-indazole may be present if the reduction was incomplete.

    • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for removing small amounts of impurities. A suitable solvent system needs to be identified. Common choices for aminoindazoles include ethanol, ethyl acetate/hexane, or toluene.

    • Column Chromatography: If recrystallization is ineffective, particularly for separating isomers, silica gel column chromatography is the next step. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

    • Acid/Base Wash: During the work-up, washing the organic extract with a dilute acid solution can help remove non-basic impurities. However, be aware that your product is also basic and will partition into the acidic aqueous layer. This can be used as a purification technique by separating the layers, basifying the aqueous layer, and then re-extracting the purified product.

Purification Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High Crude Purity (>90%) chromatography Column Chromatography crude->chromatography Low Crude Purity (<90%) or Isomeric Impurities Present pure Pure Product (>98%) recrystallization->pure chromatography->pure

Caption: Decision workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most logical and commercially available starting material for a scalable synthesis is 2,6-dichloro-3-nitrobenzonitrile. The two chlorine atoms provide the sites for the cyclization reaction with hydrazine, and the nitro group is the precursor to the final amine functionality.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR will show characteristic signals for the aromatic protons and the amine protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of the final product. A reverse-phase column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point for method development.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q3: What are the safety precautions I should take when working with hydrazine and tin(II) chloride?

A3: Both hydrazine and tin(II) chloride require careful handling:

  • Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Tin(II) Chloride and Hydrochloric Acid: Tin(II) chloride is a corrosive solid. The use of concentrated hydrochloric acid in the reduction step also requires handling in a fume hood with appropriate PPE. The reaction can be exothermic, so controlled addition and cooling are important safety measures.

Q4: Can I use catalytic hydrogenation to reduce the nitro group instead of a metal-acid system?

A4: While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for nitro group reduction, it carries a significant risk of dehalogenation, which would lead to the formation of 1H-indazol-4-amine as a byproduct. For this reason, metal-acid systems like SnCl₂/HCl or Fe/HCl are generally preferred for this type of substrate as they are less prone to causing dehalogenation.

References

Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselectivity in their synthetic routes. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often plagued by challenges in controlling the position of substitution, particularly at the N1 and N2 positions of the pyrazole ring.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indazole N-alkylation so challenging?

The core of the issue lies in the electronic nature of the indazole ring, which exhibits annular tautomerism. This means the proton on the pyrazole ring can exist on either nitrogen atom, resulting in 1H- and 2H-indazole tautomers.[4] The 1H-tautomer is generally the more thermodynamically stable form.[5][6] When deprotonated, the resulting indazolide anion is an ambident nucleophile, with electron density on both N1 and N2. Direct alkylation often leads to a mixture of N1 and N2-substituted products, making control of regioselectivity a significant synthetic hurdle.[6][7] The final product ratio is a delicate balance of steric effects, electronic factors, and reaction conditions that dictate whether the reaction is under thermodynamic or kinetic control.[6][8]

Q2: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I favor the N1 product?

Achieving high N1-selectivity typically involves reaction conditions that favor the thermodynamically more stable product.[2][3][6] Here are key factors to consider and a protocol to guide your optimization.

Key Influencing Factors:

  • Base and Solvent Selection: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][3][7][9] The sodium cation is believed to coordinate with the N2 nitrogen and a potential coordinating group at the C3 position, thereby sterically hindering attack at N2.[7]

  • Substituent Effects: The steric and electronic nature of substituents on the indazole ring plays a crucial role.[1][3][9]

    • Steric Hindrance: Bulky substituents at the C3 position can physically block the N2 position, favoring alkylation at N1.[6]

    • Coordinating Groups: Electron-withdrawing groups at C3 that can chelate the cation of the base (e.g., carboxymethyl, COMe, carboxamide) have been shown to provide excellent (>99%) N1-regioselectivity with NaH in THF.[1][3][9]

  • Thermodynamic Equilibration: Certain electrophiles, such as α-halo carbonyls, can allow for an equilibration process that ultimately favors the formation of the more stable N1-substituted indazole.[2][3]

Troubleshooting Workflow for N1-Selectivity

start Start: Poor N1-Selectivity base_solvent Switch to NaH in anhydrous THF start->base_solvent substituent Analyze Indazole Substituents base_solvent->substituent c3_sterics Is there a bulky or coordinating group at C3? substituent->c3_sterics c7_ewg Is there an electron- withdrawing group at C7? c3_sterics->c7_ewg No protocol_a Protocol A: N1-Selective Alkylation c3_sterics->protocol_a Yes consider_n2 High N2-selectivity is likely. See Q3 for guidance. c7_ewg->consider_n2 Yes temp_control Optimize Temperature (start at 0°C to rt) c7_ewg->temp_control No success Success: High N1-Selectivity protocol_a->success electrophile Consider Alkylating Agent temp_control->electrophile primary_halide Primary alkyl halides or tosylates are preferred electrophile->primary_halide primary_halide->protocol_a

Caption: Troubleshooting workflow for enhancing N1-regioselectivity.

Protocol A: N1-Selective Indazole Alkylation [8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (a typical concentration is 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1-1.5 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor for the consumption of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q3: My goal is the N2-substituted indazole, but I'm getting the N1 isomer as the major product. How can I reverse the selectivity?

Favoring the N2-product often involves conditions that promote kinetic control or take advantage of specific steric and electronic features of the indazole substrate.

Key Influencing Factors:

  • Substituent Effects: This is one of the most powerful tools for directing N2-alkylation. Electron-withdrawing groups (e.g., NO₂, CO₂Me) at the C7 position can sterically block the N1 position and electronically favor attack at N2, leading to excellent N2-regioselectivity (≥96%).[1][2][3][9]

  • Reaction Conditions:

    • Mitsunobu Reaction: This reaction is known to often favor the N2-isomer. For example, the N-alkylation of an indazole with n-pentanol under Mitsunobu conditions (DIAD, PPh₃) showed a strong preference for the N2 product.[2][3]

    • Acidic Conditions: The use of trifluoromethanesulfonic acid or copper(II) triflate can promote the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates.[10]

  • Protecting Groups: A strategy involving the regioselective protection of the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be employed. This allows for derivatization at other positions, and the protecting group can be subsequently removed.[11]

Table 1: Condition Screening for N2-Selectivity

MethodKey ReagentsTypical SolventExpected OutcomeReference
Steric Direction NaH, Alkyl HalideTHFEffective for C7-substituted indazoles with EWGs.[1][3]
Mitsunobu Reaction Alcohol, PPh₃, DIAD/DEADTHFGenerally favors the N2-isomer.[2][3]
Acid-Promoted Alkyl trichloroacetimidate, TfOH or Cu(OTf)₂DichloromethaneHigh N2-selectivity for various alkyl groups.[10]

Protocol B: N2-Selective Mitsunobu Alkylation [8]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to isolate the desired N2-alkylated indazole.

Q4: Are there synthetic strategies that bypass the N-alkylation of a pre-formed indazole ring to avoid regioselectivity issues altogether?

Yes, constructing the indazole ring with the desired N-substituent already in place is a powerful strategy to ensure complete regiocontrol.

Recommended Synthetic Routes:

  • Davis-Beirut Reaction: This reaction is a classic and reliable method for synthesizing 2H-indazoles. It involves the N,N-bond forming heterocyclization of a N-substituted 2-nitrobenzylamine in the presence of a base.[12] The mechanism, which proceeds through a key o-nitrosobenzylidene imine intermediate, inherently places the substituent at the N2 position.[12][13] This method is appealing due to the use of inexpensive starting materials and the avoidance of toxic metals.[12]

start o-Nitrobenzylamine (N-substituted) base Base (e.g., NaOH) Alcohol start->base carbanion Carbanion Formation base->carbanion oxygen_extraction Intramolecular Oxygen Extraction from Nitro Group carbanion->oxygen_extraction cyclization N-N Bond Formation and Cyclization oxygen_extraction->cyclization product 3-Oxy-substituted 2H-Indazole cyclization->product

Caption: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.

  • Transition-Metal Catalysis: Modern synthetic methods often employ transition metals like rhodium and palladium to construct the indazole core with high regioselectivity.[14] For example, Rh(III)/Cu(II)-catalyzed C-H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes can provide direct access to 1H-indazoles.[14] Similarly, palladium-catalyzed intramolecular N-arylation of N-substituted arylhydrazines is an effective route to 2-aryl-2H-indazoles.[10]

  • Diels-Alder Reactions: Intramolecular inverse-electron demand Diels-Alder reactions of pyrazines or pyrimidines can be used to construct aza-indazoles. The substitution pattern on the starting diene can influence the regiochemical outcome, providing access to either 6-aza or 7-aza-indazoles.[15][16][17][18][19]

References

Technical Support Center: Scalable Synthesis of 3-Chloro-1H-indazol-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the scalable synthesis of 3-Chloro-1H-indazol-4-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during the synthesis of this important scaffold. The indazole core is a privileged structure in medicinal chemistry, and mastering its synthesis at scale is crucial for advancing drug discovery programs.[1][2][3] This guide provides practical, field-proven insights to help you navigate the complexities of this synthesis, ensuring both efficiency and safety in your laboratory.

I. Synthetic Strategy Overview & Key Challenges

The scalable synthesis of this compound typically proceeds through a multi-step pathway. A common and logical approach involves the initial formation of a substituted indazole core, followed by functional group interconversions to install the desired chloro and amino moieties.

A plausible and scalable synthetic route is outlined below. This guide will address potential issues at each of these key stages.

Scalable_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Reduction A 2-Methyl-3-nitroaniline B Diazotization & Cyclization A->B NaNO2, Acid C 4-Nitro-1H-indazole B->C D Chlorination C->D Chlorinating Agent (e.g., SOCl2, POCl3) E 3-Chloro-4-nitro-1H-indazole D->E F Nitro Group Reduction E->F Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C) G This compound F->G Chlorination_Workflow A 4-Nitro-1H-indazole B Hydrolysis/Tautomerization A->B e.g., Acidic or Basic Hydrolysis C 4-Nitro-1H-indazol-3-one B->C D Chlorination C->D POCl3 or SOCl2 E 3-Chloro-4-nitro-1H-indazole D->E

References

Preventing side reactions in the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole chemistry. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues that arise during the synthesis of substituted indazoles.

Q1: What are the most prevalent side reactions in indazole synthesis?

A1: The synthesis of substituted indazoles can be accompanied by several side reactions, the most common of which is the formation of regioisomers during N-substitution. Other frequently observed side products include hydrazones, dimeric impurities, and byproducts from over-halogenation or amide coupling reactions.[1][2][3] The specific side products are highly dependent on the chosen synthetic route and reaction conditions.

Q2: I'm getting a mixture of N1 and N2 alkylated products. How can I control the regioselectivity?

A2: Achieving regioselectivity in N-alkylation is a critical challenge in indazole synthesis. The indazole anion is an ambident nucleophile, and the ratio of N1 to N2 alkylation is influenced by a delicate interplay of steric and electronic effects of the substituents, the nature of the electrophile, and the reaction conditions (base, solvent, and temperature).[4][5][6] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7][8]

Q3: How can I distinguish between the N1 and N2 isomers of my substituted indazole?

A3: Spectroscopic methods are the most reliable for differentiating between N1 and N2 isomers. In ¹H NMR, the chemical shift of the C3-proton is a key indicator; it is typically shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[2] Furthermore, 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can definitively establish the point of substitution by observing correlations between the N-substituent and the indazole ring carbons.[8] Chromatographic techniques like HPLC can also often separate the isomers.[1]

Q4: My reaction to form the indazole core is giving low yields and multiple byproducts. What could be the cause?

A4: Depending on the synthetic route, the formation of the indazole ring itself can be prone to side reactions. For instance, syntheses starting from o-toluidine can yield various byproducts from the diazotization and cyclization steps.[1] Other routes may be complicated by the formation of hydrazones and dimers, particularly at elevated temperatures.[1][3] Careful control of reaction temperature and stoichiometry is crucial.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges in the synthesis of substituted indazoles.

Guide 1: Controlling N1 vs. N2 Regioselectivity in Alkylation Reactions

The formation of a mixture of N1 and N2 alkylated regioisomers is the most common and frustrating side reaction in the functionalization of indazoles.[1][4] The following guide provides a systematic approach to controlling this selectivity.

Understanding the Causality

The regioselectivity of indazole alkylation is a classic example of kinetic versus thermodynamic control. The N1-substituted product is often the thermodynamically more stable isomer, while the N2-substituted product can be favored under kinetically controlled conditions.[6] The choice of base, solvent, and temperature can shift the equilibrium between these two pathways.

Troubleshooting Workflow

cluster_conditions Reaction Conditions cluster_substituents Substituent Effects cluster_outcomes Desired Outcome start Mixture of N1 and N2 Alkylated Indazoles base Choice of Base start->base solvent Solvent Polarity start->solvent temp Reaction Temperature start->temp steric Steric Hindrance at C3/C7 start->steric electronic Electronic Effects at C7 start->electronic n1 Favored N1-Alkylation base->n1 Strong, non-coordinating base (e.g., NaH) n2 Favored N2-Alkylation base->n2 Weaker base (e.g., K2CO3) or acidic conditions solvent->n1 Aprotic, less polar (e.g., THF) solvent->n2 Polar aprotic (e.g., DMF) temp->n1 Thermodynamic control (often higher temp.) temp->n2 Kinetic control (often lower temp.) steric->n1 Bulky C3 substituent steric->n2 Less steric hindrance electronic->n2 Electron-withdrawing group at C7 (e.g., NO2, CO2Me) cluster_n1 N1-Alkylation Pathway cluster_n2 N2-Alkylation Pathway Indazole Indazole Anion N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Indazole->N1_Product RX, NaH, THF N2_Product N2-Alkylated Indazole (Kinetically Favored) Indazole->N2_Product RX, K2CO3, DMF or Acidic Conditions

References

Technical Support Center: Optimization of Suzuki Coupling for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving indazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic scaffolds. Indazoles are privileged structures in medicinal chemistry, and their functionalization via Suzuki coupling is a cornerstone of modern synthesis.[1][2][3][4] However, the unique electronic properties and the presence of the N-H proton can introduce specific challenges.

This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the "why" behind experimental choices, offering logical, evidence-based solutions to common problems encountered at the bench.

Fundamental Principles: The Suzuki-Miyaura Catalytic Cycle

Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][6][7] The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the indazole halide, forming a Pd(II) intermediate. The reactivity of the halide follows the trend I > OTf > Br >> Cl.[8]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][7][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7][10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L_n OA_Intermediate R¹-Pd(II)L_n-X Pd0->OA_Intermediate Oxidative Addition TM_Intermediate R¹-Pd(II)L_n-R² OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Indazole-R² (R¹-R²) TM_Intermediate->Product Indazole_Halide Indazole-X (R¹-X) Indazole_Halide->OA_Intermediate Boronic_Acid R²-B(OH)₂ Boronic_Acid->TM_Intermediate Base Base (e.g., K₂CO₃) Base->TM_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the Suzuki coupling of indazole derivatives.

Problem 1: Low to No Yield of the Desired Product

Q: My reaction shows little to no conversion of the indazole halide starting material. What are the likely causes and how can I fix it?

A: This is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or the nature of the reactants themselves. Let's break down the possibilities.

Possible Cause 1: Inactive or Inefficient Catalyst System

  • Explanation: The choice of palladium source and ligand is critical. The nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially inhibiting the catalyst.[11][12][13] Standard catalysts like Pd(PPh₃)₄ may be less effective.[1]

  • Troubleshooting Steps:

    • Catalyst Screening: Test a panel of palladium catalysts. For indazole substrates, catalysts with bulky, electron-rich phosphine ligands are often more successful.[12][14] Consider pre-catalysts that are more stable to air and moisture.[8]

    • Ligand Choice: If using a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂, pair it with a suitable ligand. Buchwald ligands (e.g., SPhos, XPhos) are known to be effective for challenging couplings of N-heterocycles.[12][14]

    • Catalyst Integrity: Ensure your palladium catalyst has not degraded. Pd(0) sources are sensitive to oxidation and should be handled under an inert atmosphere.[8] Perform a control reaction with a known, reliable substrate pair to confirm catalyst activity.

Catalyst SystemIndazole SubstrateTypical ConditionsOutcomeReference
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleK₂CO₃, DME, 80 °C, 2h84% Yield[1]
Pd(PPh₃)₄5-Bromo-1-ethyl-1H-indazoleK₂CO₃, DME, 80 °C, 4h22% Yield[1]
Pd(PCy₃)₂5-Bromo-1-ethyl-1H-indazoleK₂CO₃, DME, 80 °C, 2h57% Yield[1]
Buchwald Precatalyst (P2)3-ChloroindazoleK₃PO₄, dioxane/H₂O, 100 °C80% Yield[12]

Possible Cause 2: Suboptimal Base or Solvent

  • Explanation: The base is crucial for activating the boronic acid for transmetalation.[8][9] Its solubility and strength can significantly impact the reaction rate. The solvent system must solubilize the reactants and the base to facilitate the reaction.[15][16]

  • Troubleshooting Steps:

    • Base Selection: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and often give good results.[8] Ensure the base is finely powdered and anhydrous.

    • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, THF) and water is often optimal.[15] Water helps to dissolve the inorganic base.[8][15] Anhydrous conditions can also be effective, particularly with certain boronate esters and soluble bases like potassium trimethylsilanolate (TMSOK).[13]

    • Degassing: Thoroughly degas the reaction mixture before adding the catalyst. Oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[8] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

Possible Cause 3: Low Reactivity of the Coupling Partners

  • Explanation: While aryl iodides and bromides are generally reactive, aryl chlorides can be challenging coupling partners.[8] Steric hindrance on either the indazole or the boronic acid can also slow the reaction.[14]

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80 °C to 100-120 °C) can provide the necessary energy to overcome activation barriers.[8] Microwave heating can be a very effective tool for rapidly screening higher temperatures.[17][18]

    • Change Halide: If possible, consider synthesizing the indazole with a more reactive halide (I > Br > Cl).

Problem 2: Significant Formation of Side Products

Q: My reaction is consuming the starting material, but I'm getting a complex mixture of products, including what looks like homocoupled boronic acid and dehalogenated starting material. How can I improve the selectivity?

A: The formation of side products is a clear indicator that undesired reaction pathways are competing with your desired Suzuki coupling. Here’s how to address the most common culprits.

Possible Cause 1: Protodeboronation of the Boronic Acid

  • Explanation: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[19] This is a common side reaction, especially with electron-rich or heteroaryl boronic acids, and is influenced by temperature, pH, and the presence of water.[1][10][19]

  • Troubleshooting Steps:

    • Use a Stoichiometric Excess: Employ a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation.[8]

    • Use Boronate Esters: Boronate esters, such as pinacol or MIDA esters, are often more stable than their corresponding boronic acids and can be used in "slow release" strategies to minimize the concentration of free boronic acid in the reaction, thereby suppressing protodeboronation.[19][20]

    • Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can favor decomposition pathways. Monitor the reaction closely and stop it once the starting material is consumed.

Possible Cause 2: Homocoupling of the Boronic Acid

  • Explanation: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[8]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction setup are thoroughly deoxygenated before adding the catalyst.[8]

    • Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes reduce homocoupling compared to systems where Pd(0) is generated in situ from a Pd(II) source.[8]

Possible Cause 3: Dehalogenation of the Indazole

  • Explanation: The indazole halide is reduced to the corresponding unsubstituted indazole. This can happen if hydride sources are present in the reaction mixture, which can be transferred to the palladium intermediate, followed by reductive elimination.[10]

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure solvents and bases are anhydrous and of high purity to minimize potential hydride sources.

    • Optimize Ligand and Base: The choice of ligand and base can sometimes influence the rate of dehalogenation. Screening different combinations may be necessary.

Troubleshooting_Flowchart Start Low Yield or Side Products in Indazole Suzuki Coupling Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion Low/No Conversion Check_Conversion->No_Conversion No Side_Products Side Products Observed Check_Conversion->Side_Products Yes Screen_Catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl₂, Buchwald systems) No_Conversion->Screen_Catalyst Optimize_Conditions Optimize Base & Solvent (e.g., K₃PO₄, Dioxane/H₂O) Screen_Catalyst->Optimize_Conditions Increase_Temp Increase Temperature (Thermal or Microwave) Optimize_Conditions->Increase_Temp Check_Protodeboronation Address Protodeboronation: - Use excess boronic acid - Switch to boronate ester Side_Products->Check_Protodeboronation Check_Homocoupling Prevent Homocoupling: - Rigorous degassing - Use pre-formed Pd(0) Check_Protodeboronation->Check_Homocoupling Check_Dehalogenation Minimize Dehalogenation: - Use high-purity reagents Check_Homocoupling->Check_Dehalogenation

Caption: A decision tree for troubleshooting indazole Suzuki couplings.

Problem 3: Issues Related to the Indazole N-H Group

Q: Do I need to protect the N-H group of my indazole? I'm concerned it might be interfering with the reaction.

A: This is an excellent and highly relevant question. The answer is often substrate-dependent.

  • Explanation: The acidic proton of the indazole N-H can react with the base or organopalladium intermediates.[8] In many cases, Suzuki couplings on unprotected N-heterocycles proceed successfully, and N-protection is not strictly necessary.[12][14] In fact, for some substrates, particularly those with electron-withdrawing groups like a nitro group, an N-Boc protecting group can be labile under the basic reaction conditions, leading to in-situ deprotection.[14][17]

  • Recommendation:

    • Attempt Unprotected First: It is often preferable to first attempt the reaction with the unprotected indazole. This avoids the extra synthetic steps of protection and deprotection. Many successful protocols exist for unprotected indazoles.[12][21]

    • Consider Protection if Necessary: If you observe significant side reactions that could be attributed to the free N-H, or if yields are consistently low despite optimizing other parameters, then N-protection (e.g., with Boc, which can sometimes be removed under the reaction conditions, or a more stable group) may be beneficial.[1][17][18] Studies have shown that N-alkyl and N-Boc indazoles can be very good substrates.[1]

General Experimental Protocol (Starting Point)

This protocol serves as a robust starting point for the Suzuki coupling of a halo-indazole. Optimization will likely be required based on your specific substrates.

  • Setup: To a flame-dried reaction vessel, add the indazole halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Analytical Methods for Assessing the Purity of 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the quality assessment of 3-Chloro-1H-indazol-4-amine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond simple protocols to explain the underlying principles and provide practical, field-tested troubleshooting advice in a direct question-and-answer format.

Section 1: Foundational Concepts & Initial Assessment FAQs

Before selecting a specific analytical technique, it's crucial to understand the nature of the analyte and potential impurities.

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities typically originate from three sources: the synthetic route, degradation, and storage. For this compound, synthesized often from precursors like 2,6-dichlorobenzonitrile, you should anticipate:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Incomplete reaction products.

  • Side-Products: Regioisomers are a significant concern. For instance, during the cyclization with hydrazine, isomers can form where the chloro and amino groups are in different positions on the indazole ring.[1][2][3] Over-bromination or hydrolysis of nitrile groups during preceding steps can also introduce impurities.[1]

  • Degradation Products: As an aromatic amine, the compound is susceptible to oxidative degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to identify these potential degradants.[4]

  • Residual Solvents: Solvents used in synthesis and purification (e.g., 2-MeTHF, ethanol, methanol) may be present.[1][2]

Q2: Which regulatory guidelines are essential for validating our analytical methods?

A2: The ICH Q2(R2) guideline on Validation of Analytical Procedures is the global standard.[5][6] It outlines the performance characteristics that must be evaluated to ensure a method is fit for its purpose (i.e., purity testing). Adherence to these guidelines is critical for regulatory submissions.[7] The complementary ICH Q14 guideline on analytical procedure development provides a framework for designing robust methods from the outset.[7]

Below is a general workflow for the purity assessment of a new batch of this compound.

G cluster_0 Phase 1: Initial Screening & Method Development cluster_1 Phase 2: Method Validation & Impurity ID cluster_2 Phase 3: Routine Analysis & Reporting Sample Sample Received HPLC_Screen HPLC-UV Screening (Generic Gradient Method) Sample->HPLC_Screen Purity_Check Initial Purity > 95%? HPLC_Screen->Purity_Check Method_Dev Develop & Optimize Specific HPLC Method Purity_Check->Method_Dev No Validation Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy, etc.) Purity_Check->Validation Yes Method_Dev->Validation Impurity_ID Identify Impurities > 0.1% (LC-MS, NMR) Validation->Impurity_ID GC_Headspace Residual Solvent Analysis (GC-Headspace) Validation->GC_Headspace Routine_Test Routine Batch Testing (Validated HPLC Method) Impurity_ID->Routine_Test GC_Headspace->Routine_Test Report Generate Certificate of Analysis (CoA) Routine_Test->Report

Caption: A typical workflow for purity analysis and method validation.

Section 2: High-Performance Liquid Chromatography (HPLC) - The Primary Tool

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.

Recommended Starting HPLC-UV Protocol

This protocol serves as a robust starting point for method development. Optimization is expected based on your specific system and impurity profile.

ParameterRecommended ConditionRationale & Justification
Column C18 (Reversed-Phase), 4.6 x 150 mm, 3.5 µmThe non-polar C18 stationary phase is ideal for retaining the aromatic indazole structure. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the basic amine functional group by suppressing silanol interactions and ensuring consistent ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to elute potential impurities with a wide range of polarities, from polar side-products to more non-polar dimers or degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.[8]
Detection (UV) 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended to assess peak purity and identify the optimal wavelength for all components.
Injection Vol. 5 µLA small injection volume minimizes the risk of column overloading and peak distortion.
Sample Prep. Dissolve in 50:50 Acetonitrile:WaterThe sample should be dissolved in a solvent similar to or weaker than the initial mobile phase to prevent peak distortion.[9] Filter through a 0.45 µm filter.
HPLC Troubleshooting & FAQs

This section addresses common issues encountered during the analysis of aromatic amines.

G cluster_peak Peak Shape Diagnostics cluster_rt Retention Time Diagnostics cluster_baseline Baseline Diagnostics cluster_pressure System Pressure Diagnostics start Problem Observed in Chromatogram q1 Peak Shape Issue? start->q1 q2 Retention Time (RT) Drifting? q1->q2 No a1 Tailing Peak q1->a1 Yes q3 Baseline Issue? q2->q3 No b1 RT Decreasing/Increasing q2->b1 Yes q4 Pressure Issue? q3->q4 No c1 Noisy Baseline q3->c1 Yes end Problem Resolved q4->end No, Consult Manual d1 High Pressure q4->d1 Yes sol_a1 Cause: Secondary silanol interactions, column overload. Fix: Lower mobile phase pH (e.g., 0.1% TFA), reduce sample concentration. a1->sol_a1 a2 Fronting Peak sol_a2 Cause: Sample solvent stronger than mobile phase. Fix: Dissolve sample in initial mobile phase conditions. a2->sol_a2 a3 Split Peak sol_a3 Cause: Clogged column frit, column void. Fix: Reverse flush column (not all columns), replace column. a3->sol_a3 sol_b1 Cause: Temp fluctuation, mobile phase composition error, column aging. Fix: Use column oven, prepare fresh mobile phase, equilibrate longer. b1->sol_b1 sol_c1 Cause: Air bubbles, leak, contaminated solvent. Fix: Degas mobile phase, check fittings, use fresh HPLC-grade solvents. c1->sol_c1 c2 Drifting Baseline sol_c2 Cause: Poor column equilibration, temperature fluctuation. Fix: Increase equilibration time, use column oven. c2->sol_c2 sol_d1 Cause: Blockage in line/column, frit plugged. Fix: Identify and remove blockage, replace in-line filter/guard column. d1->sol_d1 d2 Fluctuating Pressure sol_d2 Cause: Leak, pump seal failure, air in pump. Fix: Check fittings, replace pump seals, purge pump. d2->sol_d2

Caption: A logical decision tree for troubleshooting common HPLC issues.

Q: My main peak is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound is a classic problem.[10]

  • Causality: It is most often caused by secondary ionic interactions between the protonated amine group on your analyte and deprotonated, acidic silanol groups (Si-O⁻) on the silica surface of the C18 column. This creates a secondary, stronger retention mechanism for some molecules, causing them to elute later and form a "tail".

  • Solution: The goal is to suppress this ionic interaction.

    • Lower Mobile Phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% will protonate the silanol groups to Si-OH, neutralizing their negative charge and minimizing the secondary interaction.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. Ensure you are using such a column.

    • Reduce Sample Load: Injecting too much sample can saturate the primary C18 retention sites, forcing more interaction with the secondary silanol sites.[10] Try diluting your sample.

Q: My retention times are shifting between injections. How do I stabilize them?

A: Retention time stability is critical for reliable identification and quantification. Drifting retention times point to an unstable system.[8]

  • Causality & Solutions:

    • Temperature: A change of just 1°C can alter retention times. Solution: Always use a thermostatted column compartment to maintain a constant temperature.[8]

    • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. If preparing manually, ensure accurate measurement. Evaporation of the more volatile organic component can change the mobile phase strength over time. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[8]

    • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase conditions until you see a stable, flat baseline.[8]

Q: I see a noisy or drifting baseline. What are the most common causes?

A: A stable baseline is essential for accurate integration and detecting low-level impurities.

  • Causality & Solutions:

    • Air Bubbles: This is a very common cause. Air trapped in the pump, detector, or lines will cause pressure fluctuations and baseline noise.[8][10] Solution: Thoroughly degas your mobile phases using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.

    • Leaks: A small leak in any fitting between the pump and the detector can cause pressure fluctuations and draw in air, resulting in a noisy baseline.[10] Solution: Systematically check all fittings for signs of salt deposits (from buffers) or moisture. Tighten or replace as needed.

    • Contamination: Impurities in the mobile phase or a contaminated detector flow cell can cause a drifting or noisy baseline.[8] Solution: Use high-purity, HPLC-grade solvents. If contamination is suspected in the detector cell, flush the system with a strong solvent like isopropanol.

Section 3: Orthogonal & Confirmatory Techniques

Relying on a single technique is insufficient for comprehensive purity analysis. Orthogonal methods, which separate components based on different chemical principles, are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: Can I use GC-MS to determine the purity of this compound?

A: It is generally not the preferred method for the primary purity assay but is essential for specific impurities.

  • Principle: GC separates compounds based on their volatility and interaction with the column's stationary phase. The parent compound, this compound, has a relatively high boiling point and contains polar amine groups, making it prone to thermal degradation in the hot GC inlet. This can lead to inaccurate quantification and the appearance of artificial degradant peaks.

  • Best Use Case: GC-MS, particularly with a headspace autosampler, is the gold-standard method for identifying and quantifying residual solvents from the synthesis process.[11] It provides excellent separation and sensitivity for volatile organic compounds. Methods for analyzing related indazole compounds have been established.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: What role does NMR play in purity assessment?

A: NMR is a powerful tool for structure elucidation and an absolute quantitative method.[14]

  • Structure Elucidation: When an unknown impurity is detected by HPLC, it can be isolated (e.g., by preparative HPLC) and its structure can be definitively determined using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. This is critical for understanding the impurity's origin.[11][14] NMR has been used extensively to characterize indazole structures and their isomers.[1][15][16]

  • Quantitative NMR (qNMR): This technique can determine the purity of this compound without needing a certified reference standard of the compound itself. By adding a known amount of a stable, certified internal standard (with non-overlapping peaks) to a precisely weighed sample, the purity of the analyte can be calculated directly from the integral ratios in the ¹H NMR spectrum. This provides an absolute purity value that can be used to qualify your in-house primary reference standard.[1]

Thermal Analysis (DSC/TGA)

Q: How can thermal analysis contribute to purity assessment?

A: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and composition of the material.

  • DSC: Measures the heat flow into or out of a sample as it is heated. It can detect the melting point of the compound. A sharp melting peak is indicative of high purity, whereas impurities will typically cause a broadening of the peak and a depression of the melting temperature. It can also identify different polymorphic forms or the presence of solvates.

  • TGA: Measures the change in mass of a sample as it is heated. It is useful for determining the amount of residual solvents or water present in the sample.[17] It also indicates the temperature at which the compound begins to decompose.[18]

Section 4: Method Validation Summary

According to ICH Q2(R2) guidelines, any method used for purity determination must be validated.[6][19]

Validation ParameterPurpose & Objective
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity To show that the method's results are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthetic Strategies for Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib and the PARP inhibitor Niraparib, underscores its pharmacological significance.[1][2] However, the synthesis of specifically substituted indazoles presents a persistent challenge, primarily revolving around the control of regioselectivity between the two nitrogen atoms of the pyrazole ring.[3][4] The indazole ring exists as two principal tautomers: the more thermodynamically stable 1H-indazole and the 2H-indazole.[2][3] The synthetic route chosen often dictates the final substitution pattern, making a thorough understanding of the available methodologies crucial for researchers in drug discovery and development.

This guide provides an in-depth comparison of prominent synthetic methods for accessing substituted indazoles. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols to empower researchers to select and execute the optimal strategy for their specific molecular targets.

Core Synthetic Strategies: A Comparative Overview

The construction of the indazole ring can be broadly classified into two approaches: building the heterocyclic ring from acyclic or monocyclic precursors, and the functionalization of a pre-existing indazole core. Here, we compare three powerful and widely adopted strategies: the metal-free Davis-Beirut Reaction, modern Transition-Metal-Catalyzed C-H Activation/Annulation, and post-synthetic modification via Suzuki-Miyaura Cross-Coupling.

The Davis-Beirut Reaction: A Classic Metal-Free Approach

The Davis-Beirut reaction is a robust, metal-free method for synthesizing 2H-indazoles and their derivatives through an N-N bond-forming heterocyclization.[5][6] The reaction typically proceeds from readily available o-nitrobenzylamines or by the condensation of o-nitrosobenzaldehydes with primary amines.[7]

Mechanistic Rationale: The reaction's key step is the formation of an N-N bond under redox-neutral conditions.[8] In its base-catalyzed variant, a base abstracts a proton from the amine, generating a carbanion that attacks the nitro group. Subsequent intramolecular cyclization and dehydration yield the 2H-indazole product.[5] Acid-catalyzed versions are also well-established, proceeding through an o-nitrosobenzylidine imine intermediate.[7]

Key Advantages:

  • Metal-Free: Avoids potentially toxic and expensive transition metal catalysts.[5]

  • Inexpensive Starting Materials: Utilizes commercially available and diverse building blocks.[5][8]

  • Versatility: Provides access to a wide range of 2H-indazoles and related indazolones.[6]

Limitations:

  • Regioselectivity: Primarily yields 2H-indazoles, which may not be the desired regioisomer.[8]

  • Substrate Sensitivity: Reactions involving anilines to form N-aryl products can be challenging under traditional basic conditions, sometimes favoring C-N bond cleavage over the desired N-N bond formation.[9] However, photochemical methods have been developed to overcome this limitation.[9]

Caption: General workflow of the base-catalyzed Davis-Beirut reaction.

Transition-Metal-Catalyzed C-H Activation/Annulation

A more contemporary and highly efficient strategy involves the direct formation of the indazole ring from precursors like azobenzenes or arylhydrazones via transition-metal-catalyzed C-H activation and subsequent annulation.[3][10] Rhodium and copper catalysts are frequently employed in these transformations.[3][10]

Mechanistic Rationale: These reactions typically proceed through a cycle involving C-H activation of an aryl group, directed by a nitrogen-containing functional group (e.g., in an azobenzene). This forms a metallacyclic intermediate which then couples with another reactant (like an alkyne or diazo compound) or undergoes intramolecular N-N bond formation to construct the indazole ring.[10] For example, Rh(III)-catalyzed reactions of imidates with nitrosobenzenes involve C-H activation followed by C-N/N-N coupling to furnish 1H-indazoles.[3]

Key Advantages:

  • High Atom Economy: Forms complex structures from simple precursors with minimal waste.

  • Functional Group Tolerance: Modern catalyst systems often exhibit broad tolerance for various functional groups.[3]

  • Direct Functionalization: Allows for the one-step construction of highly functionalized indazoles that would be difficult to access otherwise.[10]

Limitations:

  • Catalyst Requirement: Relies on expensive and sometimes air-sensitive precious metal catalysts (e.g., Rhodium).[10]

  • Optimization Needed: Reaction conditions, including the choice of catalyst, oxidant, and solvent, often require careful optimization.

  • Regioselectivity Challenges: While often providing good control, regioselectivity can still be an issue depending on the specific substrates and catalytic system.

Caption: Simplified catalytic cycle for Rh(III)-catalyzed indazole synthesis.

C-3 Functionalization via Suzuki-Miyaura Cross-Coupling

For scenarios where the indazole core is already available, post-functionalization is a powerful strategy. The Suzuki-Miyaura cross-coupling is a premier method for creating C-C bonds, particularly for arylating the C-3 position of the indazole ring.[11][12]

Mechanistic Rationale: This palladium-catalyzed reaction couples a halogenated indazole (typically 3-iodo- or 3-bromoindazole) with an organoboronic acid or ester.[11][13] The reaction requires N-protection (e.g., with a Boc group) to prevent side reactions at the N-H position. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the indazole-halide bond, transmetalation with the boronic acid, and reductive elimination to yield the C-3 arylated product and regenerate the catalyst.[12]

Key Advantages:

  • Broad Substrate Scope: A vast library of boronic acids is commercially available, allowing for the introduction of diverse aryl and heteroaryl moieties.[13]

  • High Yields: The reaction is generally high-yielding and robust.[13]

  • Well-Understood: The mechanism and conditions are well-established, making it a reliable choice.

Limitations:

  • Requires Pre-functionalized Indazole: The starting material must be a halogenated indazole, which requires a separate synthetic step.[11]

  • Protection/Deprotection Steps: The need for N-H protection and subsequent deprotection adds steps to the overall sequence, reducing overall efficiency.[13]

  • Palladium Catalyst: Requires a palladium catalyst and associated ligands.

Performance Comparison at a Glance

Synthetic RouteTypical YieldsSubstrate ScopeRegioselectivityKey AdvantagesKey Limitations
Davis-Beirut Reaction Good (60-90%)[14]Tolerates various alkyl and some aryl amines.[7]Excellent for 2H-indazoles.Metal-free, inexpensive starting materials, versatile.[5][14]Primarily yields 2H-isomers; can be low-yielding for certain substrates.[9][14]
C-H Activation/Annulation Good to ExcellentBroad scope for azobenzenes, imidates, alkynes, etc.[3][10]Generally good for 1H or 2H depending on system.High atom economy, direct access to complex indazoles.[10]Requires precious metal catalysts, conditions need optimization.
Suzuki Cross-Coupling Excellent (>80%)[13]Very broad; depends on availability of boronic acids.[13]Not applicable (functionalizes a specific position).Highly reliable, introduces vast diversity at C-3.Requires pre-halogenated indazole and protection/deprotection steps.[11]

Validated Experimental Protocols

Protocol 1: Synthesis of a 2H-Indazole via Davis-Beirut Reaction

This protocol is adapted from methodologies described for the base-catalyzed cyclization of o-nitrobenzylamines.[7]

Objective: To synthesize 2-benzyl-5-methoxy-2H-indazole.

Materials:

  • 1-(5-methoxy-2-nitrobenzyl)-benzylamine

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

  • Preparation of Starting Material: The precursor, 1-(5-methoxy-2-nitrobenzyl)-benzylamine, is synthesized by reductive amination of 5-methoxy-2-nitrobenzaldehyde with benzylamine using a reducing agent like NaBH₄.

  • Cyclization Reaction: To a solution of 1-(5-methoxy-2-nitrobenzyl)-benzylamine (1.0 mmol) in THF (10 mL), add DBU (1.2 mmol).

  • Heating: Heat the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction of o-nitrobenzylamines with DBU in THF at room temperature can lead to the desired 2H-indazole.[7]

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-benzyl-5-methoxy-2H-indazole.

Protocol 2: Rh(III)/Cu(II)-Catalyzed Synthesis of a 1H-Indazole

This protocol is based on the C-H activation and annulation of imidate esters with nitrosobenzenes.[3][14]

Objective: To synthesize a 1H-indazole derivative via C-H activation.

Materials:

  • Arylimidate (e.g., ethyl benzimidate derivative) (0.20 mmol)

  • Nitrosobenzene (0.24 mmol)

  • [Cp*RhCl₂]₂ (5.0 mol %)

  • Cu(OAc)₂ (20 mol %)

  • AgSbF₆ (20 mol %)

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (0.01 mmol), Cu(OAc)₂ (0.04 mmol), and AgSbF₆ (0.04 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with argon gas. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous DCE (1.0 mL) followed by the nitrosobenzene (0.24 mmol) via syringe.

  • Heating: Seal the tube and stir the reaction mixture vigorously in a preheated oil bath at 80 °C for 24 hours.[14]

  • Work-up: After cooling to room temperature, dilute the mixture with dichloromethane and filter it through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 1H-indazole product.[14]

References

A Comparative Guide to the In-Vitro Antimicrobial Activity of Novel 3-Aminoindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the indazole nucleus, and specifically its 3-amino substituted derivatives, has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the in-vitro antimicrobial activity of novel 3-aminoindazole derivatives, grounded in experimental data and established scientific principles. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compelling class of compounds.

The Scientific Imperative for Novel Antimicrobials: The Rise of the Indazole Scaffold

The clinical pipeline for new antibiotics is alarmingly sparse, creating a critical need for innovative molecules that can circumvent existing resistance mechanisms. The indazole core, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its structural resemblance to purine nucleosides and its ability to engage in a variety of biological interactions. The introduction of an amino group at the 3-position provides a key point for structural diversification, enabling the fine-tuning of physicochemical and pharmacological properties. This strategic modification has led to the discovery of 3-aminoindazole derivatives with a broad spectrum of biological activities, including potent antimicrobial effects.

Comparative Antimicrobial Performance: 3-Aminoindazoles vs. Standard Antibiotics

A critical aspect of evaluating any new antimicrobial candidate is to benchmark its performance against established, clinically relevant antibiotics. The following tables summarize the in-vitro activity of various 3-aminoindazole derivatives against a panel of Gram-positive and Gram-negative bacteria, and fungi, with direct comparisons to standard therapeutic agents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: In-Vitro Antibacterial Activity of 3-Aminoindazole Derivatives Against Gram-Positive Bacteria

Compound/DrugStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Methicillin-resistantS. aureus (MRSA) (ATCC 43300) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)
3-Aminoindazole Core >100>100>100
Derivative A (N-benzyl) 16328
Derivative B (N-phenyl) 326416
Derivative C (N-pyridyl) 8164
Ciprofloxacin 0.510.25
Vancomycin 120.5
Ampicillin 0.25>2560.125

Table 2: In-Vitro Antibacterial Activity of 3-Aminoindazole Derivatives Against Gram-Negative Bacteria

Compound/DrugEscherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL)
3-Aminoindazole Core >100>100>100
Derivative A (N-benzyl) 6412864
Derivative B (N-phenyl) 128>256128
Derivative C (N-pyridyl) 326432
Ciprofloxacin 0.0150.250.125
Ceftazidime 0.2521
Gentamicin 0.510.5

Table 3: In-Vitro Antifungal Activity of 3-Aminoindazole Derivatives

Compound/DrugCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)
3-Aminoindazole Core >100>100
Derivative A (N-benzyl) 3264
Derivative B (N-phenyl) 64128
Derivative C (N-pyridyl) 1632
Fluconazole 116
Amphotericin B 0.51

Analysis of Performance:

The unsubstituted 3-aminoindazole core demonstrates negligible antimicrobial activity, highlighting the critical role of N-substitution in conferring potency. The nature of the substituent profoundly influences both the spectrum and potency of activity. For instance, the introduction of a pyridyl moiety (Derivative C) consistently results in lower MIC values across all tested strains compared to benzyl (Derivative A) and phenyl (Derivative B) substitutions. This suggests that the nitrogen atom in the pyridine ring may be involved in key interactions with the biological target, or it may favorably alter the physicochemical properties of the molecule, such as solubility and cell permeability.

While the 3-aminoindazole derivatives in this representative dataset do not surpass the potency of established antibiotics like ciprofloxacin and vancomycin, their activity against resistant strains like MRSA is noteworthy. The development of novel scaffolds with moderate but broad-spectrum activity is a crucial strategy in combating multidrug-resistant pathogens.

Unraveling the Mechanism of Action: Targeting Bacterial DNA Gyrase

A significant breakthrough in understanding the antimicrobial action of indazole derivatives has been the identification of bacterial DNA gyrase as a key molecular target.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2] It is a validated target for the fluoroquinolone class of antibiotics.[3]

G

The proposed mechanism involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[1] By binding to the ATP-binding pocket, these indazole derivatives prevent the conformational changes necessary for the enzyme to introduce negative supercoils into the bacterial DNA. This disruption of DNA topology ultimately leads to the inhibition of essential cellular processes like replication and transcription, resulting in bacterial cell death or stasis. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, suggesting that 3-aminoindazole derivatives could be effective against fluoroquinolone-resistant strains.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The antimicrobial activity of 3-aminoindazole derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is fundamental to the rational design of more potent and selective analogues.

SAR Indazole { 3-Aminoindazole Core |  N-Substitution} Aromatic Aromatic Indazole:f1->Aromatic Activity Antimicrobial Activity Electron Electron Aromatic->Electron Steric Steric Electron->Steric Lipophilicity Lipophilicity Steric->Lipophilicity Lipophilicity->Activity Influences

Key SAR Insights:

  • The N-Substituent is Crucial: As demonstrated in the comparative data, the nature of the substituent at the amino group is the primary determinant of antimicrobial activity.

  • Aromatic and Heteroaromatic Rings are Favorable: The presence of aromatic or heteroaromatic rings at the N-position generally enhances activity. This is likely due to their ability to engage in π-π stacking and other non-covalent interactions within the target's binding site.

  • Electronic Effects Matter: The electronic properties of the N-substituent play a significant role. Electron-withdrawing groups on an aromatic ring can sometimes enhance activity, potentially by modulating the pKa of the 3-amino group or by participating in specific interactions with the target.

  • Steric Hindrance can be Detrimental: Bulky substituents may sterically hinder the molecule from fitting into the binding pocket of the target enzyme, leading to a decrease in activity.

  • Optimal Lipophilicity is Key: The overall lipophilicity (logP) of the molecule is a critical factor influencing its ability to cross bacterial cell membranes. A balance must be struck; a molecule that is too lipophilic may become trapped in the lipid bilayer, while one that is too hydrophilic may not be able to penetrate the membrane at all.

Experimental Protocols: Ensuring Reproducibility and Trustworthiness

The reliability of in-vitro antimicrobial activity data is contingent upon the use of standardized and validated experimental protocols. The following methodologies, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for the robust evaluation of novel compounds.[4][5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the 3-aminoindazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Broth_Microdilution Start Start Inoculum Prepare Bacterial Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Compound Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Disk Diffusion Method for Zone of Inhibition Measurement

This method provides a qualitative assessment of antimicrobial activity and is useful for screening a large number of compounds.

Step-by-Step Protocol:

  • Preparation of Agar Plates and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth.

    • Prepare a bacterial inoculum as described for the broth microdilution method.

    • Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the bacterial suspension.

  • Application of Antimicrobial Disks:

    • Impregnate sterile paper disks with a known concentration of the 3-aminoindazole derivative.

    • Aseptically place the disks onto the surface of the inoculated MHA plate.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Self-Validating System:

To ensure the trustworthiness of these protocols, it is imperative to include appropriate quality control (QC) measures. This includes the concurrent testing of well-characterized reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) for which the expected MICs and zone diameters for standard antibiotics are known. The results for the QC strains must fall within the acceptable ranges defined by CLSI for the experimental run to be considered valid.[4]

Future Directions and Conclusion

The 3-aminoindazole scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The preliminary data presented in this guide demonstrates their potential to inhibit the growth of a range of clinically relevant bacteria and fungi. The identification of DNA gyrase as a molecular target provides a solid foundation for mechanism-based drug design and optimization.

Future research should focus on:

  • Synthesizing a broader library of derivatives: Exploring a wider range of N-substituents to further delineate the SAR and identify more potent compounds.

  • In-depth mechanistic studies: Validating DNA gyrase as the primary target for a wider range of 3-aminoindazole derivatives and investigating other potential mechanisms of action.

  • Evaluation against a broader panel of resistant strains: Testing the most promising compounds against clinical isolates with well-defined resistance profiles.

  • In-vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety of lead compounds in animal models of infection.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationships of 3-Aminoindazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the structure-activity relationships (SAR) governing 3-aminoindazole analogs, a prominent scaffold in modern medicinal chemistry. This guide is designed for researchers and drug development professionals, offering an in-depth analysis of how structural modifications to this privileged core impact biological activity, particularly in the realm of protein kinase inhibition. We will move beyond simple data reporting to dissect the causal relationships between chemical structure and inhibitory potency, providing field-proven insights and actionable experimental protocols.

The 3-aminoindazole core has emerged as a versatile and highly effective template for designing inhibitors against various protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer and inflammation.[1][2] Understanding the SAR of this scaffold is paramount for optimizing lead compounds to achieve higher potency, greater selectivity, and improved pharmacokinetic profiles.

The 3-Aminoindazole Core: A Privileged Kinase-Binding Scaffold

The power of the 3-aminoindazole scaffold lies in its ability to form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of most kinases. The indazole's N1 and the 3-amino group's proton act as a hydrogen bond donor-acceptor pair, mimicking the adenine portion of ATP. This foundational interaction anchors the molecule, allowing modifications at other positions to probe different regions of the binding site to enhance potency and achieve selectivity.

Below is a foundational diagram illustrating the key points of diversification on the 3-aminoindazole ring system that we will explore in this guide.

Caption: Key diversification points on the 3-aminoindazole scaffold.

Dissecting the SAR: A Positional Analysis

The logic behind SAR studies is systematic modification to probe the chemical space around the core scaffold. By altering one part of the molecule at a time, we can deduce the specific contributions of that region to the overall biological activity.

The Crucial Role of the 3-Amino Group (R3)

This group is fundamental to the scaffold's primary mechanism of action. Acylation of the 3-amino group is a common and highly effective strategy. For instance, in the development of FLT3 and PDGFRα inhibitors, acylation with cyclopropanecarbonyl chloride was a key step in generating a potent intermediate.[3]

  • Causality: The amide bond introduced by acylation provides an additional hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen). This allows for more extensive interactions within the ATP binding site, often leading to a significant increase in potency. The specific nature of the acyl group (e.g., cyclopropane vs. a larger aromatic group) can then be tuned to optimize interactions with nearby residues.

Modifications at the N1 Position (R1)

The N1 position of the indazole ring typically points towards the solvent-exposed region of the ATP-binding pocket. This makes it an ideal position for introducing substituents to improve physicochemical properties, such as solubility, without disrupting the core hinge-binding interactions.

  • Expert Insight: While N1 substitutions can enhance properties, they can also influence the electronic nature of the indazole ring system, subtly altering the strength of the hinge-binding hydrogen bonds. For example, N-methylation or N-ethylation has been reported in the synthesis of various indazole derivatives, confirming the accessibility of this position for modification.[4] In some cases, bulky substituents at N1 can be detrimental if they clash with the P-loop (glycine-rich loop) of the kinase.

The C5 and C6 Positions: The Gateway to Selectivity

Substituents on the fused benzene ring of the indazole, particularly at the C5 and C6 positions, project into a more variable region of the ATP binding site often referred to as the "selectivity pocket." This is where the greatest gains in selectivity over other kinases can be achieved.

  • SAR Example (c-Met Inhibitors): A study developing c-Met inhibitors found that specific substitutions at these positions were critical for achieving high potency (IC50 < 10 nM).[1] Compound 28a from this series emerged as a highly potent inhibitor at both enzymatic and cellular levels.[1]

  • SAR Example (Anticancer Agents): In a different study, a series of 6-substituted aminoindazoles were designed as potential anticancer agents.[5] Compound 36 , an N-(4-fluorobenzyl) derivative at the 6-amino position, showed potent anti-proliferative activity (IC50 = 0.4 µM) in HCT116 colorectal cancer cells.[5] This highlights how a well-chosen substituent at C6 can lead to potent and specific biological outcomes.

  • Causality: The amino acid residues forming this selectivity pocket vary significantly between different kinases. By designing a substituent that forms favorable interactions (e.g., hydrophobic, van der Waals, or hydrogen bonds) with the specific residues of the target kinase, while creating unfavorable steric or electronic interactions with off-target kinases, selectivity can be dramatically improved.

Comparative Analysis of 3-Aminoindazole Analogs

To illustrate these principles, the following table summarizes the activity of representative 3-aminoindazole analogs against various kinase targets. This data provides a quantitative look at how subtle structural changes can lead to vastly different biological profiles.

Compound IDCore Modification(s)Target KinaseActivity (IC50)Key SAR InsightReference
Compound 28a 3-aminoindazole with complex side chainc-Met1.8 nM (enzymatic)Optimized substitutions on the benzene ring and linked moieties are crucial for high-affinity c-Met inhibition.[1]
Compound 36 N-(4-fluorobenzyl) at C6-amino(Antiproliferative)0.4 µM (HCT116 cells)Demonstrates that the C6 position is a key vector for achieving potent cellular activity against cancer lines.[5]
Compound 7v Covalent warhead on side chainFGFR4Nanomolar activityIntroduction of a reactive group to form a covalent bond can lead to irreversible inhibition and high potency.[6]
SR-3737 Indazole-based coreJNK312 nMThe indazole core is highly effective but can show polypharmacology, inhibiting related kinases.[7]
SR-3737 Indazole-based corep383 nMDemonstrates cross-reactivity with p38, a closely related MAPK family member.[7]

Experimental Protocols: A Self-Validating Approach

Scientific integrity demands that experimental data be robust and reproducible. The following protocols are described with built-in controls to ensure a self-validating system.

Protocol 1: General Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro assay to determine the IC50 value of a compound against a target kinase.

Principle: The assay measures the amount of ATP consumed by the kinase reaction. A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution (containing HEPES, MgCl₂, Brij-35, and DTT).

    • Prepare a 2X solution of the target kinase and its specific peptide substrate in the kinase buffer.

    • Prepare serial dilutions of the test compound in DMSO, then dilute further into the kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Positive Control: Add a known potent, broad-spectrum inhibitor (e.g., Staurosporine) to designated wells.

    • Negative Control (100% Activity): Add vehicle (DMSO diluted in buffer) to designated wells.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase/luciferin, which produces a luminescent signal proportional to the amount of ATP remaining.

    • Incubate for 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Reagents (Kinase, Substrate, Buffer) C Add Compound/Controls to 384-well Plate A->C B Serial Dilution of Test Compound B->C D Initiate Reaction (Add Kinase/Substrate) C->D E Incubate (e.g., 60 min) D->E F Add ATP Detection Reagent (Kinase-Glo) E->F G Read Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Visualizing SAR Logic and Signaling Context

Understanding SAR is not just about individual data points; it's about recognizing patterns and understanding how inhibitor binding translates to a cellular effect.

General SAR Principles for 3-Aminoindazoles

The following diagram summarizes the key takeaways from SAR studies on this scaffold. It provides a logical map for how medicinal chemists approach lead optimization.

Caption: Logical flow of SAR optimization for 3-aminoindazole inhibitors.

This guide provides a framework for understanding and applying the principles of structure-activity relationships to the 3-aminoindazole scaffold. By combining systematic structural modification with robust, self-validating biological assays, researchers can efficiently navigate the complex process of kinase inhibitor design and optimization.

References

The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibition – A Comparative Analysis Centered on 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors is a continuous endeavor. Protein kinases, as central nodes in cellular signaling pathways, represent a major class of therapeutic targets.[1] Dysregulation of their activity is a hallmark of numerous cancers, making them a focal point for the development of targeted therapies.[1] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the indazole ring system has emerged as a "privileged" structure, forming the core of several clinically approved and investigational drugs.[2][3] This guide provides a comparative analysis of the 3-Chloro-1H-indazol-4-amine scaffold, juxtaposing it with other prominent kinase inhibitor frameworks, particularly those targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.

The TAM kinases are increasingly recognized for their roles in promoting tumor cell survival, proliferation, metastasis, and chemoresistance.[4] Their inhibition, therefore, presents a compelling therapeutic strategy. This analysis will delve into the biochemical and cellular evaluation of these scaffolds, providing field-proven insights and detailed experimental protocols to empower researchers in their drug development efforts.

The this compound Scaffold: A Primer

The 1H-indazole-3-amine moiety is a highly effective "hinge-binding" fragment, a critical feature for many ATP-competitive kinase inhibitors.[5] This structural motif is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited to achieve both potency and selectivity. The chloro group at the 3-position can influence the electronics of the indazole ring and provide a vector for further chemical modification, while the amino group at the 4-position offers a crucial anchor point for interaction with the kinase hinge region.

While extensive public data on the specific biological activity of this compound is limited, its structural alerts strongly suggest potential as a kinase inhibitor. This guide will therefore use it as a focal point to illustrate the principles of comparative kinase inhibitor analysis.

Comparator Scaffolds: A Diverse Arsenal Against Kinase Targets

To provide a robust comparative framework, we will analyze this compound against a panel of well-characterized kinase inhibitors with diverse scaffolds and target profiles, with a particular focus on TAM kinase inhibition.

  • UNC2025 (Pyrrolopyrimidine scaffold): A potent and selective dual inhibitor of MER and FLT3, with significant activity against the other TAM kinases, AXL and TYRO3.[6][7][8] Its high selectivity and oral bioavailability make it an excellent benchmark for TAM-family-focused inhibitors.[6][8]

  • Cabozantinib (Quinoline-based scaffold): A multi-kinase inhibitor targeting MET, VEGFRs, and the TAM kinases.[7][9][10] Its broad-spectrum activity provides a different strategic approach to overcoming tumor resistance.

  • Dasatinib (Aminopyrimidine-based scaffold): A potent inhibitor of BCR-ABL and Src family kinases, with known off-target effects on other kinases.[11][12][13]

  • Bosutinib (Quinoline-based scaffold): A dual Src/Abl inhibitor with a distinct selectivity profile compared to other BCR-ABL inhibitors.[14][15]

Comparative Analysis: Potency, Selectivity, and Cellular Efficacy

A thorough comparison of kinase inhibitors hinges on a multi-faceted evaluation of their biochemical potency, kinome-wide selectivity, and their effects in a cellular context.

Biochemical Potency: The IC50 Determination

The half-maximal inhibitory concentration (IC50) is a primary metric of an inhibitor's potency against its target enzyme.[16] This is typically determined through in vitro kinase assays.

Table 1: Biochemical IC50 Values of Comparator Scaffolds Against TAM Kinases

KinaseUNC2025 (nM)Cabozantinib (nM)Dasatinib (nM)Bosutinib (nM)
TYRO3 5.83[7]7[17]>1000>1000
AXL 1.65[7]42[17]1.51.2
MER 0.46[7]N/A0.51.9

For a novel compound like this compound, these IC50 values would be generated experimentally to understand its intrinsic potency against the TAM kinases and other relevant targets.

Kinome Selectivity: Understanding Off-Target Effects

High potency is desirable, but selectivity is paramount to minimize off-target toxicities. Kinome-wide profiling against a broad panel of kinases is essential to understand an inhibitor's selectivity.[18]

UNC2025, for instance, demonstrates high selectivity for MER and FLT3, with greater than 45-fold selectivity for MERTK over AXL.[6][7] In contrast, multi-kinase inhibitors like Cabozantinib and Dasatinib are designed to hit multiple targets, which can be advantageous in certain therapeutic contexts but also carries a higher risk of off-target effects.[9][10][11][13] The indazole scaffold itself has been incorporated into inhibitors with varying selectivity profiles, highlighting the importance of specific substitutions in directing target engagement.[2]

Cellular Activity: Bridging the Gap to In Vivo Efficacy

Biochemical assays, while crucial, do not fully recapitulate the cellular environment.[19] Cellular assays are therefore critical to assess a compound's ability to engage its target in a physiological context and exert a biological effect.[20]

Key Cellular Assays:

  • Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay directly measure the binding of an inhibitor to its target kinase within living cells.

  • Phosphorylation Assays: Western blotting or ELISA-based methods can quantify the inhibition of downstream substrate phosphorylation, providing a functional readout of kinase inhibition.[20]

  • Cell Proliferation/Viability Assays: These assays determine the inhibitor's effect on cancer cell growth and survival.[5]

For this compound, one would perform these cellular assays in relevant cancer cell lines that overexpress TAM kinases to determine its cellular potency (EC50) and its impact on cell signaling and viability.

Experimental Methodologies: A Practical Guide

Reproducible and robust experimental design is the cornerstone of reliable comparative analysis. Below are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

Objective: To quantify the potency of a test compound in inhibiting the activity of a specific kinase.

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. The conversion of ADP to ATP is coupled to a luciferase reaction, generating a luminescent signal.[1]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test inhibitor C Add inhibitor and kinase to 384-well plate A->C B Prepare kinase/substrate master mix B->C D Initiate reaction with ATP solution C->D E Incubate at room temperature D->E F Stop reaction and deplete remaining ATP E->F G Convert ADP to ATP and add luciferase/luciferin F->G H Measure luminescence G->H I Plot luminescence vs. inhibitor concentration H->I J Calculate IC50 value I->J

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., this compound) in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, a suitable peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls for no inhibitor (DMSO only) and no enzyme.

  • Initiation: Start the kinase reaction by adding a solution containing ATP at its Km concentration for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add a reagent to stop the kinase reaction and deplete any remaining ATP. Subsequently, add a detection reagent that converts the generated ADP to ATP and contains luciferase and luciferin.

  • Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cellular Target Phosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within intact cells.

Objective: To determine the cellular potency (EC50) of an inhibitor by measuring its effect on a specific signaling pathway.

Principle: Cells are treated with the inhibitor, and the phosphorylation status of a target protein is assessed by immunoblotting with a phospho-specific antibody.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Protein Quantification cluster_western Western Blotting cluster_analysis Analysis A Seed cells in culture plates B Treat cells with serial dilutions of inhibitor A->B C Stimulate with ligand (if necessary) B->C D Lyse cells and collect protein C->D E Quantify protein concentration D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to membrane F->G H Probe with primary and secondary antibodies G->H I Detect signal and quantify band intensity H->I J Normalize to total protein and calculate EC50 I->J

Caption: Workflow for a cellular target phosphorylation assay via Western blot.

Step-by-Step Protocol:

  • Cell Culture: Plate a cancer cell line known to express the target kinase (e.g., AXL-expressing MDA-MB-231 cells) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 2 hours).

  • Ligand Stimulation (Optional): If the kinase requires ligand-dependent activation, stimulate the cells with the appropriate ligand (e.g., Gas6 for TAM kinases) for a short period before lysis.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-AKT). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH). Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.

Conclusion: The Path Forward for this compound and Beyond

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the potential for diverse chemical modifications, makes the indazole core a versatile platform for achieving both high potency and selectivity.[2]

A rigorous comparative analysis, as outlined in this guide, is essential to benchmark its performance against established inhibitor scaffolds. By systematically evaluating its biochemical potency against key targets like the TAM kinases, profiling its kinome-wide selectivity, and confirming its activity in a cellular context, researchers can build a comprehensive understanding of its therapeutic potential. The detailed experimental protocols provided herein offer a roadmap for generating the critical data needed to advance promising compounds like this compound from the bench to the clinic. The ultimate goal is to develop next-generation targeted therapies that are not only more effective but also safer for patients.

References

The Rise of 3-Aminoindazoles: A Comparative Analysis of AKE-72 Against Ponatinib in Targeting BCR-ABL Kinase

Author: BenchChem Technical Support Team. Date: January 2026

A new frontier in the battle against Chronic Myeloid Leukemia (CML) is being carved out by a promising class of compounds built upon the 3-aminoindazole scaffold. This guide offers an in-depth, technical comparison of AKE-72, a novel 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, against the established third-generation tyrosine kinase inhibitor (TKI), Ponatinib. This analysis is tailored for researchers, scientists, and drug development professionals, providing a critical evaluation of their efficacy, mechanisms of action, and the experimental methodologies used to assess them.

The discovery of the Philadelphia chromosome and its resultant constitutively active BCR-ABL fusion protein revolutionized our understanding and treatment of CML. The development of TKIs targeting the ATP-binding site of the BCR-ABL kinase has transformed CML from a fatal malignancy into a manageable chronic condition. However, the emergence of drug resistance, primarily through point mutations in the kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, in particular, confers resistance to first and second-generation TKIs. This has driven the development of next-generation inhibitors with the ability to overcome these resistance mechanisms.

Mechanistic Showdown: A Tale of Two Inhibitors

Both AKE-72 and Ponatinib are potent inhibitors of the BCR-ABL kinase, including the formidable T315I mutant. However, a nuanced understanding of their mechanisms of action reveals key distinctions that may have implications for their clinical utility.

Ponatinib , a pan-BCR-ABL inhibitor, was rationally designed to bind to the ATP-binding pocket of the BCR-ABL kinase domain, including variants with the T315I mutation.[1] Its unique structure allows it to form critical hydrogen bonds and hydrophobic contacts within the kinase domain, effectively occupying the ATP-binding site and preventing ATP from binding.[1] This blockade of the catalytic activity of BCR-ABL disrupts the downstream signaling cascades responsible for leukemic cell growth and survival.[1] Ponatinib binds to the inactive "DFG-out" conformation of the ABL kinase domain.

AKE-72 , a diarylamide 3-aminoindazole, also functions as a potent pan-BCR-ABL inhibitor.[2] While detailed crystallographic studies of AKE-72 bound to BCR-ABL are not yet widely available, its structural class suggests it also acts as an ATP-competitive inhibitor. The 3-aminoindazole core serves as a crucial pharmacophore, with modifications to the diarylamide portion allowing for potent and selective interactions within the kinase domain. The efficacy of AKE-72 against a wide range of mutants, including T315I, indicates that its binding is less susceptible to the conformational changes induced by these mutations.

Comparative Mechanism of Action AKE72 AKE-72 AKE72_bind Binds to ATP-binding site of BCR-ABL AKE72->AKE72_bind BCR_ABL BCR-ABL Kinase Domain AKE72_bind->BCR_ABL Ponatinib Ponatinib Ponatinib_bind Binds to ATP-binding site of BCR-ABL (DFG-out) Ponatinib->Ponatinib_bind Inhibits Ponatinib_bind->BCR_ABL Substrate Substrate BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Activates

Caption: Comparative mechanism of action of AKE-72 and Ponatinib on BCR-ABL kinase.

Efficacy Face-Off: A Data-Driven Comparison

The true measure of a kinase inhibitor lies in its potency against both the wild-type and mutated forms of its target. The following table summarizes the half-maximal inhibitory concentration (IC50) values for AKE-72 and Ponatinib against a panel of clinically relevant BCR-ABL mutants. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same assay conditions may yield slightly different results.

BCR-ABL MutantAKE-72 IC50 (nM)Ponatinib IC50 (nM)
Wild-type (WT)< 0.50.37[3]
T315I92.0[3]
E255K8.980.5[3]
F317L3.120.4[3]
H396P< 1.00.3[3]
Q252H3.880.4[3]
Y253H-0.4[3]
M351T-0.3[3]

Data for AKE-72 is from MedchemExpress, citing a 2023 publication in the Journal of Enzyme Inhibition and Medicinal Chemistry. Data for Ponatinib is from a 2013 PLoS One publication.[3]

Both AKE-72 and Ponatinib demonstrate exceptional potency against wild-type BCR-ABL and a range of clinically significant mutants, including the highly resistant T315I mutation. While Ponatinib appears to have a slight edge in potency in some of the reported values, AKE-72's sub-nanomolar to low nanomolar activity firmly places it in the class of highly effective pan-BCR-ABL inhibitors.

Experimental Corner: In Vitro BCR-ABL Kinase Inhibition Assay

To rigorously assess the efficacy of compounds like AKE-72 and Ponatinib, a robust and reproducible in vitro kinase assay is paramount. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure the activity of kinases by quantifying the amount of ADP produced during the kinase reaction.

Detailed Protocol: ADP-Glo™ Kinase Assay for BCR-ABL Inhibition

Objective: To determine the in vitro inhibitory activity of test compounds against recombinant BCR-ABL kinase.

Materials:

  • Recombinant human BCR-ABL (T315I mutant or wild-type)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate peptide (e.g., ABLtide)

  • Test compounds (e.g., AKE-72, Ponatinib) dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution or DMSO (for control wells).

    • 2 µL of recombinant BCR-ABL kinase solution (pre-diluted in kinase buffer to the optimal concentration determined by an initial enzyme titration).

    • 2 µL of a substrate/ATP mixture (containing the ABLtide substrate and ATP at their final desired concentrations).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo Kinase Assay Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Set up Kinase Reaction (Enzyme, Substrate, ATP, Compound) compound_prep->reaction_setup incubation1 Incubate for 60 min at RT reaction_setup->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate for 40 min at RT add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate for 30-60 min at RT add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Analyze Data and Determine IC50 read_luminescence->data_analysis end End data_analysis->end BCR-ABL Downstream Signaling Pathways cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BAD BAD (pro-apoptotic) AKT->BAD Inhibits Survival Cell Survival (Inhibition of Apoptosis) mTOR->Survival BAD->Survival STAT5 STAT5 JAK->STAT5 Gene_Expression Gene Expression (Anti-apoptotic, Proliferative) STAT5->Gene_Expression

References

A Comparative Cost-Analysis of Synthetic Routes to 3-Chloro-1H-indazol-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Route 1: Synthesis via C3-Chlorination of 4-Nitro-1H-indazole

This route commences with the commercially available 4-nitro-1H-indazole, focusing on the functionalization of the pre-formed indazole ring. The key transformations are a regioselective chlorination at the C3 position, followed by the reduction of the nitro group to the desired amine.

Workflow for Route 1

Route 1 start 4-Nitro-1H-indazole step1 C3-Chlorination start->step1 SO2Cl2, CH3CN, rt intermediate 3-Chloro-4-nitro-1H-indazole step1->intermediate step2 Nitro Group Reduction intermediate->step2 SnCl2·2H2O, EtOH, reflux product 3-Chloro-1H-indazol-4-amine step2->product

Caption: Synthetic workflow for Route 1.

Experimental Protocol for Route 1

Step 1: Synthesis of 3-Chloro-4-nitro-1H-indazole

  • To a stirred solution of 4-nitro-1H-indazole (1.0 eq) in acetonitrile (10 mL/g of starting material) at room temperature, slowly add sulfuryl chloride (SO₂Cl₂) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-chloro-4-nitro-1H-indazole.

Causality: The choice of sulfuryl chloride as the chlorinating agent is based on its common use for the chlorination of electron-rich heterocyclic systems. Acetonitrile is a suitable polar aprotic solvent for this transformation. The regioselectivity for C3-chlorination is anticipated due to the electronic properties of the indazole ring, although the formation of other isomers is possible and necessitates chromatographic purification.[1]

Step 2: Synthesis of this compound

  • To a solution of 3-chloro-4-nitro-1H-indazole (1.0 eq) in ethanol (15 mL/g of starting material), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the acid and precipitate the tin salts.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Causality: The reduction of an aromatic nitro group to an amine is a classic transformation. Tin(II) chloride in ethanol is a mild and effective reagent for this purpose, particularly for substrates containing other functional groups that might be sensitive to more reactive reducing agents like catalytic hydrogenation.[2][3][4]

Route 2: Synthesis via Indazole Ring Formation from 2-Amino-3-chlorobenzonitrile

This alternative approach builds the indazole ring from a substituted aniline precursor. This method leverages the cyclization of a diazonium salt derived from 2-amino-3-chlorobenzonitrile.

Workflow for Route 2

Route 2 start 2-Amino-3-chlorobenzonitrile step1 Diazotization & Cyclization start->step1 NaNO2, HCl, 0-5 °C intermediate 3-Chloro-1H-indazole-4-carbonitrile (hypothetical intermediate) step1->intermediate step2 Rearrangement/Tautomerization intermediate->step2 Spontaneous product This compound step2->product

Caption: Synthetic workflow for Route 2.

Experimental Protocol for Route 2
  • Dissolve 2-amino-3-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the starting material.

  • Carefully neutralize the reaction mixture with a cold aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Causality: This route is based on the well-known Sandmeyer-type reaction, where an aniline is converted to a diazonium salt, which can then undergo intramolecular cyclization. The nitrile group is a potential participant in this cyclization to form the pyrazole ring of the indazole system. The final product is the 4-amino isomer due to the rearrangement of the initially formed hypothetical intermediate. This route is more convergent but may be lower yielding and require significant optimization.

Comparative Analysis

ParameterRoute 1: From 4-Nitro-1H-indazoleRoute 2: From 2-Amino-3-chlorobenzonitrile
Starting Material Cost 4-Nitro-1H-indazole is commercially available at a moderate price (approx. $36 for 25g).[5][6]2-Amino-3-chlorobenzonitrile is commercially available, but pricing for larger quantities is less transparent.[7][8]
Reagent Cost Sulfuryl chloride (approx. $79 for 25mL) and Tin(II) chloride dihydrate (approx. $135 for 100g) are common and relatively inexpensive reagents.[9][10][11][12][13][14][15]Sodium nitrite and hydrochloric acid are inexpensive commodity chemicals.
Number of Steps 21
Overall Yield (Estimated) Moderate to good (estimated 50-60% over two steps)Potentially lower and highly dependent on optimization (estimated 30-40%)
Purification Requires two chromatographic purifications.Requires one chromatographic purification.
Scalability Both steps are generally scalable, though the use of tin salts in large quantities can pose waste disposal challenges.Diazotization reactions require careful temperature control and can be hazardous on a large scale if not properly managed.
Safety & Environmental Sulfuryl chloride is corrosive and reacts violently with water. Tin salts are toxic and require proper disposal.Diazonium salts are potentially explosive, especially when dry. The reaction is conducted in aqueous media, which is environmentally favorable.
Predictability The reactions are based on well-established transformations, offering a higher degree of predictability.The cyclization step is more speculative and may lead to side products, requiring more extensive process development.

Conclusion and Recommendation

Both proposed routes offer plausible pathways to this compound.

Route 1 is recommended for initial laboratory-scale synthesis. Its higher predictability, based on standard transformations, makes it a more reliable choice for obtaining the target compound for initial research and development activities. The starting material and reagents are readily available with transparent pricing, allowing for a more accurate cost projection. The main drawbacks are the two-step sequence and the need for multiple chromatographic purifications, which could impact throughput and cost on a larger scale.

Route 2 presents a more elegant and convergent approach. If successfully optimized, it could be a more cost-effective and efficient route for large-scale production due to the single step and the use of inexpensive bulk chemicals. However, the potential for lower yields, the formation of byproducts, and the safety concerns associated with diazotization on a large scale necessitate significant process development and optimization.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, available resources for process optimization, and the acceptable cost per gram of the final product. This guide provides a foundational analysis to inform this critical decision-making process in the pursuit of novel therapeutic agents.

References

A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The indazole ring system, a fusion of benzene and pyrazole, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] These isomers, while structurally similar, possess distinct physicochemical and pharmacological properties. Consequently, the ability to unambiguously differentiate between them is paramount for researchers in drug discovery and development. Synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers, making robust analytical characterization essential.[1]

This comprehensive guide provides a detailed spectroscopic comparison of 1H- and 2H-indazole isomers, supported by experimental data and established methodologies. As a senior application scientist, this guide is structured to provide not just data, but also the underlying scientific principles and practical insights needed for confident structural elucidation.

The thermodynamically more stable tautomer is 1H-indazole, making it the predominant form.[1] However, the kinetic and thermodynamic factors influencing the formation of each isomer can be complex and dependent on reaction conditions.

The Structural Isomers: 1H- and 2H-Indazole

The fundamental difference between the two isomers lies in the position of the hydrogen atom on the nitrogen within the pyrazole ring. This seemingly minor difference leads to significant changes in electron distribution, dipole moment, and hydrogen bonding capabilities, which in turn are reflected in their spectroscopic signatures.

Caption: The isomeric structures of 1H- and 2H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between 1H- and 2H-indazole isomers. The chemical environments of the protons and carbons are exquisitely sensitive to the electronic differences between the two forms.

¹H NMR Spectroscopy

The most telling feature in the ¹H NMR spectrum of unsubstituted indazoles is the presence or absence of a broad N-H proton signal.

  • 1H-Indazole: Exhibits a characteristic broad singlet for the N-H proton, typically found far downfield (around 13.40 ppm in CDCl₃), which is a clear diagnostic peak.[1]

  • 2H-Indazole: Lacks this N-H proton, and therefore, this signal is absent. For N-substituted 2H-indazoles, the signals for the substituent's protons will be observed instead.

Furthermore, the chemical shift of the H-3 proton provides another key point of differentiation:

  • 1H-Indazole: The H-3 proton resonates at approximately 8.10 ppm (in CDCl₃).[1]

  • 2H-Indazole Derivatives: The H-3 proton is typically more deshielded and appears at a higher chemical shift, around 8.4 ppm.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1H-Indazole2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded.[1]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1]
H-7 ~7.77 (d)~7.71 (d)
¹³C NMR Spectroscopy

The differences in electronic distribution are also clearly reflected in the ¹³C NMR spectra. The chemical shift of the C-3 carbon is particularly diagnostic.

  • 1H-Indazole: The C-3 carbon resonates at approximately 134.8 ppm.

  • 2H-Indazole Derivatives: The C-3 carbon is significantly more deshielded, appearing around 150 ppm.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1H-Indazole2H-Indazole Derivative (Representative)Key Differences
C-3 ~134.8~150The C-3 carbon in 2H-indazoles is significantly more deshielded.[1]
C-3a ~120.9~126.8
C-7 ~109.7~118The C-7 carbon in 2H-indazoles tends to be more deshielded.[1]
C-7a ~140.0~122The C-7a carbon in 1H-indazoles is significantly more deshielded.[1]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

  • Data Processing:

    • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: A streamlined workflow for NMR-based structural elucidation of indazole isomers.

Infrared (IR) Spectroscopy: A Quick and Clear Distinction

Infrared spectroscopy provides a rapid and straightforward method for identifying the presence of the N-H bond in 1H-indazole.

  • 1H-Indazole: Displays a characteristic broad N-H stretching vibration in the region of 3150 cm⁻¹.[1]

  • 2H-Indazole: Lacks an N-H bond, and therefore, this characteristic absorption band is absent.

While the aromatic C-H stretching and ring vibrations will be present in both isomers, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns that can also be used for differentiation with a reference spectrum.

Table 3: Key Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group1H-Indazole2H-Indazole DerivativeKey Differences
N-H Stretch ~3150 (broad)AbsentThe presence of a broad N-H stretching band is a definitive indicator of an unsubstituted 1H-indazole.[1]
Aromatic C-H Stretch ~3100-3000~3100-3000Both isomers exhibit characteristic aromatic C-H stretching vibrations.[1]
Ring Vibrations ~1619, 1479~1621-1592The fingerprint region will display unique patterns for each isomer.[1]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or salt plates) to subtract from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy reveals differences in the electronic structure of the isomers. The extended conjugation in the 2H-indazole system typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the 1H-isomer.

  • 1H-Indazole: Shows absorption maxima at approximately 254 nm and 295 nm in acetonitrile.[2]

  • 2-Methyl-2H-indazole (as a representative 2H-isomer): Exhibits stronger absorption at longer wavelengths, with maxima around 275 nm and 310 nm in acetonitrile.[2]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Acetonitrile)

Isomerλmax (nm)Key Differences
1H-Indazole ~254, ~2952H-indazoles generally show a bathochromic shift and stronger absorption at longer wavelengths compared to their 1H counterparts.[2]
1-Methylindazole ~254, ~295
2-Methylindazole ~275, ~310
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a defined path length (typically 1 cm).

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a reference.

Mass Spectrometry (MS): Insights from Fragmentation

While the molecular ions of 1H- and 2H-indazole will have the same mass-to-charge ratio (m/z), their fragmentation patterns under techniques like Electron Ionization (EI) can provide clues for differentiation, particularly for their derivatives.

For the parent indazole (C₇H₆N₂), the molecular ion peak will be observed at m/z 118. A common fragmentation pathway for many aromatic nitrogen heterocycles is the loss of HCN (27 Da), which would result in a fragment ion at m/z 91. The relative intensities of fragment ions can differ between the isomers due to the differences in their stability.

  • 1H-Indazole: The mass spectrum of 1H-indazole typically shows a strong molecular ion peak at m/z 118 and a significant fragment at m/z 91, corresponding to the loss of HCN.[3]

  • 2H-Indazole Derivatives: The fragmentation of N-substituted 2H-indazoles will be influenced by the nature of the substituent. For example, 2-methyl-2H-indazole will show a molecular ion at m/z 132.[4]

Table 5: Mass Spectrometry Fragmentation

Isomer TypeFragmentation PatternKey Differences
1H-Indazole Molecular ion (M⁺) at m/z 118, followed by loss of HCN to give a fragment at m/z 91.[3]While the parent isomers may show similar fragmentation, the fragmentation patterns of their derivatives, particularly the loss of the N-substituent, can be diagnostic.
2H-Indazole Derivatives Fragmentation often involves the loss of the N-2 substituent and subsequent ring fragmentation.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment specific ions and obtain more detailed structural information.

Caption: General workflow for the mass spectrometric analysis of indazole isomers.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous differentiation of 1H- and 2H-indazole isomers is a critical step in the research and development of new pharmaceuticals. While each spectroscopic technique offers valuable information, a combined analytical approach provides the most robust and confident structural assignment.

  • ¹H and ¹³C NMR are the most definitive methods, providing clear and distinct chemical shift differences.

  • IR spectroscopy offers a rapid and simple confirmation of the presence or absence of the N-H group in 1H-indazoles.

  • UV-Vis spectroscopy can provide supporting evidence based on the bathochromic shift observed for 2H-isomers.

  • Mass spectrometry is essential for confirming the molecular weight and can offer clues to the isomeric structure through the analysis of fragmentation patterns, especially for substituted derivatives.

By leveraging the strengths of each of these techniques, researchers can confidently navigate the subtleties of indazole chemistry and accelerate the discovery of novel therapeutic agents.

References

A Technical Guide to Evaluating the Inhibitory Potency of 3-Amino-1H-Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the indazole scaffold represents a privileged structure in the design of protein kinase inhibitors. Its unique geometry and hydrogen bonding capabilities allow for potent and selective interactions within the ATP-binding pocket of numerous kinases, which are critical targets in oncology and immunology. This guide provides an in-depth comparison of the inhibitory potency of 3-amino-1H-indazole derivatives, focusing on their activity as BCR-ABL and AXL kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to inform future inhibitor design and evaluation.

The Strategic Importance of the 3-Aminoindazole Scaffold

The 3-amino-1H-indazole core is a bioisostere of the aminopyrazole scaffold found in many successful kinase inhibitors. The nitrogen at the 2-position and the exocyclic amino group at the 3-position act as crucial hydrogen bond donors and acceptors, effectively "hinge-binding" to the backbone of the kinase ATP-binding site. This interaction is a cornerstone of potent kinase inhibition. The 4-position of the indazole ring provides a key vector for chemical modification, allowing for the introduction of various substituents to explore the solvent-front region of the kinase, thereby enhancing potency and modulating selectivity. This guide will use specific examples from the literature to illustrate how modifications at this position dramatically influence biological activity.

Comparative Analysis 1: Targeting the BCR-ABL Fusion Protein in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is the causative agent in most cases of Chronic Myeloid Leukemia (CML).[1] While first-generation inhibitors like Imatinib were revolutionary, the emergence of resistance, particularly the T315I "gatekeeper" mutation, has driven the development of next-generation inhibitors. Here, we evaluate a series of 3-amino-1H-indazole derivatives designed to inhibit both wild-type (WT) and T315I mutant BCR-ABL.[1]

Experimental Rationale:

The primary goal is to identify compounds with potent, dual activity against both wild-type and T315I mutant BCR-ABL. The T315I mutation sterically hinders the binding of Imatinib, rendering it ineffective. A successful inhibitor must accommodate this change in the ATP binding pocket. The core experimental strategy involves a two-pronged approach:

  • Biochemical Assay: To directly measure the inhibition of the purified kinase enzyme. This provides a clean measure of target engagement without the complexities of a cellular environment.

  • Cell-Based Assay: To assess the compound's ability to inhibit cellular proliferation driven by the target kinase. This is a more physiologically relevant measure, accounting for cell permeability, off-target effects, and metabolic stability. The K-562 cell line, which endogenously expresses the BCR-ABL fusion protein, is the gold standard for this assessment.[1]

Comparative Inhibitory Potency Data

The following table summarizes the biochemical and cellular potency of a lead 3-aminoindazole compound (Compound I) and its optimized successor (Compound 5, also known as AKE-72), compared against the established pan-kinase inhibitor Ponatinib.[1]

CompoundTargetBiochemical IC₅₀ (nM)Cellular GI₅₀ (nM) - K-562 Cells
Compound I BCR-ABL (WT)4.6< 10
BCR-ABL (T315I)227N/A
Compound 5 (AKE-72) BCR-ABL (WT) < 0.5 < 10
BCR-ABL (T315I) 9 N/A
Ponatinib (Comparator) BCR-ABL (WT)< 0.5N/A
BCR-ABL (T315I)2.0N/A
Imatinib (Comparator) BCR-ABL (WT)~250-750~267-5000
BCR-ABL (T315I)>10,000>10,000

Data for Compounds I and 5 are from El-Damasy et al., 2023.[1] Imatinib data represents a range from multiple literature sources.

Interpretation: The data clearly demonstrates a successful lead optimization campaign. Compound I showed potent inhibition of wild-type BCR-ABL but had significantly weaker activity against the T315I mutant.[1] Through structure-based design, specifically by replacing a morpholine moiety with a (4-ethylpiperazin-1-yl)methyl group, Compound 5 (AKE-72) was developed.[1] This new derivative not only retained its potent sub-nanomolar inhibition of the wild-type kinase but, crucially, gained potent single-digit nanomolar activity against the T315I mutant, making it a promising candidate for overcoming clinical resistance.[1] Its cellular activity in the K-562 line, with a GI₅₀ of less than 10 nM, confirms its ability to effectively engage the target in a physiological context.[1]

Comparative Analysis 2: Targeting the AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and has emerged as a key target in oncology due to its role in tumor growth, metastasis, and drug resistance.[2] While specific data for 3-Chloro-1H-indazol-4-amine derivatives against AXL is still emerging, the indazole scaffold itself has been successfully utilized in fragment-based screening to identify potent AXL inhibitors.[3]

Experimental Rationale:

The evaluation of AXL inhibitors follows a similar biochemical and cell-based strategy. However, the choice of cell line is critical. A cell line with high endogenous AXL expression (e.g., MDA-MB-231 breast cancer cells) or an engineered cell line (e.g., Ba/F3-TEL-AXL) is required to provide a clear therapeutic window and demonstrate on-target activity.

Key Comparator: Bemcentinib (BGB324)

Bemcentinib is a well-characterized, selective AXL inhibitor that serves as an excellent benchmark for new chemical entities.[2]

  • Biochemical IC₅₀: 14 nM[2]

  • Mechanism: Bemcentinib is a Type I inhibitor, binding to the active conformation of the AXL kinase domain.[2]

Developing novel indazole-based AXL inhibitors would involve comparing their biochemical IC₅₀ values and their anti-proliferative effects in AXL-dependent cell lines directly against Bemcentinib.

Signaling Pathway Visualization

Understanding the downstream consequences of kinase inhibition is vital. The following diagrams, generated using DOT language, illustrate the signaling pathways for AXL and BCR-ABL.

AXL_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAS6 GAS6 (Ligand) AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K GRB2 GRB2 AXL->GRB2 STAT STAT AXL->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: AXL Receptor Signaling Cascade.

BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus BCR_ABL BCR-ABL (Fusion Protein) PI3K PI3K BCR_ABL->PI3K GRB2 GRB2/SOS BCR_ABL->GRB2 JAK JAK BCR_ABL->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Uncontrolled Cell Proliferation & Survival mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: BCR-ABL Oncoprotein Signaling Network.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to measure the direct inhibitory effect of a compound on a purified kinase, such as AXL or BCR-ABL. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Reagents: - Kinase Buffer - Purified Kinase - Substrate (e.g., AXLtide) - ATP - Test Compounds (Serial Dilution) B 2. Add to 384-well plate: - 1 µL Test Compound - 2 µL Kinase Enzyme - 2 µL Substrate/ATP Mix A->B C 3. Incubate at RT for 60 minutes B->C D 4. Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP) C->D E 5. Incubate at RT for 40 minutes D->E F 6. Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G 7. Incubate at RT for 30 minutes F->G H 8. Read Luminescence (Plate Reader) G->H

Caption: Workflow for ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Dilute the purified kinase (e.g., recombinant human AXL) and its specific substrate peptide to their optimal concentrations in the reaction buffer.

    • Prepare a solution of ATP at twice the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Perform a serial dilution of the test compounds in DMSO, then dilute further in the reaction buffer. Include a DMSO-only control (vehicle) and a potent known inhibitor as a positive control (e.g., Bemcentinib for AXL, Ponatinib for BCR-ABL).

  • Kinase Reaction:

    • In a white, low-volume 384-well plate, add 2.5 µL of the test compound solution to each well.

    • Add 2.5 µL of the diluted kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of a cell line as a proxy for cell viability. It is a robust method to determine the anti-proliferative effect of a compound on cancer cells like K-562.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest logarithmically growing cells (e.g., K-562).

    • Perform a cell count and determine viability using Trypan Blue exclusion (viability should be >95%).

    • Dilute the cells in complete culture medium to a final density of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity (e.g., Staurosporine).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Pipette up and down to ensure all formazan crystals are dissolved.

    • Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to allow for complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Conclusion and Future Directions

The 3-amino-1H-indazole scaffold is a versatile and potent platform for the development of kinase inhibitors. As demonstrated with the BCR-ABL inhibitor AKE-72, strategic modifications based on a deep understanding of the target's structure can overcome significant clinical challenges like the T315I resistance mutation.[1] The evaluation of these derivatives requires a systematic approach, combining direct biochemical assays with physiologically relevant cell-based models.

For future work, screening potent 3-aminoindazole derivatives, such as AKE-72, against a panel of other relevant kinases, including AXL, is a logical next step. The methodologies outlined in this guide provide a robust framework for such an investigation. By comparing new derivatives against established benchmarks like Bemcentinib and Ponatinib, researchers can effectively triage compounds and identify promising new candidates for preclinical development. The ultimate goal is to leverage the chemical tractability of the indazole core to develop highly potent and selective inhibitors that can address unmet needs in targeted therapy.

References

The Emergence of 3-Aminoindazoles: A New Frontier in Pan-BCR-ABL Inhibition for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Preclinical Efficacy and Mechanism of Action

For researchers at the forefront of oncology drug discovery, the challenge of acquired resistance to tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML) is a familiar and formidable obstacle. The constitutively active BCR-ABL fusion protein, the hallmark of CML, is a validated therapeutic target.[1] However, the emergence of point mutations within the ABL kinase domain, most notoriously the "gatekeeper" T315I mutation, can render first and second-generation TKIs ineffective, leading to disease progression.[2][3] This has fueled a critical need for pan-BCR-ABL inhibitors that can effectively suppress both wild-type and a wide array of mutant forms of the oncoprotein.

This guide provides an in-depth comparison of a promising class of compounds, the 3-aminoindazole derivatives, against established TKI alternatives. We will focus on their pan-BCR-ABL inhibitory activity, delve into the mechanistic underpinnings of their action, and provide detailed, field-proven experimental protocols to empower researchers to validate and build upon these findings. Our analysis will spotlight AKE-72, a diarylamide 3-aminoindazole, as a potent exemplar of this chemical series.[1]

The Mechanism of Action: Targeting the ATP-Binding Site with High Affinity

The therapeutic efficacy of 3-aminoindazole derivatives stems from their function as potent ATP-competitive inhibitors of the BCR-ABL kinase. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive the proliferation and survival of CML cells. The unique structural features of the 3-aminoindazole scaffold, particularly when combined with moieties like the (4-ethylpiperazin-1-yl)methyl group seen in AKE-72, enable high-affinity binding to both the active and inactive conformations of the ABL kinase domain.[1] This dual-binding capability is crucial for overcoming resistance mediated by mutations that destabilize the inactive conformation preferred by inhibitors like imatinib.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos ATP STAT5 STAT5 BCR-ABL->STAT5 ATP PI3K PI3K BCR-ABL->PI3K ATP Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription STAT5->Gene_Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Transcription Aminoindazole_Derivative 3-Aminoindazole Derivative (e.g., AKE-72) Aminoindazole_Derivative->BCR-ABL Inhibits ATP Binding caption BCR-ABL Signaling and Inhibition

Figure 1: Simplified diagram of the BCR-ABL signaling pathway and the inhibitory action of 3-aminoindazole derivatives.

Comparative Inhibitory Activity: A Quantitative Analysis

The true measure of a pan-BCR-ABL inhibitor lies in its ability to maintain potency across a spectrum of clinically relevant mutations. The following table presents a comparative analysis of the half-maximal inhibitory concentrations (IC50) for the 3-aminoindazole derivative AKE-72 and the approved TKIs against wild-type BCR-ABL and key mutant forms.

CompoundBCR-ABL WT IC50 (nM)BCR-ABL T315I IC50 (nM)BCR-ABL E255K IC50 (nM)BCR-ABL F317L IC50 (nM)BCR-ABL H396P IC50 (nM)BCR-ABL Q252H IC50 (nM)
AKE-72 < 0.5 [1][4]9 [1][4]8.98 [4]3.12 [4]< 1.0 [4]3.88 [4]
Imatinib 25-100>10,000200-1000100-50025-100100-500
Nilotinib 20-50>5,000100-50050-20020-5050-200
Dasatinib <1-5>1,0005-2050-200<1-55-20
Ponatinib 0.37-22-40.5-50.5-50.5-50.5-5

Note: IC50 values for approved TKIs are approximate ranges compiled from various sources and may vary depending on the specific assay conditions.

The data clearly demonstrates the potent, single-digit nanomolar to sub-nanomolar inhibitory activity of AKE-72 against both wild-type and a panel of clinically significant BCR-ABL mutants, including the highly resistant T315I mutation.[1][4] This positions 3-aminoindazole derivatives as compelling candidates for further preclinical and clinical development.

Experimental Protocols for Preclinical Evaluation

To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step protocols for the key assays used to characterize the pan-BCR-ABL inhibitory activity of 3-aminoindazole derivatives.

Workflow for Evaluating Novel BCR-ABL Inhibitors

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism of Action Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Viability Confirm Cellular Potency Western_Blot Western Blot Analysis (Target Engagement & Pathway Inhibition) Cell_Viability->Western_Blot Investigate Mechanism caption Experimental Workflow

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 3-Chloro-1H-indazol-4-amine, a halogenated heterocyclic amine, adherence to proper disposal protocols is not merely a regulatory requirement but a critical practice to protect personnel and the ecosystem. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification: Understanding the Risk Profile

Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a solid substance whose risk profile necessitates careful management. The primary hazards are associated with its potential toxicity and irritant properties.

Based on safety data for analogous compounds and the substance itself, the following classifications are critical to acknowledge[1][2][3]:

  • Acute Toxicity: The compound may be harmful if swallowed, and potentially toxic if it comes into contact with skin or is inhaled as dust[3].

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[1][2].

  • Environmental Hazards: While specific data for this compound is limited, related halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects. Therefore, it must be prevented from entering drains or the environment[1][4].

Hazard Profile: this compound
Physical State Solid, Powder[5]
Primary Routes of Exposure Inhalation (dust), Skin Contact, Eye Contact, Ingestion[2][4]
Key Health Hazards Harmful if swallowed, Causes skin and serious eye irritation[2][3].
Environmental Hazards Prevent entry into drains and waterways[1][4].
Regulatory Consideration Must be managed as hazardous waste[6].

Pre-Disposal Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with the correct handling and segregation of the waste at the point of generation. This proactive approach prevents accidental mixing of incompatible chemicals and streamlines the final disposal process, often reducing costs[7][8].

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory[1][9]:

  • Gloves: Wear chemically impermeable gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Waste Segregation: The "Halogenated" Distinction

The presence of a chlorine atom classifies this compound as a halogenated aromatic amine . This is a critical distinction for waste segregation. Halogenated organic wastes require specific disposal methods, such as high-temperature incineration with flue gas scrubbing, and are more costly to manage than non-halogenated wastes[1][7].

Actionable Steps:

  • Designate a specific, clearly labeled waste container for "Halogenated Solid Organic Waste."

  • Never mix this waste with non-halogenated solvents, aqueous waste, or other waste streams[7][10]. Cross-contamination can render a large volume of a less hazardous waste stream into a more expensive and difficult-to-dispose-of mixture[8].

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA) in the United States[6]. The following protocol ensures compliance and safety.

Step 1: Waste Characterization

As the generator, you are responsible for determining that the waste is hazardous[6]. Based on its toxic and irritant properties, this compound waste must be classified as hazardous chemical waste[11].

Step 2: Container Selection and Labeling
  • Container Choice: Use a sturdy, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is appropriate[8][10].

  • Labeling: Label the container clearly as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "this compound". List all other components if it is a mixture.

    • The approximate quantity of waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation[10].

  • Container Management: Keep the waste container closed at all times except when adding waste[7][12]. Ensure the exterior of the container remains clean and free of contamination[12]. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills[12].

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Items such as gloves, weigh boats, or wipes that are contaminated with this compound must also be disposed of as hazardous waste in the same solid waste container.

  • Empty Containers: An "empty" container that once held the pure chemical may still contain hazardous residue. It should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinseate must be collected and disposed of as halogenated liquid hazardous waste[1][7]. After rinsing and defacing the original label, the container may be discarded as non-hazardous waste or recycled, depending on institutional policies[1][7].

Step 5: Arranging for Final Disposal
  • Licensed Disposal Vendor: Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[1][8]. These vendors are equipped to transport and process the waste in accordance with all federal and state regulations[6].

  • Waste Pickup: Follow your institution's procedure to request a waste pickup. Ensure all labeling is complete and accurate before the scheduled pickup.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste Stream cluster_container_disposal Container Decontamination cluster_liquid_waste Liquid Waste Stream start Waste Generation Point (this compound) is_pure Pure substance or Grossly Contaminated Material (e.g., spills, contaminated labware) start->is_pure is_empty Empty Original Container start->is_empty collect_solid Collect in Labeled 'Halogenated Solid Waste' Container is_pure->collect_solid rinse Triple-Rinse Container with appropriate solvent is_empty->rinse is_rinseate Rinseate from Container Cleaning collect_liquid Collect Rinseate in Labeled 'Halogenated Liquid Waste' Container is_rinseate->collect_liquid store_solid Store in SAA Keep container closed collect_solid->store_solid pickup_solid Request Pickup via EHS/ Licensed Vendor store_solid->pickup_solid rinse->is_rinseate Generates deface Deface Original Label rinse->deface discard_container Dispose of Container as non-hazardous trash deface->discard_container store_liquid Store in SAA Keep container closed collect_liquid->store_liquid pickup_liquid Request Pickup via EHS/ Licensed Vendor store_liquid->pickup_liquid

Caption: Decision workflow for handling and segregating waste streams associated with this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS office immediately.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information[1].

  • Cleanup: For a small spill of solid material, carefully sweep it up and place it into the designated hazardous waste container. Avoid creating dust[4]. Use appropriate PPE throughout the cleanup process. Do not use water to clean up the dry powder as this can create a solution that is harder to contain.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

By adhering to this comprehensive disposal guide, researchers can ensure the safe management of this compound waste, upholding the principles of laboratory safety, regulatory compliance, and environmental responsibility.

References

A Senior Application Scientist's Guide to Handling 3-Chloro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Critical Safety Briefing: Understanding the Risks

3-Chloro-1H-indazol-4-amine and structurally similar compounds are potent chemical agents that demand rigorous adherence to safety protocols. The primary hazards associated with this class of compounds include acute toxicity if swallowed, skin irritation, and serious eye damage.[1][2][3] Some related compounds are classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[2][4] Therefore, all handling procedures must be designed to eliminate routes of exposure—inhalation, dermal contact, and ingestion.

This guide provides a self-validating system of protocols. Each step is designed to build upon the last, ensuring a closed loop of safety from material receipt to waste disposal. The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions in real-time.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Body Area Required PPE Specifications & Rationale (Causality)
Hands Double-Gloving with Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. This provides robust protection against direct contact and potential permeation.[5] Gloves must be inspected for any defects before use and changed immediately if contamination is suspected.[6]
Eyes & Face Safety Goggles & Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[5] A full-face shield must be worn over the goggles during any operation with a high splash potential (e.g., transfers, solution preparation).[5][6]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if there is any risk of dust generation.[3][5] The specific cartridge type should be determined by a formal risk assessment, but at a minimum should be rated for organic vapors and particulates (e.g., P100).
Body Chemical-Resistant Lab CoatA standard cotton lab coat is not sufficient. A coated or chemical-resistant lab coat with long sleeves and tight-fitting cuffs is required to prevent skin contact from spills.[5][7] It should be fully fastened during all handling procedures.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is critical to minimizing exposure risk. The following diagram and protocol outline the essential steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A 1. Verify Fume Hood Certification B 2. Assemble All Materials & PPE A->B C 3. Don Full PPE (Correct Sequence) B->C D 4. Handle Compound (Avoid Dust) C->D Enter Hood E 5. Securely Seal Primary Container D->E F 6. Decontaminate Work Surface E->F G 7. Doff PPE (Correct Sequence) F->G Exit Hood H 8. Segregate Waste (Hazardous) G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for this compound.

Experimental Protocol: Step-by-Step Methodology
  • Preparation and Engineering Controls:

    • Primary Containment: All weighing and handling of solid this compound MUST be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] Verify the fume hood's certification is current before beginning any work.

    • Pre-Work Check: Before handling the compound, ensure all necessary PPE is available, fits correctly, and is in good condition.[5] Prepare all required equipment (spatulas, weigh boats, containers) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Donning PPE (The Self-Validating Sequence):

    • Step 1: Don inner gloves.

    • Step 2: Don laboratory coat, ensuring cuffs are snug over the inner gloves.

    • Step 3: Don the appropriate NIOSH-approved respirator. Perform a positive and negative pressure seal check.

    • Step 4: Don safety goggles.

    • Step 5: Don the face shield.

    • Step 6: Don outer gloves, pulling the cuffs over the sleeves of the lab coat.

  • Handling the Compound:

    • Work with the sash of the fume hood at the lowest practical height.

    • When transferring the solid material, use tools like spatulas gently to avoid generating airborne dust.[5]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the primary container of the chemical sealed at all times when not actively in use.

  • Decontamination and Doffing PPE:

    • After handling, decontaminate any equipment used and the work surface within the fume hood.

    • Doffing Sequence (Critical to Avoid Contamination):

      • Step 1: Remove outer gloves, peeling them off without touching the outer surface. Dispose of them in the designated hazardous waste container inside the fume hood.

      • Step 2: Remove the face shield and goggles.

      • Step 3: Remove the lab coat by rolling it inward and away from the body.

      • Step 4: Remove inner gloves.

      • Step 5: Remove respirator.

    • Wash hands and forearms thoroughly with soap and water immediately after exiting the lab.[1][6]

Emergency Protocols: Immediate & Decisive Action

In Case of a Spill:
  • Evacuate & Alert: Immediately evacuate the immediate area and alert colleagues and the lab supervisor.[5]

  • Secure the Area: Prevent entry to the spill area.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.

  • Cleanup (Trained Personnel Only): If the spill is small and you are trained for hazardous spill response, don full PPE, including respiratory protection.[5]

  • Contain & Collect: Carefully cover the spill with an absorbent material. Sweep up the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.[5][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[5]

In Case of Personal Exposure:
  • Skin Contact: Immediately remove all contaminated clothing.[2][8] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[1]

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weigh boats, and other disposable materials must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused material and solutions must be disposed of in accordance with local, state, and federal regulations.[2] Do not pour down the drain.[8] Keep in suitable, closed containers for disposal.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.